Product packaging for HJC0350(Cat. No.:CAS No. 885434-70-8)

HJC0350

Cat. No.: B1673310
CAS No.: 885434-70-8
M. Wt: 277.4 g/mol
InChI Key: AFZWZVLPIMHLSE-UHFFFAOYSA-N
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Description

HJC0350 is a selective inhibitor of exchange protein directly activated by cAMP 2 (Epac2) with an IC50 value of 300 nM for competition with 8-NBD-cAMP binding. It inhibits Epac2 guanine nucleotide exchange activity but does not inhibit Epac1-mediated Rap1-GDP exchange or cAMP-mediated protein kinase A (PKA) activation in vitro, indicating it is selective for Epac2 at a concentration of 25 μM. This compound also blocks stimulation of Epac2, but not Epac1, by 007-AM in HEK293 cells.>HJC 0350 is a selective Epac2 inhibitor (IC50 = 0.3 μM). HJC 0350 displays no effect on Epac1. HJC 0350 blocks stimulation of the Epac2-FL FRET sensor in HEK293 cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO2S B1673310 HJC0350 CAS No. 885434-70-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-10-6-12(3)15(13(4)7-10)19(17,18)16-9-11(2)8-14(16)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZWZVLPIMHLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of HJC0350

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0350 is a potent and selective antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2), a crucial component of the cyclic AMP (cAMP) signaling pathway. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the key experimental data that define its activity. This guide is intended to serve as a technical resource for researchers in pharmacology, cell biology, and drug discovery.

Core Mechanism of Action: Selective EPAC2 Inhibition

This compound functions as a competitive antagonist of cAMP at the EPAC2 protein.[1][2][3] It selectively binds to EPAC2 and blocks the conformational changes induced by cAMP, thereby preventing the activation of EPAC2's guanine nucleotide exchange factor (GEF) activity.[1][4]

Molecular Target: EPAC2

EPAC2, also known as Rap Guanine Nucleotide Exchange Factor 4 (RAPGEF4), is a key effector of the second messenger cAMP. It is highly expressed in the central nervous system, pancreas, and adrenal glands. Upon binding to cAMP, EPAC2 undergoes a conformational change that activates its GEF domain, which in turn activates the small GTPase Rap1.

Potency and Selectivity

This compound is a highly potent inhibitor of EPAC2 with a reported half-maximal inhibitory concentration (IC50) of 0.3 µM in competitive binding assays. Notably, this compound exhibits remarkable selectivity for EPAC2 over the closely related isoform EPAC1 and does not inhibit the other major cAMP effector, Protein Kinase A (PKA).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity.

ParameterValueAssay TypeTargetReference
IC50 0.3 µM8-NBD-cAMP Competition AssayEPAC2
Selectivity No inhibition of EPAC1 at 25 µMRap1-GDP Exchange AssayEPAC1
PKA Activity No inhibition of cAMP-mediated PKA activationPKA Activity AssayPKA
Cellular Activity Full blockade of 007-AM induced FRET decrease at 10 µMHEK293/EPAC2-FL FRET AssayEPAC2

Signaling Pathway

This compound directly inhibits the cAMP-EPAC2 signaling axis. The binding of cAMP to EPAC2 normally leads to the activation of its GEF domain, which catalyzes the exchange of GDP for GTP on the small GTPase Rap1. Activated, GTP-bound Rap1 then engages with downstream effectors to regulate a variety of cellular processes, including cell adhesion, secretion, and gene expression. By blocking the initial cAMP-binding event, this compound prevents the activation of this entire downstream cascade.

HJC0350_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_target Target cluster_downstream Downstream Signaling cluster_inhibitor Inhibitor cAMP cAMP EPAC2 EPAC2 cAMP->EPAC2 Activates Rap1_GDP Rap1-GDP EPAC2->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP GDP -> GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Activates Cellular_Responses Cellular Responses (e.g., Adhesion, Secretion) Downstream_Effectors->Cellular_Responses This compound This compound This compound->EPAC2 Inhibits

Caption: this compound inhibits the cAMP-EPAC2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

8-NBD-cAMP Competition Assay

This in vitro assay measures the ability of this compound to compete with a fluorescent cAMP analog, 8-NBD-cAMP, for binding to EPAC2.

  • Reagents:

    • Purified recombinant EPAC2 protein

    • 8-(2-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)ethylthio-cAMP (8-NBD-cAMP)

    • This compound

    • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Procedure:

    • Prepare a solution of EPAC2 (e.g., 50 nM) and 8-NBD-cAMP (e.g., 60 nM) in assay buffer.

    • Dispense the EPAC2/8-NBD-cAMP mixture into a 96-well or 384-well plate.

    • Add varying concentrations of this compound to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 4 hours) to allow binding to reach equilibrium.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 480 nm and emission at 535 nm).

    • The decrease in fluorescence intensity in the presence of this compound indicates displacement of 8-NBD-cAMP and is used to calculate the IC50 value.

Cellular FRET-Based Assay

This cell-based assay utilizes a genetically encoded EPAC2-based FRET (Förster Resonance Energy Transfer) sensor to monitor the activation state of EPAC2 in living cells.

  • Cell Line:

    • HEK293 cells stably or transiently expressing an EPAC2-FRET sensor (e.g., CFP-EPAC2-YFP).

  • Reagents:

    • Cell culture medium

    • 007-AM (a cell-permeable EPAC-selective cAMP analog)

    • This compound

  • Procedure:

    • Seed the HEK293-EPAC2-FRET cells in a suitable imaging plate or dish.

    • Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 10 minutes).

    • Stimulate the cells with 007-AM to activate EPAC2.

    • Monitor the FRET signal (e.g., the ratio of YFP to CFP emission upon CFP excitation) using a fluorescence microscope or plate reader.

    • Inhibition of the 007-AM-induced change in FRET ratio by this compound indicates its antagonistic activity on EPAC2 in a cellular context.

FRET_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed_Cells Seed HEK293-EPAC2-FRET cells Preincubate Pre-incubate with this compound Seed_Cells->Preincubate Stimulate Stimulate with 007-AM Preincubate->Stimulate Measure_FRET Measure FRET Signal (YFP/CFP Ratio) Stimulate->Measure_FRET Analyze Analyze Inhibition Measure_FRET->Analyze

Caption: Workflow for the cellular FRET-based assay.

Rap1 Activation Assay (GTP-Rap1 Pulldown)

This assay measures the level of active, GTP-bound Rap1 in cell lysates to assess the downstream effect of EPAC2 inhibition by this compound.

  • Reagents:

    • Cell lysis buffer (e.g., 250 mM Tris-HCl, pH 8, 750 mM NaCl)

    • RalGDS-RBD (Rap binding domain of RalGDS) coupled to agarose beads

    • Antibody against Rap1

    • GTPγS (non-hydrolyzable GTP analog for positive control)

    • GDP (for negative control)

  • Procedure:

    • Culture cells and treat with appropriate stimuli and this compound.

    • Lyse the cells in ice-cold lysis buffer.

    • Incubate the cell lysates with RalGDS-RBD agarose beads to specifically pull down GTP-bound Rap1.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Analyze the amount of pulled-down Rap1 by Western blotting using an anti-Rap1 antibody.

    • A decrease in the amount of GTP-Rap1 in this compound-treated cells indicates inhibition of EPAC2's GEF activity.

Conclusion

This compound is a valuable research tool for dissecting the physiological and pathological roles of the EPAC2 signaling pathway. Its high potency and selectivity make it a precise pharmacological probe. The experimental protocols detailed in this guide provide a framework for the investigation of this compound and other potential EPAC2 modulators. Further research may explore the therapeutic potential of this compound in diseases where EPAC2 signaling is dysregulated.

References

HJC0350: A Selective EPAC2 Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0350 has emerged as a potent and selective antagonist of the Exchange Protein Directly Activated by cAMP 2 (EPAC2), a key mediator of cyclic AMP signaling in various physiological processes.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The inhibitory activity and selectivity of this compound have been quantified through various biochemical and cell-based assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound against EPAC2

Assay TypeParameterValueNotes
Competitive Binding AssayIC500.3 µMCompetition with 8-NBD-cAMP binding to purified full-length EPAC2.[1]
Competitive Binding AssayPotency vs. cAMP~133-fold more potentBased on the IC50 value of this compound compared to that of cAMP (40 µM) in the same assay.

Table 2: Selectivity Profile of this compound

TargetAssay TypeConcentration of this compoundResult
EPAC1Rap1-GDP Exchange Assay25 µMNo inhibition of EPAC1-mediated Rap1-GDP exchange activity.
Protein Kinase A (PKA)Functional AssaysNot specifiedDoes not inhibit cAMP-mediated PKA activation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

8-NBD-cAMP Competition Binding Assay

This assay quantifies the ability of a compound to compete with a fluorescent cAMP analog, 8-NBD-cAMP, for binding to EPAC2.

Materials:

  • Purified full-length human EPAC2 protein

  • 8-(2-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)ethylthio-cAMP (8-NBD-cAMP)

  • This compound

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Protocol:

  • Prepare a 50 nM solution of purified EPAC2 in the assay buffer.

  • Add 8-NBD-cAMP to the EPAC2 solution to a final concentration of 60 nM.

  • Dispense 100 µL of the EPAC2/8-NBD-cAMP mixture into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in DMSO.

  • Add 1 µL of the this compound dilutions to the respective wells. For control wells, add 1 µL of DMSO.

  • For positive control (maximum inhibition), add cAMP to a final concentration of 300 µM.

  • Incubate the plate at room temperature for a specified time (e.g., 4 hours), protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 471 nm and an emission wavelength of 540 nm.

  • Calculate the percentage of inhibition for each this compound concentration relative to the controls and determine the IC50 value.

In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay

This fluorescence-based assay measures the ability of this compound to inhibit the EPAC2-mediated exchange of GDP for GTP on the small G-protein Rap1.

Materials:

  • Purified EPAC1 and EPAC2 proteins

  • Purified C-terminally truncated Rap1 (e.g., Rap1-(1–167))

  • N-Methylanthraniloyl-GDP (Mant-GDP)

  • Unlabeled GDP

  • cAMP

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • Spectrofluorometer

Protocol:

  • Load Rap1 with Mant-GDP by incubation.

  • In a cuvette, prepare a reaction mixture containing 0.2 µM of Mant-GDP-loaded Rap1 and a 100-fold molar excess of unlabeled GDP (20 µM) in the assay buffer.

  • Add 0.1 µM of EPAC2 to the reaction mixture.

  • To test for inhibition, pre-incubate EPAC2 with the desired concentration of this compound before adding it to the reaction mixture.

  • Initiate the exchange reaction by adding a specific concentration of cAMP (e.g., 25 µM).

  • Monitor the time-dependent decrease in fluorescence intensity as Mant-GDP is released from Rap1. The excitation wavelength is typically around 360 nm and the emission is measured at around 440 nm.

  • Calculate the initial rates of nucleotide exchange and compare the rates in the presence and absence of this compound to determine the percentage of inhibition.

Cell-Based FRET Assay for EPAC2 Activation

This assay utilizes a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor for EPAC2 expressed in live cells to monitor the effect of this compound on EPAC2 activation in a cellular context.

Materials:

  • HEK293 cells

  • Expression vector for an EPAC2-FRET biosensor (e.g., CFP-EPAC2-YFP)

  • Cell culture medium and reagents

  • Transfection reagent

  • 8-pCPT-2'-O-Me-cAMP-AM (007-AM), a membrane-permeable EPAC activator

  • This compound

  • Fluorescence microscope equipped for FRET imaging

Protocol:

  • Culture HEK293 cells to the desired confluency.

  • Transfect the cells with the EPAC2-FRET biosensor expression vector.

  • Allow for protein expression for 24-48 hours.

  • Before imaging, replace the culture medium with a suitable imaging buffer.

  • To test for inhibition, pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) for a specified time.

  • Acquire baseline FRET measurements. This typically involves exciting the donor fluorophore (e.g., CFP at ~430 nm) and measuring the emission of both the donor and acceptor (e.g., YFP at ~530 nm).

  • Stimulate the cells with an EPAC activator, such as 007-AM.

  • Monitor the change in the FRET ratio (e.g., YFP/CFP emission ratio) over time. Activation of EPAC2 leads to a conformational change that decreases FRET.

  • Compare the change in FRET ratio in cells pre-treated with this compound to control cells to determine the inhibitory effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

EPAC2_Signaling_Pathway cAMP cAMP EPAC2 EPAC2 cAMP->EPAC2 Activates Rap1_GDP Rap1-GDP (Inactive) EPAC2->Rap1_GDP GEF Activity This compound This compound This compound->EPAC2 Inhibits Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP GDP -> GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Activates

Caption: EPAC2 signaling pathway and the inhibitory action of this compound.

Binding_Assay_Workflow start Start mix Mix Purified EPAC2 with 8-NBD-cAMP start->mix add_inhibitor Add this compound mix->add_inhibitor incubate Incubate add_inhibitor->incubate measure Measure Fluorescence incubate->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for the 8-NBD-cAMP competition binding assay.

GEF_Assay_Workflow start Start load_rap1 Load Rap1 with Mant-GDP start->load_rap1 prepare_mix Prepare Reaction Mix: Rap1-Mant-GDP + GDP load_rap1->prepare_mix add_epac2 Add EPAC2 +/- this compound prepare_mix->add_epac2 add_cAMP Initiate with cAMP add_epac2->add_cAMP monitor_fluorescence Monitor Fluorescence Decrease add_cAMP->monitor_fluorescence calculate_inhibition Calculate % Inhibition monitor_fluorescence->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the in vitro Guanine Nucleotide Exchange Factor (GEF) assay.

FRET_Assay_Workflow start Start culture_cells Culture & Transfect HEK293 with EPAC2-FRET sensor start->culture_cells pre_incubate Pre-incubate with This compound culture_cells->pre_incubate baseline_fret Measure Baseline FRET pre_incubate->baseline_fret stimulate Stimulate with 007-AM baseline_fret->stimulate measure_fret_change Measure FRET Change stimulate->measure_fret_change analyze Analyze Inhibition measure_fret_change->analyze end End analyze->end

Caption: Workflow for the cell-based FRET assay for EPAC2 activation.

References

The Role of HJC0350 in cAMP Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0350 is a potent and selective small-molecule inhibitor of Exchange Protein Directly Activated by cAMP 2 (EPAC2), a key effector in the cyclic adenosine monophosphate (cAMP) signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative characterization, and detailed protocols for the key experiments utilized in its validation. This compound serves as a critical tool for dissecting the nuanced roles of EPAC2 in various cellular processes, distinguishing its functions from those of the other major cAMP effector, Protein Kinase A (PKA). This document is intended to be a comprehensive resource for researchers investigating cAMP signaling and for professionals in the field of drug development targeting this pathway.

Introduction to cAMP Signaling and the Role of EPAC

The cyclic AMP (cAMP) signaling pathway is a ubiquitous second messenger system that regulates a vast array of physiological processes, including metabolism, gene transcription, cell proliferation, and apoptosis.[1] The intracellular concentration of cAMP is tightly controlled by the activity of adenylyl cyclases (ACs), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which degrade it.[1] The downstream effects of cAMP are primarily mediated by two families of proteins: Protein Kinase A (PKA) and the Exchange Proteins Directly Activated by cAMP (EPACs).[1]

EPAC proteins, also known as cAMP-regulated guanine nucleotide exchange factors (cAMP-GEFs), function as GEFs for the small GTPases Rap1 and Rap2.[2] Upon binding cAMP, EPAC proteins undergo a conformational change that activates their GEF activity, leading to the exchange of GDP for GTP on Rap proteins and their subsequent activation. The two major isoforms, EPAC1 and EPAC2, exhibit distinct tissue distribution and play non-redundant roles in cellular signaling. This compound has emerged as a valuable chemical probe for specifically interrogating the functions of EPAC2.

This compound: A Selective EPAC2 Antagonist

This compound is a potent and selective antagonist of EPAC2.[2] It acts by competing with cAMP for binding to the cyclic nucleotide-binding (CNB) domain of EPAC2, thereby preventing the conformational change required for its activation.

Mechanism of Action

This compound functions as a competitive inhibitor of cAMP binding to EPAC2. This direct competition prevents the activation of EPAC2's guanine nucleotide exchange factor (GEF) activity, thus inhibiting the downstream signaling cascade mediated by Rap1/2. A key feature of this compound is its high selectivity for EPAC2 over EPAC1 and PKA, allowing for the specific dissection of EPAC2-mediated signaling events.

cluster_camp cAMP Signaling cluster_this compound Pharmacological Intervention cluster_epac2 EPAC2 Pathway cAMP cAMP EPAC2 (inactive) EPAC2 (inactive) cAMP->EPAC2 (inactive) Binds This compound This compound This compound->EPAC2 (inactive) Inhibits EPAC2 (active) EPAC2 (active) EPAC2 (inactive)->EPAC2 (active) Activation Rap1-GDP Rap1-GDP EPAC2 (active)->Rap1-GDP Activates Rap1-GTP Rap1-GTP Rap1-GDP->Rap1-GTP GDP/GTP Exchange Downstream Effectors Downstream Effectors Rap1-GTP->Downstream Effectors Activates

Mechanism of this compound Inhibition of the EPAC2 Signaling Pathway.

Quantitative Data

The inhibitory potency and selectivity of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data.

Parameter Value Assay Reference
IC50 for EPAC2 0.3 µM8-NBD-cAMP Competition Binding Assay
Potency vs. cAMP ~133-fold more potent than cAMP8-NBD-cAMP Competition Binding Assay
Target Concentration of this compound Effect Assay Reference
EPAC1 25 µMNo inhibition of Rap1-GDP exchangeGuanine Nucleotide Exchange Factor (GEF) Assay
PKA 25 µMNo inhibition of cAMP-mediated activationPKA Activity Assay

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

8-NBD-cAMP Competition Binding Assay

This assay is used to determine the binding affinity of this compound to EPAC2 by measuring its ability to compete with the fluorescent cAMP analog, 8-NBD-cAMP.

Materials:

  • Purified EPAC2 protein

  • 8-NBD-cAMP (8-(2-(7-Nitro-4-benzofurazanyl)aminoethylthio)adenosine-3',5'-cyclic monophosphate)

  • This compound

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • 384-well black plates

  • Fluorescence plate reader (Excitation: 480 nm, Emission: 535 nm)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add a fixed concentration of purified EPAC2 protein (e.g., 0.8 µM) to each well.

  • Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.

  • Add a fixed concentration of 8-NBD-cAMP (e.g., 0.1 µM) to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 4 hours) in the dark.

  • Measure the fluorescence intensity at an excitation wavelength of 480 nm and an emission wavelength of 535 nm.

  • The decrease in fluorescence intensity in the presence of this compound indicates its competition with 8-NBD-cAMP for binding to EPAC2.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.

Start Start Prepare_Reagents Prepare Serial Dilutions of this compound Start->Prepare_Reagents Dispense_EPAC2 Add Purified EPAC2 to 384-well Plate Prepare_Reagents->Dispense_EPAC2 Add_this compound Add this compound Dilutions or Vehicle to Wells Dispense_EPAC2->Add_this compound Add_8NBDcAMP Add 8-NBD-cAMP to All Wells Add_this compound->Add_8NBDcAMP Incubate Incubate in Dark (e.g., 4 hours, RT) Add_8NBDcAMP->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 480 nm, Em: 535 nm) Incubate->Measure_Fluorescence Analyze_Data Calculate IC50 Value Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for the 8-NBD-cAMP Competition Binding Assay.
Guanine Nucleotide Exchange Factor (GEF) Assay for Rap1 Activation

This assay measures the ability of EPAC2 to catalyze the exchange of GDP for a fluorescent GTP analog on Rap1, and the inhibition of this process by this compound.

Materials:

  • Purified EPAC2 and EPAC1 proteins

  • Purified Rap1b protein

  • BODIPY-GDP or MANT-GDP (fluorescent GDP analog)

  • GTPγS (non-hydrolyzable GTP analog)

  • cAMP

  • This compound

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Fluorescence plate reader

Procedure:

  • Load Rap1b with a fluorescent GDP analog (e.g., BODIPY-GDP) by incubation.

  • In a 96-well plate, add the fluorescently labeled Rap1b-GDP.

  • Add EPAC2 (or EPAC1 for selectivity testing) and cAMP to the wells to initiate the GEF reaction.

  • For inhibition studies, pre-incubate EPAC2 with various concentrations of this compound before adding to the Rap1b-GDP.

  • Initiate the nucleotide exchange by adding a molar excess of a non-fluorescent GTP analog (e.g., GTPγS).

  • Monitor the decrease in fluorescence over time as the fluorescent GDP analog is displaced from Rap1b.

  • The rate of fluorescence decrease is proportional to the GEF activity of EPAC.

  • Calculate the inhibitory effect of this compound by comparing the reaction rates in the presence and absence of the compound.

Start Start Load_Rap1 Load Rap1b with Fluorescent GDP Start->Load_Rap1 Prepare_Reaction Prepare Reaction Mix: - Fluorescent Rap1b-GDP - EPAC2/EPAC1 + cAMP - this compound (for inhibition) Load_Rap1->Prepare_Reaction Initiate_Exchange Initiate Exchange with Excess GTPγS Prepare_Reaction->Initiate_Exchange Monitor_Fluorescence Monitor Fluorescence Decrease Over Time Initiate_Exchange->Monitor_Fluorescence Calculate_Activity Calculate GEF Activity and Inhibition Monitor_Fluorescence->Calculate_Activity End End Calculate_Activity->End

Workflow for the Rap1 Guanine Nucleotide Exchange Factor (GEF) Assay.
Cellular FRET-Based Assay for EPAC2 Activation

This cell-based assay utilizes a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor for EPAC2 to monitor its activation in living cells in response to cAMP analogs and its inhibition by this compound.

Materials:

  • HEK293 cells stably expressing an EPAC2-FRET biosensor (e.g., EPAC2-FL).

  • Cell culture medium and supplements.

  • 007-AM (a membrane-permeable EPAC selective cAMP analog).

  • This compound.

  • Fluorescence microscope or plate reader capable of FRET measurements (e.g., measuring CFP and YFP emission).

Procedure:

  • Plate HEK293 cells expressing the EPAC2-FRET biosensor in a suitable format (e.g., 96-well plate or coverslips).

  • Allow cells to adhere and grow overnight.

  • For inhibition studies, pre-incubate the cells with this compound (e.g., 10 µM) for a specified time.

  • Stimulate the cells with an EPAC activator such as 007-AM.

  • Monitor the change in FRET signal over time. Activation of the EPAC2 biosensor typically results in a decrease in the FRET ratio (e.g., YFP/CFP ratio).

  • The inhibition of the FRET change by this compound demonstrates its ability to block EPAC2 activation in a cellular context.

Start Start Plate_Cells Plate HEK293 Cells with EPAC2-FRET Biosensor Start->Plate_Cells Pre_incubate Pre-incubate with this compound or Vehicle Plate_Cells->Pre_incubate Stimulate_Cells Stimulate with EPAC Activator (007-AM) Pre_incubate->Stimulate_Cells Monitor_FRET Monitor FRET Signal Change Over Time Stimulate_Cells->Monitor_FRET Analyze_Inhibition Analyze Inhibition of EPAC2 Activation Monitor_FRET->Analyze_Inhibition End End Analyze_Inhibition->End

Workflow for the Cellular FRET-Based Assay for EPAC2 Activation.

Conclusion

This compound is a highly valuable pharmacological tool for the study of cAMP signaling. Its potency and selectivity for EPAC2 make it an ideal agent for differentiating the physiological and pathological roles of EPAC2 from those of EPAC1 and PKA. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other potential modulators of the EPAC2 pathway. For researchers in both academia and industry, this compound offers a means to further unravel the complexities of cAMP signaling and to explore novel therapeutic strategies targeting EPAC2.

References

HJC0350: A Technical Guide to its Effects on Rap1 and Rap2 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective EPAC2 antagonist, HJC0350, and its role in the activation of the small GTPases, Rap1 and Rap2. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development efforts in areas involving cAMP-mediated signaling.

Executive Summary

This compound is a potent and highly selective inhibitor of the Exchange Protein Directly Activated by cAMP 2 (EPAC2), a guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2. By specifically targeting EPAC2, this compound provides a valuable tool to dissect the distinct signaling pathways governed by EPAC isoforms. While this compound demonstrates no significant inhibition of EPAC1-mediated Rap1 activation, its potent antagonism of EPAC2 suggests a corresponding inhibition of EPAC2-dependent activation of both Rap1 and Rap2. This guide explores the mechanism of action of this compound and its implications for Rap GTPase signaling.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters of this compound's inhibitory activity.

ParameterTargetValueNotesReference
IC50 EPAC20.3 µMCompetitive binding assay with 8-NBD-cAMP.[1][1]
Selectivity EPAC1No inhibition of Rap1-GDP exchange at 25 µM.Demonstrates high selectivity for EPAC2 over EPAC1.[1][1]
Cellular Activity EPAC2Full blockade of 007-AM-induced FRET decrease at 10 µM in HEK293/EPAC2-FL cells.Confirms cell permeability and target engagement in a cellular context.[1]

Signaling Pathways

The activation of Rap1 and Rap2 by cAMP is mediated through two distinct isoforms of EPAC. This compound's selectivity for EPAC2 allows for the specific interrogation of the EPAC2-mediated signaling axis.

cAMP-EPAC-Rap Signaling Pathway

The diagram below illustrates the canonical cAMP-EPAC-Rap signaling cascade and highlights the specific point of inhibition by this compound.

G cAMP-EPAC-Rap Signaling Pathway cluster_upstream Upstream Activation cluster_epac EPAC-Mediated Activation cluster_rap Rap GTPase Activation cluster_downstream Downstream Effectors GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP produces ATP ATP ATP->AC converts EPAC1 EPAC1 cAMP->EPAC1 activates EPAC2 EPAC2 cAMP->EPAC2 activates Rap1_GDP Rap1-GDP (inactive) EPAC1->Rap1_GDP GEF activity EPAC2->Rap1_GDP GEF activity Rap2_GDP Rap2-GDP (inactive) EPAC2->Rap2_GDP GEF activity This compound This compound This compound->EPAC2 inhibits Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP GTP GDP Downstream_Effectors_1 Downstream Effectors Rap1_GTP->Downstream_Effectors_1 Rap2_GTP Rap2-GTP (active) Rap2_GDP->Rap2_GTP GTP GDP Downstream_Effectors_2 Downstream Effectors Rap2_GTP->Downstream_Effectors_2

Caption: this compound selectively inhibits EPAC2, blocking downstream Rap1/2 activation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on Rap1 and Rap2 activation.

In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay

This fluorescence-based assay measures the ability of EPAC2 to catalyze the exchange of GDP for GTP on Rap proteins and the inhibitory effect of this compound.

Materials:

  • Recombinant full-length EPAC2 protein

  • Recombinant Rap1 or Rap2 protein

  • Fluorescent GDP analog (e.g., BODIPY-FL-GDP or mant-GDP)

  • Non-fluorescent GTP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Loading Rap with fluorescent GDP: Incubate recombinant Rap1 or Rap2 with a 5-fold molar excess of the fluorescent GDP analog in the presence of 10 mM EDTA at 30°C for 30 minutes to facilitate nucleotide exchange. Stop the reaction by adding 20 mM MgCl₂.

  • Removal of free nucleotide: Separate the fluorescently labeled Rap protein from free fluorescent GDP using a desalting column (e.g., G-25 spin column) equilibrated with Assay Buffer.

  • Assay setup: In a 96-well plate, add the fluorescently labeled Rap protein to the Assay Buffer.

  • Addition of inhibitor: Add varying concentrations of this compound or vehicle (DMSO) to the wells and incubate for 15-30 minutes at room temperature.

  • Initiation of reaction: Initiate the exchange reaction by adding a mixture of recombinant EPAC2 and a 100-fold molar excess of non-fluorescent GTP.

  • Measurement: Immediately begin monitoring the decrease in fluorescence over time using a fluorescence plate reader. The exchange of fluorescent GDP for non-fluorescent GTP results in a decrease in the fluorescence signal.

  • Data analysis: Calculate the initial rates of the reaction for each this compound concentration. Plot the rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Rap Activation Pull-Down Assay

This assay measures the amount of active, GTP-bound Rap in cell lysates.

Materials:

  • Cell line of interest (e.g., HEK293 cells)

  • This compound

  • cAMP-elevating agent (e.g., Forskolin, 8-CPT-cAMP)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 1% NP-40, 10 mM MgCl₂, protease and phosphatase inhibitors)

  • GST-RalGDS-RBD (Ras-binding domain) fusion protein coupled to glutathione-agarose beads

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 10 mM MgCl₂, protease inhibitors)

  • SDS-PAGE reagents and Western blotting equipment

  • Primary antibodies against Rap1 and Rap2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell treatment: Plate cells and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound or vehicle for a specified time, followed by stimulation with a cAMP-elevating agent.

  • Cell lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer. Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Protein quantification: Determine the protein concentration of the supernatants.

  • Pull-down: Incubate equal amounts of protein from each sample with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation.

  • Washing: Wash the beads three times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for Rap1 or Rap2, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the relative amount of active Rap1 or Rap2 in each sample. Also, run a Western blot for total Rap1/Rap2 from the input lysates for normalization.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

In Vitro GEF Assay Workflow

G In Vitro GEF Assay Workflow Start Start Prep_Rap Prepare Rap-BODIPY-GDP Start->Prep_Rap Setup_Assay Set up assay in 96-well plate Prep_Rap->Setup_Assay Add_Inhibitor Add this compound/vehicle Setup_Assay->Add_Inhibitor Initiate_Reaction Add EPAC2 and GTP Add_Inhibitor->Initiate_Reaction Measure_Fluorescence Measure fluorescence decay Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate initial rates and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro fluorescence-based GEF assay.

Rap Activation Pull-Down Assay Workflow

G Rap Activation Pull-Down Assay Workflow Start Start Cell_Treatment Treat cells with this compound and cAMP agonist Start->Cell_Treatment Cell_Lysis Lyse cells and collect supernatant Cell_Treatment->Cell_Lysis Pull_Down Incubate lysate with GST-RalGDS-RBD beads Cell_Lysis->Pull_Down Wash_Beads Wash beads to remove non-specific binding Pull_Down->Wash_Beads Elute_Proteins Elute bound proteins Wash_Beads->Elute_Proteins Western_Blot Perform SDS-PAGE and Western Blotting for Rap1/2 Elute_Proteins->Western_Blot Analyze_Results Quantify band intensities Western_Blot->Analyze_Results End End Analyze_Results->End

Caption: Workflow for the cell-based Rap activation pull-down assay.

Conclusion

This compound is a powerful research tool for the specific inhibition of EPAC2. Its high selectivity allows for the elucidation of EPAC2-specific signaling pathways, particularly in the activation of Rap1 and Rap2. The provided data and protocols offer a solid foundation for researchers to investigate the nuanced roles of EPAC2 in various physiological and pathological processes. Further studies directly quantifying the inhibitory effect of this compound on Rap2 activation would be a valuable addition to the field.

References

The Discovery and Development of HJC0350: A Potent and Selective EPAC2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers in Drug Discovery and Development

Abstract

HJC0350 is a potent and selective small-molecule antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2), a key signaling protein involved in a multitude of cellular processes. This document provides a comprehensive technical overview of the discovery and development of this compound, detailing its mechanism of action, pharmacological properties, and the experimental methodologies employed in its characterization. The information presented is intended to serve as a valuable resource for researchers and scientists engaged in the fields of drug discovery, cell signaling, and pharmacology.

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates a wide array of physiological responses by activating its downstream effectors, primarily Protein Kinase A (PKA) and the Exchange Proteins Directly Activated by cAMP (EPACs). The two isoforms of EPAC, EPAC1 and EPAC2, have emerged as critical regulators of cellular functions such as cell adhesion, proliferation, differentiation, and insulin secretion. The distinct tissue distribution and signaling roles of EPAC1 and EPAC2 have made them attractive targets for the development of isoform-selective modulators to dissect their specific functions and for potential therapeutic intervention in diseases like diabetes, heart disease, and cancer.[1][2]

This whitepaper focuses on this compound, a compound identified as a highly potent and selective antagonist of EPAC2.[3] We will explore the journey from its initial discovery through a high-throughput screening campaign to its detailed characterization using various in vitro assays.

Discovery of this compound

The discovery of this compound was the result of a systematic effort to identify novel, non-nucleotide antagonists of EPAC2.[1]

High-Throughput Screening (HTS)

The initial phase of discovery involved a fluorescence-based high-throughput screening (HTS) of a diverse chemical library.[1]

Experimental Protocol: High-Throughput Screening

A Maybridge Hitfinder library containing 14,400 structurally diverse small molecules was screened. The assay relied on the competition between the library compounds and a fluorescent cAMP analog, 8-NBD-cAMP, for binding to purified full-length EPAC2 protein. An increase in the fluorescent signal of 8-NBD-cAMP upon binding to EPAC2 was measured. Compounds that effectively competed with 8-NBD-cAMP for the binding pocket of EPAC2 resulted in a dose-dependent decrease in the fluorescent signal. This "mix-and-read" assay format enabled the rapid identification of initial hits.

Hit-to-Lead Optimization

Following the primary screen, initial hits underwent a hit-to-lead optimization process. This involved the chemical design, synthesis, and pharmacological characterization of three distinct chemical scaffolds: diarylsulfones, N,N-diarylamines, and arylsulfonamides. This compound, an arylsulfonamide derivative (1-(mesitylsulfonyl)-2,4-dimethyl-1H-pyrrole), emerged from this optimization as a lead candidate with superior potency and selectivity for EPAC2.

In Vitro Characterization

This compound was subjected to a series of in vitro assays to determine its potency, selectivity, and mechanism of action.

Potency and Selectivity

The inhibitory potency of this compound against EPAC2 was determined using a competitive binding assay.

Quantitative Data: Inhibitory Potency and Selectivity

CompoundTargetIC50 (µM)Selectivity vs EPAC1Selectivity vs PKAReference
This compound EPAC20.3 No inhibition at 25 µMNo inhibition
cAMPEPAC2~40--

This compound demonstrated a half-maximal inhibitory concentration (IC50) of 0.3 µM for EPAC2, making it approximately 133-fold more potent than the endogenous ligand, cAMP. Crucially, this compound showed no inhibition of EPAC1-mediated activity at concentrations up to 25 µM, highlighting its significant isoform selectivity.

Mechanism of Action Studies

The mechanism by which this compound inhibits EPAC2 was investigated through guanine nucleotide exchange factor (GEF) activity assays and live-cell imaging.

Experimental Protocol: Rap1-GDP Exchange Assay

The effect of this compound on the guanine nucleotide exchange activity of EPAC1 and EPAC2 was assessed by monitoring the exchange of GDP for a fluorescent GTP analog on the small GTPase Rap1, a downstream effector of EPAC. In the presence of 25 µM cAMP, this compound at a concentration of 25 µM was found to inhibit the GEF activity of EPAC2 but had no effect on EPAC1-mediated Rap1-GDP exchange. This assay confirmed the EPAC2-specific antagonistic activity of this compound.

Experimental Protocol: Live-Cell FRET Imaging

Fluorescence Resonance Energy Transfer (FRET) biosensors for EPAC1, EPAC2, and PKA were utilized in HEK293 cells to monitor the activation state of these proteins in a live-cell context. Treatment with 10 µM this compound completely blocked the activation of the EPAC2 FRET sensor induced by the membrane-permeable EPAC-selective cAMP analog, 007-AM. In contrast, this compound had no effect on the activation of the EPAC1 or PKA FRET sensors, further confirming its specificity for EPAC2 within a cellular environment.

Signaling Pathways and Experimental Workflows

This compound Discovery and Validation Workflow

The following diagram illustrates the logical flow of the discovery and initial validation process for this compound.

HJC0350_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_validation In Vitro Validation HTS High-Throughput Screening (14,400 compounds) Hit_ID Hit Identification (e.g., ESI-05, ESI-10) HTS->Hit_ID Fluorescence-based 8-NBD-cAMP assay Lead_Opt Hit-to-Lead Optimization (SAR Studies) Hit_ID->Lead_Opt HJC0350_Syn Synthesis of this compound (Arylsulfonamide) Lead_Opt->HJC0350_Syn Binding_Assay Competitive Binding Assay (IC50 Determination) HJC0350_Syn->Binding_Assay GEF_Assay Rap1-GDP Exchange Assay (Functional Selectivity) Binding_Assay->GEF_Assay FRET_Assay Live-Cell FRET Assay (Cellular Selectivity) GEF_Assay->FRET_Assay

Discovery and validation workflow for this compound.
EPAC2 Signaling Pathway and Point of Inhibition

The diagram below depicts the canonical EPAC2 signaling pathway and illustrates the inhibitory action of this compound.

EPAC2_Signaling_Pathway cluster_activation GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC EPAC2 Inactive EPAC2 cAMP->EPAC2 Binds to CNBD Active_EPAC2 Active EPAC2 EPAC2->Active_EPAC2 Rap1_GDP Rap1-GDP Active_EPAC2->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP Downstream Downstream Effectors Rap1_GTP->Downstream This compound This compound This compound->EPAC2 Competitive Antagonist

EPAC2 signaling and inhibition by this compound.

Conclusion

This compound has been identified and characterized as a potent and highly selective antagonist of EPAC2. Through a combination of high-throughput screening and subsequent medicinal chemistry efforts, a novel chemical scaffold was developed, leading to a compound with sub-micromolar potency and excellent selectivity over the closely related EPAC1 isoform and PKA. The detailed in vitro characterization using biochemical and cell-based assays has confirmed its mechanism as a competitive antagonist that prevents the cAMP-induced conformational changes required for EPAC2 activation.

The discovery of this compound provides the scientific community with a valuable pharmacological tool to further investigate the specific roles of EPAC2 in various physiological and pathological processes. Its high potency and selectivity make it a superior probe compared to less specific inhibitors and a promising starting point for the development of novel therapeutics targeting EPAC2-mediated signaling pathways. Further studies are warranted to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

References

HJC0350: A Potent and Selective EPAC2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

HJC0350 has emerged as a critical pharmacological tool for the nuanced investigation of cyclic AMP (cAMP) signaling pathways. This small molecule inhibitor demonstrates remarkable specificity for the Exchange Protein Directly Activated by cAMP 2 (EPAC2) over its isoform, EPAC1. This selectivity allows for the precise dissection of EPAC2-mediated cellular processes, offering significant potential for therapeutic intervention in a variety of disease states. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling context related to this compound's specificity.

Quantitative Analysis of this compound Specificity

The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays. The data consistently highlight a significant preference for EPAC2, with minimal to no activity against EPAC1 at comparable concentrations.

Parameter EPAC2 EPAC1 PKA Reference
IC50 0.3 µMNo inhibition observedNo inhibition observed[1][2][3][4]
Rap1-GDP Exchange Activity InhibitedNo effect at 25 µMNot Applicable
FRET-based Assay (in HEK293 cells) Complete inhibition of 007-AM induced FRET decrease at 10 µMNo effectNot Applicable

Table 1: Summary of quantitative data for this compound's inhibitory activity.

This compound's apparent IC50 value for EPAC2 is 0.3 µM in competitive binding assays using 8-NBD-cAMP. Notably, it is approximately 133-fold more potent than cAMP in binding to EPAC2. In functional assays, 25 µM of this compound effectively inhibits EPAC2-mediated Rap1-GDP exchange activity without affecting the corresponding EPAC1-mediated process. Furthermore, this compound does not inhibit cAMP-mediated Protein Kinase A (PKA) activation, underscoring its specificity within the broader cAMP signaling network.

Experimental Protocols for Determining Specificity

The specificity of this compound for EPAC2 has been rigorously established through a series of key experiments. The methodologies for these assays are detailed below.

Competitive Binding Assay using 8-NBD-cAMP

This assay quantifies the ability of a test compound to compete with a fluorescent cAMP analog, 8-NBD-cAMP, for binding to EPAC proteins.

Protocol:

  • Protein Preparation: Purified recombinant EPAC1 and EPAC2 proteins are prepared.

  • Reaction Mixture: A reaction mixture is prepared containing the EPAC protein and 8-NBD-cAMP in a suitable buffer.

  • Compound Addition: this compound is added at varying concentrations to the reaction mixture. A control with no inhibitor is also prepared.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Fluorescence Measurement: The fluorescence polarization or intensity of 8-NBD-cAMP is measured. A decrease in fluorescence indicates displacement of 8-NBD-cAMP by the inhibitor.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This functional assay measures the ability of EPAC to catalyze the exchange of GDP for GTP on its substrate, the small G-protein Rap1.

Protocol:

  • Reagents: Prepare purified recombinant Rap1b, EPAC1, and EPAC2. Load Rap1b with a fluorescent GDP analog (e.g., MANT-GDP).

  • Reaction Initiation: The GEF reaction is initiated by adding EPAC1 or EPAC2 and a non-hydrolyzable GTP analog (e.g., GTPγS) to the MANT-GDP-loaded Rap1b.

  • Inhibitor Treatment: In parallel reactions, pre-incubate EPAC1 or EPAC2 with varying concentrations of this compound before initiating the exchange reaction.

  • Fluorescence Monitoring: Monitor the decrease in MANT fluorescence over time, which corresponds to the exchange of MANT-GDP for GTPγS.

  • Data Analysis: Calculate the initial rate of nucleotide exchange for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition of the exchange rate against the inhibitor concentration.

In-Cell FRET-Based Assay

This assay utilizes genetically encoded FRET (Förster Resonance Energy Transfer) biosensors for EPAC1 and EPAC2 expressed in living cells to monitor their activation state.

Protocol:

  • Cell Culture and Transfection: HEK293 cells are cultured and transfected with plasmids encoding EPAC1- or EPAC2-based FRET sensors. These sensors typically consist of EPAC flanked by a FRET donor (e.g., CFP) and acceptor (e.g., YFP).

  • Cell Treatment: The transfected cells are pre-treated with this compound at various concentrations.

  • EPAC Activation: The cells are then stimulated with a cell-permeable cAMP analog, such as 8-pCPT-2'-O-Me-cAMP (007-AM), to activate the EPAC sensors.

  • FRET Measurement: The FRET ratio (e.g., YFP/CFP emission) is measured using fluorescence microscopy. Activation of the EPAC sensor leads to a conformational change that decreases the FRET signal.

  • Data Analysis: The ability of this compound to block the 007-AM-induced decrease in FRET is quantified. The concentration of this compound that prevents the FRET change indicates its inhibitory activity in a cellular context.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the EPAC signaling pathway and a typical experimental workflow for assessing this compound's specificity.

EPAC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes EPAC1 EPAC1 cAMP->EPAC1 Activates EPAC2 EPAC2 cAMP->EPAC2 Activates PKA PKA cAMP->PKA Activates Rap1_GDP Rap1-GDP EPAC1->Rap1_GDP Activates Rap1_GTP Rap1-GTP EPAC1->Rap1_GTP Promotes GDP/GTP Exchange EPAC2->Rap1_GDP Activates EPAC2->Rap1_GTP Promotes GDP/GTP Exchange Downstream1 Downstream Effectors 1 Rap1_GTP->Downstream1 Downstream2 Downstream Effectors 2 Rap1_GTP->Downstream2 This compound This compound This compound->EPAC2 Inhibits PKA_downstream PKA Downstream Effectors PKA->PKA_downstream Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_specificity Specificity Confirmation Binding_Assay Competitive Binding Assay (8-NBD-cAMP) IC50_determination IC50 Determination for EPAC1 and EPAC2 Binding_Assay->IC50_determination GEF_Assay GEF Activity Assay (MANT-GDP) GEF_Assay->IC50_determination FRET_Assay In-Cell FRET Assay (HEK293 cells) IC50_determination->FRET_Assay FRET_analysis Analysis of FRET Signal Inhibition FRET_Assay->FRET_analysis PKA_Assay PKA Activity Assay FRET_analysis->PKA_Assay PKA_result Confirmation of No PKA Inhibition PKA_Assay->PKA_result end Conclusion: this compound is a Potent and Selective EPAC2 Inhibitor PKA_result->end start Start: Characterize this compound Specificity start->Binding_Assay start->GEF_Assay

References

The Core of Selectivity: Unraveling the Structure-Activity Relationship of EPAC2 Inhibitor HJC0350

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, TX – November 27, 2025 – In a significant advancement for cellular signaling research, a comprehensive technical guide has been compiled, detailing the structure-activity relationship (SAR) of HJC0350, a potent and selective antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2). This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the molecular features governing this compound's efficacy and selectivity, alongside detailed experimental protocols and visual representations of key biological pathways.

This compound has emerged as a critical tool for dissecting the nuanced roles of the cAMP signaling pathway. It selectively inhibits EPAC2, a key effector of the second messenger cAMP, with a reported half-maximal inhibitory concentration (IC50) of 0.3 µM, while demonstrating no significant activity against the closely related EPAC1 isoform or Protein Kinase A (PKA).[1][2] This remarkable selectivity is pivotal for isolating and studying the specific functions of EPAC2 in various physiological and pathological processes.

The development of this compound stemmed from a focused effort to optimize lead compounds identified through high-throughput screening. The core of its discovery lies in the systematic exploration of three chemical scaffolds: diarylsulfones, N,N-diarylamines, and arylsulfonamides.[1][3] this compound belongs to the arylsulfonamide series and its superior potency and selectivity are the result of meticulous chemical modifications.

Structure-Activity Relationship Insights

The SAR studies, as detailed in the seminal work by Chen et al. (2013), reveal critical insights into the pharmacophore of EPAC2 antagonists.[1] The arylsulfonamide scaffold of this compound proved to be a key determinant of its potent and selective inhibitory activity.

CompoundScaffoldModificationsEPAC2 IC50 (µM)EPAC1 InhibitionPKA Inhibition
This compound (20i) Arylsulfonamide2,4,6-trimethylphenyl sulfonamide of 2,4-dimethylpyrrole0.3No inhibition at 25 µMNo inhibition
ESI-05 (1) Diarylsulfone-0.5No inhibition at 25 µMNot reported
HJC0338 (14c) N,N-diarylamine-0.4No inhibition at 25 µMNot reported
cAMP Endogenous Ligand-~40 (competes with 8-NBD-cAMP)ActivatorActivator

Table 1: Comparative inhibitory activities of this compound and related compounds. Data compiled from Chen et al., 2013.

The potency of this compound is approximately 133-fold greater than that of the natural ligand, cAMP, in competitive binding assays. This highlights the successful optimization of the chemical scaffold to achieve high-affinity binding to the EPAC2 protein.

Mechanism of Action: Competitive Antagonism

This compound exerts its inhibitory effect through a competitive antagonism mechanism. It directly competes with cAMP for binding to the cyclic nucleotide-binding domain of EPAC2, thereby preventing the conformational changes required for its activation and subsequent engagement with downstream effectors like Rap1.

cluster_inhibition Mechanism of this compound Inhibition cAMP cAMP EPAC2_inactive Inactive EPAC2 cAMP->EPAC2_inactive Binds to This compound This compound This compound->EPAC2_inactive Competitively Binds to EPAC2_active Active EPAC2 EPAC2_inactive->EPAC2_active Activates Downstream_Signaling Downstream Signaling (e.g., Rap1 activation) EPAC2_active->Downstream_Signaling Initiates

Figure 1: Competitive inhibition of EPAC2 by this compound.

Experimental Protocols

The characterization of this compound involved a series of robust in vitro and cell-based assays.

Fluorescence-Based Competitive Binding Assay

This high-throughput screening assay was fundamental in identifying initial hits and quantifying the binding affinity of this compound.

  • Principle: The assay measures the displacement of a fluorescent cAMP analog, 8-NBD-cAMP, from the purified full-length EPAC2 protein by a test compound. A decrease in the fluorescence signal indicates competitive binding.

  • Protocol:

    • Purified recombinant full-length EPAC2 protein is incubated with 8-NBD-cAMP, leading to a dose-dependent increase in fluorescence.

    • Test compounds, including this compound, are added at varying concentrations.

    • The fluorescence intensity is measured using a fluorescence plate reader.

    • The IC50 value is calculated from the dose-response curve, representing the concentration of the inhibitor required to displace 50% of the bound 8-NBD-cAMP.

cluster_workflow Fluorescence-Based Binding Assay Workflow Start Start Step1 Incubate Purified EPAC2 with 8-NBD-cAMP Start->Step1 Step2 Add Test Compound (e.g., this compound) Step1->Step2 Step3 Measure Fluorescence Step2->Step3 Step4 Generate Dose-Response Curve Step3->Step4 End Calculate IC50 Step4->End

Figure 2: Workflow for the fluorescence-based competitive binding assay.
Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This functional assay assesses the ability of this compound to inhibit the catalytic activity of EPAC2.

  • Principle: Activated EPAC2 catalyzes the exchange of GDP for GTP on the small G-protein Rap1. This assay measures the inhibition of this exchange reaction.

  • Protocol:

    • Recombinant full-length EPAC1 or EPAC2 is incubated with the test compound.

    • cAMP is added to stimulate EPAC activity.

    • The reaction is initiated by the addition of Rap1 loaded with a fluorescent GDP analog.

    • The exchange of fluorescent GDP for non-fluorescent GTP results in a decrease in fluorescence, which is monitored over time.

    • The selectivity of this compound was confirmed by its lack of inhibition of EPAC1-mediated Rap1-GDP exchange at a concentration of 25 µM.

Live-Cell FRET Imaging Assay

This cell-based assay validates the activity and selectivity of this compound in a physiological context.

  • Principle: Förster Resonance Energy Transfer (FRET) sensors for EPAC1, EPAC2, and PKA are expressed in cells. Activation of these sensors by cAMP or its analogs leads to a change in the FRET signal.

  • Protocol:

    • HEK293 cells are transfected with FRET sensors for EPAC1, EPAC2, or PKA.

    • Cells are pre-incubated with this compound.

    • A cell-permeable cAMP analog, 8-pCPT-2'-O-Me-cAMP (007-AM), is added to activate the sensors.

    • Changes in the FRET ratio are monitored using live-cell imaging.

    • This compound was shown to specifically block the 007-AM-induced FRET change in cells expressing the EPAC2 sensor, with no effect on the EPAC1 or PKA sensors.

cluster_pathway EPAC2 Signaling Pathway and Point of Inhibition cAMP_source Increased Intracellular cAMP EPAC2 EPAC2 cAMP_source->EPAC2 Rap1 Rap1 EPAC2->Rap1 Activates HJC0350_inhibit This compound Inhibition HJC0350_inhibit->EPAC2 Downstream_Effectors Downstream Effectors Rap1->Downstream_Effectors Cellular_Responses Cellular Responses (e.g., cell adhesion, secretion) Downstream_Effectors->Cellular_Responses

Figure 3: The EPAC2 signaling cascade and the inhibitory action of this compound.

Conclusion

The detailed understanding of the structure-activity relationship of this compound provides a robust framework for the design of next-generation EPAC2 inhibitors with potentially enhanced therapeutic properties. The experimental methodologies outlined herein serve as a valuable resource for researchers aiming to investigate the intricate roles of EPAC2 signaling in health and disease. This comprehensive guide underscores the importance of targeted chemical biology approaches in unraveling the complexities of cellular communication.

References

HJC0350: A Technical Guide to its Impact on Downstream Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0350 is a potent and selective small molecule inhibitor of the Exchange Protein directly Activated by cAMP 2 (EPAC2). As a crucial component of the cyclic AMP (cAMP) signaling pathway, EPAC2 and its downstream effector, the small GTPase Rap1, are implicated in a diverse range of cellular processes. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on downstream cellular functions. It is intended to serve as a comprehensive resource for researchers utilizing this compound as a tool to investigate EPAC2-mediated signaling in various physiological and pathological contexts. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the signaling pathways involved.

Introduction to this compound

This compound is a cell-permeable compound that acts as a competitive antagonist at the cAMP-binding domain of EPAC2. Its high selectivity for EPAC2 over the closely related EPAC1 and Protein Kinase A (PKA) makes it a valuable pharmacological tool for dissecting the specific roles of the EPAC2 isoform in cellular signaling. EPAC2 is predominantly expressed in the brain, pancreas, and adrenal glands, and its activation is linked to processes such as insulin secretion, neurotransmitter release, and cell adhesion.

Mechanism of Action

This compound exerts its inhibitory effect by competing with endogenous cAMP for binding to the cyclic nucleotide-binding (CNB) domain of EPAC2. This prevents the conformational change required for EPAC2 to exert its guanine nucleotide exchange factor (GEF) activity on its primary substrate, Rap1. By inhibiting the conversion of inactive Rap1-GDP to active Rap1-GTP, this compound effectively blocks the downstream signaling cascade.

cluster_membrane Cell Membrane GPCR GPCR AC Adenylate Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Produces Ligand Ligand Ligand->GPCR Activates EPAC2_inactive EPAC2 (Inactive) cAMP->EPAC2_inactive Binds and Activates This compound This compound This compound->EPAC2_inactive Competitively Inhibits cAMP Binding EPAC2_active EPAC2 (Active) EPAC2_inactive->EPAC2_active Rap1_GDP Rap1-GDP EPAC2_active->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Activates

Figure 1: Mechanism of Action of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's activity based on in vitro assays.

ParameterValueSpecies/SystemReference
IC50 for EPAC2 0.3 µMRecombinant Human[1][2]
Selectivity No inhibition of EPAC1 or PKARecombinant Human[1]

Impact on Downstream Cellular Processes

Inhibition of EPAC2 by this compound has been shown to modulate several key cellular functions, primarily through the regulation of Rap1 signaling.

Insulin Secretion

In pancreatic β-cells, the cAMP-EPAC2-Rap1 signaling axis plays a critical role in potentiating glucose-stimulated insulin secretion. This compound is expected to attenuate this process by blocking the cAMP-mediated activation of EPAC2.

cluster_beta_cell Pancreatic β-cell Glucose Glucose ATP ATP Glucose->ATP Metabolism KATP_Channel KATP Channel ATP->KATP_Channel Closes Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Ca_Influx Ca2+ Influx Membrane_Depolarization->Ca_Influx Insulin_Granule_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Granule_Exocytosis Triggers GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP EPAC2 EPAC2 cAMP->EPAC2 Activates Rap1 Rap1 EPAC2->Rap1 Activates This compound This compound This compound->EPAC2 Inhibits Rap1->Insulin_Granule_Exocytosis Potentiates

Figure 2: Role of EPAC2 in Insulin Secretion and its Inhibition by this compound.
Neurotransmission

EPAC2 is highly expressed in the brain, particularly in the hippocampus, where it is involved in the regulation of neurotransmitter release and synaptic plasticity. Inhibition of EPAC2 with this compound can be used to investigate its role in these processes.

Cell Adhesion and Migration

Rap1 is a key regulator of integrin-mediated cell adhesion and cell-cell junction formation. By inhibiting the EPAC2-Rap1 axis, this compound can be utilized to study the role of this pathway in cell adhesion dynamics and cell migration in various cell types.

Experimental Protocols

In Vitro EPAC2 Inhibition Assay (FRET-based)

This protocol describes a common method to assess the inhibitory activity of this compound on EPAC2 using a Fluorescence Resonance Energy Transfer (FRET)-based sensor.

Materials:

  • Recombinant human EPAC2 protein

  • cAMP

  • This compound

  • FRET-based EPAC2 sensor (e.g., containing a cAMP-binding domain flanked by a FRET pair like CFP and YFP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • Microplate reader with FRET capabilities

Procedure:

  • Prepare a solution of the FRET-based EPAC2 sensor in the assay buffer.

  • In a microplate, add varying concentrations of this compound.

  • Add the EPAC2 sensor to each well.

  • Initiate the reaction by adding a fixed concentration of cAMP to all wells (except for the negative control).

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Measure the FRET signal (e.g., ratio of acceptor to donor emission).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

cluster_workflow FRET-based EPAC2 Inhibition Assay Workflow Prepare_Reagents Prepare EPAC2 Sensor, cAMP, and this compound solutions Dispense_this compound Dispense varying concentrations of this compound into microplate Prepare_Reagents->Dispense_this compound Add_Sensor Add EPAC2 FRET sensor to each well Dispense_this compound->Add_Sensor Add_cAMP Add cAMP to initiate the reaction Add_Sensor->Add_cAMP Incubate Incubate at room temperature Add_cAMP->Incubate Measure_FRET Measure FRET signal Incubate->Measure_FRET Analyze_Data Calculate IC50 value Measure_FRET->Analyze_Data

Figure 3: Experimental Workflow for a FRET-based EPAC2 Inhibition Assay.

Clinical Status

As of the latest available information, this compound is a preclinical research compound. There is no publicly available information to suggest that this compound has entered into human clinical trials.

Conclusion

This compound is a powerful and selective research tool for the investigation of EPAC2-mediated signaling pathways. Its ability to specifically inhibit EPAC2 allows for the detailed study of its role in a variety of cellular processes, including insulin secretion, neurotransmission, and cell adhesion. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cAMP signaling.

References

The Significance of EPAC2 Inhibition by HJC0350 in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exchange protein directly activated by cAMP 2 (EPAC2) is a crucial intracellular signaling molecule predominantly expressed in the brain and pancreas. As a guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2, EPAC2 is implicated in a multitude of neuronal functions, including synaptic plasticity, neurotransmitter release, and neuronal survival. Its role in various neuropathological conditions has made it a compelling target for therapeutic intervention. HJC0350 is a potent and selective small-molecule inhibitor of EPAC2, offering a valuable tool to dissect the intricate roles of EPAC2 signaling in the central nervous system and explore its therapeutic potential. This technical guide provides an in-depth overview of the significance of EPAC2 inhibition by this compound in neuroscience, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

This compound: A Selective EPAC2 Antagonist

This compound is a potent and specific antagonist of EPAC2, demonstrating significant selectivity over its isoform, EPAC1.[1] This selectivity is crucial for elucidating the specific functions of EPAC2 in complex biological systems where both isoforms may be present.

Quantitative Data for this compound
ParameterValueSpecies/SystemReference
IC50 0.3 µMRecombinant EPAC2 (competing with 8-NBD-cAMP)[2]
Selectivity No inhibition of EPAC1-mediated Rap1-GDP exchange activity at 25 µMIn vitro[2]
Cellular Activity At 10 µM, completely blocks 007-AM-induced FRET decrease in HEK293/EPAC2-FL cellsHuman Embryonic Kidney (HEK293) cells[2]

EPAC2 Signaling in Neuronal Function and Pathophysiology

EPAC2 is a key effector of the second messenger cyclic adenosine monophosphate (cAMP) and its activation triggers downstream signaling cascades that regulate diverse neuronal processes.

EPAC2 in Synaptic Plasticity

EPAC2 plays a significant role in both long-term potentiation (LTP) and long-term depression (LTD), two opposing forms of synaptic plasticity crucial for learning and memory. In hippocampal mossy fiber synapses, EPAC2 contributes to cAMP-dependent presynaptic potentiation of transmitter release.[3] Studies in Epac2 knockout mice have shown impaired mossy fiber LTP. The downstream signaling often involves the activation of Rap1, a small GTPase.

Signaling Pathway: EPAC2 in Synaptic Plasticity

EPAC2_Synaptic_Plasticity cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cAMP cAMP EPAC2 EPAC2 cAMP->EPAC2 Rap1_GDP Rap1-GDP EPAC2->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors (e.g., Vav) Rap1_GTP->Downstream_Effectors Vesicle_Mobilization Reserve Vesicle Mobilization Downstream_Effectors->Vesicle_Mobilization Neurotransmitter_Release Increased Neurotransmitter Release Vesicle_Mobilization->Neurotransmitter_Release LTP Long-Term Potentiation (LTP) Neurotransmitter_Release->LTP Contributes to

Caption: EPAC2-Rap1 signaling in presynaptic terminals.

EPAC2 in Neuronal Apoptosis and Traumatic Brain Injury (TBI)

Following traumatic brain injury, the expression of EPAC2 is significantly increased in the injured brain area. Inhibition of EPAC2 has been shown to be neuroprotective by reducing neuronal apoptosis, alleviating brain edema, and improving neurological deficits in rat models of TBI. This neuroprotective effect is mediated, at least in part, through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.

Signaling Pathway: EPAC2 in TBI-Induced Neuronal Apoptosis

EPAC2_TBI_Apoptosis TBI Traumatic Brain Injury (TBI) cAMP_increase Increased cAMP TBI->cAMP_increase EPAC2_upregulation Upregulated EPAC2 Expression & Activity cAMP_increase->EPAC2_upregulation p38_MAPK p38 MAPK Phosphorylation EPAC2_upregulation->p38_MAPK Caspase3 Caspase-3 Activation p38_MAPK->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis This compound This compound This compound->EPAC2_upregulation Inhibition

Caption: EPAC2-p38 MAPK pathway in neuronal apoptosis.

Experimental Protocols

In Vitro FRET-Based Assay for EPAC2 Inhibition

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory effect of this compound on EPAC2 activation in living cells. The assay utilizes HEK293 cells stably expressing an EPAC2-based FRET sensor (EPAC2-FL), where CFP and YFP are fused to the N- and C-termini of EPAC2, respectively.

Materials:

  • HEK293 cells stably expressing the EPAC2-FL FRET sensor

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin/streptomycin

  • Phosphate-buffered saline (PBS)

  • This compound (stock solution in DMSO)

  • 8-pCPT-2'-O-Me-cAMP (007-AM), a cell-permeable EPAC agonist (stock solution in DMSO)

  • Microplate reader with FRET capabilities (excitation ~430 nm, emission ~475 nm for CFP and ~530 nm for YFP)

  • 384-well black, clear-bottom microplates

Procedure:

  • Cell Seeding: Seed HEK293/EPAC2-FL cells into a 384-well plate at a density of 20,000 cells/well and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., HBSS). Also, prepare a solution of 007-AM in assay buffer.

  • Pre-incubation with Inhibitor: Wash the cells with PBS and replace the medium with the this compound dilutions. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add 007-AM to the wells to a final concentration that elicits a robust FRET response (e.g., 10 µM).

  • FRET Measurement: Immediately measure the CFP and YFP fluorescence intensities using the microplate reader. Record measurements every minute for 30 minutes.

  • Data Analysis: Calculate the FRET ratio (YFP/CFP). Normalize the data to the baseline FRET ratio before agonist addition. Plot the change in FRET ratio against the concentration of this compound to determine the IC50 value.

Rat Model of Traumatic Brain Injury and this compound Treatment

This protocol outlines the induction of TBI in rats and the subsequent administration of an EPAC2 inhibitor to assess its neuroprotective effects. Note that a similar protocol has been described using the EPAC2 inhibitor ESI-05.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane or pentobarbital sodium)

  • Stereotaxic frame

  • Weight-drop device

  • This compound

  • Vehicle solution (e.g., DMSO and saline)

  • Neurological severity scoring system

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and fix its head in a stereotaxic frame. Make a midline scalp incision to expose the skull.

  • TBI Induction: Use a weight-drop device to induce a controlled cortical impact. A specific weight (e.g., 40 g) is dropped from a fixed height (e.g., 20 cm) onto the exposed skull over the desired cortical region (e.g., right parietal cortex).

  • Drug Administration: Immediately after TBI, administer this compound or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosage and timing should be optimized based on pharmacokinetic studies.

  • Neurological Assessment: At various time points post-TBI (e.g., 24, 48, 72 hours), assess neurological deficits using a standardized scoring system (e.g., Neurological Severity Score, mNSS), which evaluates motor function, balance, and reflexes.

  • Histological and Molecular Analysis: At the end of the experiment, euthanize the animals and perfuse the brains. Collect brain tissue for histological analysis (e.g., TUNEL staining for apoptosis, Nissl staining for neuronal loss) and molecular analysis (e.g., Western blotting for p-p38, Caspase-3).

Experimental Workflow: Assessing EPAC2 Inhibitor Efficacy in TBI

TBI_Workflow cluster_setup Animal Preparation & TBI Induction cluster_treatment Treatment cluster_assessment Post-TBI Assessment A1 Anesthetize Rat A2 Mount in Stereotaxic Frame A1->A2 A3 Induce TBI (Weight-Drop Method) A2->A3 B1 Administer this compound (or Vehicle) A3->B1 C1 Neurological Scoring (e.g., mNSS) at 24, 48, 72h B1->C1 C2 Euthanasia and Brain Tissue Collection C1->C2 C3 Histological Analysis (TUNEL, Nissl) C2->C3 C4 Molecular Analysis (Western Blot for p-p38, Caspase-3) C2->C4

Caption: Workflow for TBI model and this compound evaluation.

Conclusion and Future Directions

The selective inhibition of EPAC2 by this compound provides a powerful pharmacological tool to investigate the multifaceted roles of this signaling protein in the nervous system. The evidence strongly suggests that EPAC2 is a critical regulator of synaptic plasticity and a key mediator of neuronal apoptosis in the context of traumatic brain injury. The neuroprotective effects observed upon EPAC2 inhibition highlight its potential as a therapeutic target for neurological disorders characterized by neuronal death and dysfunction.

Future research should focus on:

  • Further elucidating the downstream effectors of EPAC2 in different neuronal populations and disease states.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies of this compound and its analogs to optimize their therapeutic potential.

  • Exploring the efficacy of EPAC2 inhibition in other neurological conditions, such as stroke, neurodegenerative diseases, and neuropsychiatric disorders.

The continued investigation into the significance of EPAC2 inhibition will undoubtedly deepen our understanding of fundamental neurobiological processes and pave the way for the development of novel therapeutic strategies for a range of debilitating neurological conditions.

References

HJC0350: A Technical Guide to its Therapeutic Potential as a Selective EPAC2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0350 is a potent and selective small-molecule inhibitor of Exchange Protein Directly Activated by cAMP 2 (EPAC2), a key downstream effector of the second messenger cyclic AMP (cAMP).[1][2] With a half-maximal inhibitory concentration (IC50) in the sub-micromolar range, this compound demonstrates significant selectivity for EPAC2 over its isoform EPAC1 and Protein Kinase A (PKA), the other primary cAMP sensor.[1][2] This specificity makes this compound an invaluable pharmacological tool for dissecting the nuanced roles of EPAC2 in various signaling pathways and a promising lead compound for therapeutic development in a range of pathologies, including cancer, pain, and vascular leakage. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and a discussion of its therapeutic potential.

Core Mechanism of Action: Selective EPAC2 Inhibition

This compound exerts its biological effects by directly antagonizing the activity of EPAC2. EPAC2 is a guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2.[2] Upon binding of intracellular cAMP, EPAC2 undergoes a conformational change that activates its GEF function, leading to the activation of Rap proteins and subsequent downstream signaling cascades. This compound competitively inhibits the binding of cAMP to EPAC2, thereby preventing its activation and blocking the downstream signaling events.

Signaling Pathway

The diagram below illustrates the canonical cAMP signaling pathway and the specific point of intervention by this compound.

HJC0350_Mechanism_of_Action GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP  + ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA EPAC2 EPAC2 cAMP->EPAC2 PKA_downstream PKA Substrates PKA->PKA_downstream Rap1 Rap1-GDP (Inactive) EPAC2->Rap1 GEF Activity This compound This compound This compound->EPAC2 Inhibition Rap1_active Rap1-GTP (Active) Rap1->Rap1_active Downstream Downstream Effectors Rap1_active->Downstream

Figure 1: Mechanism of this compound in the cAMP signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the therapeutic potential of this compound.

Table 1: In Vitro Potency and Selectivity
ParameterValueCell Line/SystemReference
IC50 for EPAC2 0.3 µMRecombinant EPAC2
Selectivity vs. EPAC1 No inhibition at 25 µMRecombinant EPAC1
Selectivity vs. PKA No inhibition of cAMP-mediated PKA activation-
Table 2: Effects on Glioma Cell Proliferation
Cell LineTreatmentEffectReference
C6 Glioma CellsThis compound (10 µM)Contributed to the suppression of cell growth when combined with agents that elevate cAMP.
Table 3: Modulation of Insulin Secretion
Experimental ModelTreatmentEffectReference
INS-1 CellsThis compoundImplied role in modulating insulin secretion by inhibiting EPAC2.
Table 4: Role in Pain Sensitization
Animal ModelTreatmentEffectReference
Rat Spinal CordThis compound (3 µM)Showed a trend towards inhibiting EPAC2-mediated substance P release, implicated in pain signaling.
Table 5: Impact on Retinal Vascular Permeability
Experimental ModelTreatmentEffectReference
Bovine Retinal Endothelial Cells (BREC)This compound (5 and 10 µM)Caused an approximate 2-fold increase in basal permeability, indicating EPAC2's role in maintaining barrier function. Blocked the permeability-decreasing effect of an EPAC activator.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

EPAC2 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from the high-throughput screening assay used for the initial identification of EPAC2 inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EPAC2.

Materials:

  • Purified full-length recombinant EPAC2 protein

  • 8-NBD-cAMP (fluorescent cAMP analog)

  • cAMP (for competition)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2)

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In each well of the microplate, add the purified EPAC2 protein to a final concentration of 200 nM.

  • Add 8-NBD-cAMP to a final concentration that gives a robust fluorescent signal (e.g., 50 nM).

  • Add the serially diluted this compound or vehicle control to the wells.

  • For determining the IC50 of cAMP as a reference, add serially diluted unlabeled cAMP.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for 8-NBD-cAMP.

  • The decrease in fluorescence signal corresponds to the displacement of 8-NBD-cAMP by the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Live-Cell FRET (Förster Resonance Energy Transfer) Assay for EPAC2 Activity

This protocol is based on studies using FRET sensors to monitor EPAC2 activation in living cells.

Objective: To assess the ability of this compound to inhibit EPAC2 activation in a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • EPAC2-based FRET sensor plasmid (e.g., expressing a CFP-EPAC2-YFP construct)

  • Cell culture reagents

  • Transfection reagent

  • EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP-AM, also known as 007-AM)

  • This compound

  • Fluorescence microscope equipped for FRET imaging

Procedure:

  • Seed HEK293 cells in a suitable imaging dish or plate.

  • Transfect the cells with the EPAC2-FRET sensor plasmid according to the manufacturer's protocol.

  • Allow the cells to express the sensor for 24-48 hours.

  • Before imaging, replace the culture medium with an appropriate imaging buffer.

  • Pre-incubate a subset of cells with this compound (e.g., 10 µM) for a specified time (e.g., 30 minutes).

  • Acquire baseline FRET images by exciting the donor fluorophore (e.g., CFP) and measuring the emission of both the donor and acceptor (e.g., YFP).

  • Stimulate the cells with the EPAC activator (007-AM).

  • Acquire a time-lapse series of FRET images to monitor the change in the FRET ratio (acceptor/donor emission) over time.

  • In cells without this compound, EPAC activation will lead to a conformational change in the sensor, causing a decrease in FRET.

  • In cells pre-treated with this compound, the activator-induced decrease in FRET should be blocked or significantly reduced.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

HJC0350_Experimental_Workflow start Start invitro In Vitro Characterization start->invitro ic50 IC50 Determination (Fluorescence Assay) invitro->ic50 selectivity Selectivity Profiling (vs. EPAC1, PKA) invitro->selectivity cellular Cell-Based Assays ic50->cellular selectivity->cellular fret Live-Cell FRET Assay cellular->fret functional Functional Assays (e.g., Proliferation, Secretion) cellular->functional invivo In Vivo / Preclinical Models fret->invivo functional->invivo animal Animal Models of Disease (e.g., Pain, Vascular Leakage) invivo->animal pkpd Pharmacokinetics & Pharmacodynamics invivo->pkpd end Therapeutic Candidate animal->end pkpd->end

Figure 2: A generalized workflow for the preclinical evaluation of this compound.

Therapeutic Potential and Future Directions

The selective inhibition of EPAC2 by this compound opens up several avenues for therapeutic intervention.

  • Oncology: The involvement of cAMP signaling in cell proliferation and survival is well-established. In glioma, where elevated cAMP can suppress growth, the precise role of EPAC2 is still under investigation. This compound provides a tool to explore EPAC2-specific pathways as potential targets for anti-cancer therapies.

  • Pain Management: The contribution of EPAC2 to central sensitization and chronic pain is an emerging area of research. By modulating substance P release and other neuronal processes, this compound could form the basis for novel, non-opioid analgesics.

  • Vascular Disorders: The role of EPAC2 in maintaining endothelial barrier integrity suggests that its inhibition could be a double-edged sword. While this compound was shown to increase basal permeability in retinal endothelial cells, a deeper understanding of EPAC2's function in different vascular beds and pathological contexts is necessary. It could potentially be explored in conditions where reducing pathological vascular permeability is desired, assuming a context-dependent role for EPAC2.

  • Metabolic Diseases: EPAC2 is implicated in the regulation of insulin secretion from pancreatic β-cells. Further studies with this compound are warranted to clarify whether inhibiting EPAC2 could be beneficial in conditions of hyperinsulinemia or if it might have adverse effects on glucose homeostasis.

Currently, there is no publicly available information regarding any clinical trials involving this compound. Its development appears to be in the preclinical stage, where it serves as a critical research tool to validate EPAC2 as a therapeutic target.

Conclusion

This compound is a potent and selective EPAC2 inhibitor that has proven to be an invaluable asset in elucidating the physiological and pathophysiological roles of this cAMP effector. The preclinical data summarized herein highlight its potential as a lead compound for the development of novel therapeutics for a variety of diseases. Further research, including comprehensive in vivo efficacy studies and safety profiling, will be crucial in transitioning this compound from a laboratory tool to a clinical candidate.

References

Methodological & Application

Application Notes and Protocols for HJC0350 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0350 is a potent and selective cell-permeable inhibitor of Exchange Protein Directly Activated by cAMP 2 (EPAC2), a guanine nucleotide exchange factor for the small GTPase Rap1. With an IC50 value of 0.3 µM, this compound offers high selectivity for EPAC2 over EPAC1 and Protein Kinase A (PKA), making it a valuable tool for dissecting the specific roles of the EPAC2 signaling pathway in various cellular processes.[1][2][3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including assessing EPAC2 activation, studying insulin secretion, and investigating neuronal signaling.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₅H₁₉NO₂S
Molecular Weight 277.38 g/mol
IC50 0.3 µM for EPAC2
Solubility Soluble in DMSO (up to 52 mg/mL) and ethanol. Insoluble in water.[4]
Storage Store powder at -20°C for up to 3 years. Store stock solutions in aliquots at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.

Mechanism of Action

This compound acts as an antagonist of EPAC2 by competing with cyclic AMP (cAMP) for binding to the regulatory domain of the protein. This prevents the conformational change required for EPAC2 activation and its subsequent guanine nucleotide exchange factor (GEF) activity towards its primary downstream effector, Rap1. By inhibiting the EPAC2-Rap1 signaling axis, this compound allows for the specific investigation of the cellular functions governed by this pathway.

Signaling Pathway

The signaling pathway involving EPAC2 and its inhibition by this compound can be visualized as follows:

EPAC2_Signaling_Pathway GPCR GPCR Activation (e.g., GLP-1R) AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP EPAC2 EPAC2 cAMP->EPAC2 Rap1_GDP Rap1-GDP (inactive) EPAC2->Rap1_GDP GEF activity This compound This compound This compound->EPAC2 Inhibition Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP Downstream Downstream Effectors (e.g., PLCε, Rac1) Rap1_GTP->Downstream Cellular_Response Cellular Responses (Insulin Secretion, Neurite Outgrowth, Ion Channel Modulation) Downstream->Cellular_Response

EPAC2 signaling pathway and its inhibition by this compound.

Experimental Workflow

A general workflow for utilizing this compound in cell culture experiments is outlined below. This workflow can be adapted for various specific assays.

Experimental_Workflow start Start: Cell Culture seed Seed Cells in Appropriate Cultureware start->seed prep Prepare this compound Stock Solution (in DMSO) treat Treat Cells with this compound (and appropriate controls/stimuli) prep->treat seed->treat incubate Incubate for Defined Period treat->incubate assay Perform Cellular Assay (e.g., FRET, Insulin Secretion, Viability) incubate->assay data Data Acquisition and Analysis assay->data

General experimental workflow for using this compound.

Application 1: FRET-Based Assay for EPAC2 Activation

This protocol is designed to monitor the activation of EPAC2 in living cells using a FRET (Förster Resonance Energy Transfer)-based biosensor. This compound is used to confirm that the observed FRET change is specific to EPAC2.

Cell Line: HEK293 cells stably or transiently expressing an EPAC2-FRET biosensor (e.g., CFP-EPAC2-YFP).

Materials:

  • HEK293 cells expressing EPAC2-FRET biosensor

  • This compound

  • 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (007-AM) or other EPAC activators

  • DMSO (vehicle control)

  • Cell culture medium

  • 96-well imaging plates

  • Fluorescence plate reader or microscope equipped for FRET imaging

Protocol:

  • Cell Seeding: Seed the HEK293-EPAC2-FRET cells in a 96-well imaging plate at a density that will result in a confluent monolayer on the day of the experiment.

  • This compound Pre-treatment: On the day of the assay, replace the culture medium with fresh, serum-free medium. Prepare working solutions of this compound in the medium. A final concentration of 10 µM is a good starting point for complete inhibition. Include a vehicle control (DMSO). Pre-incubate the cells with this compound or vehicle for 30-60 minutes at 37°C.

  • EPAC2 Activation: Prepare a working solution of an EPAC activator such as 007-AM. Add the activator to the wells to stimulate EPAC2.

  • FRET Measurement: Immediately begin monitoring the FRET signal using a fluorescence plate reader or microscope. Excite the donor fluorophore (e.g., CFP at ~430 nm) and measure the emission of both the donor (e.g., ~475 nm) and the acceptor (e.g., YFP at ~530 nm). The FRET ratio (Acceptor/Donor) is expected to decrease upon EPAC2 activation.

  • Data Analysis: Calculate the change in FRET ratio over time. Compare the response in cells treated with the EPAC activator alone to those pre-treated with this compound. A significant reduction in the FRET change in the presence of this compound indicates specific inhibition of EPAC2.

Quantitative Data Summary:

Cell LineThis compound ConcentrationActivatorAssayResult
HEK293/EPAC2-FL10 µM007-AMFRETFully blocks the decrease in FRET signal.

Application 2: Insulin Secretion Assay

This protocol describes how to use this compound to investigate the role of EPAC2 in glucose-stimulated insulin secretion (GSIS) and incretin-potentiated insulin secretion in pancreatic beta-cell lines like MIN6.

Cell Line: MIN6 cells or other insulin-secreting cell lines.

Materials:

  • MIN6 cells

  • This compound

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)

  • GLP-1 or other incretin hormones (optional)

  • DMSO (vehicle control)

  • Insulin ELISA kit

Protocol:

  • Cell Seeding and Culture: Seed MIN6 cells in 24-well plates and culture until they reach ~80-90% confluency.

  • Pre-incubation: Gently wash the cells twice with KRB buffer containing 2.8 mM glucose. Pre-incubate the cells in this buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • This compound Treatment: Replace the pre-incubation buffer with fresh KRB buffer containing 2.8 mM glucose and the desired concentrations of this compound or vehicle (DMSO). A concentration range of 1-10 µM can be tested. Incubate for 30-60 minutes.

  • Stimulation of Insulin Secretion: To assess GSIS, replace the buffer with KRB containing either 2.8 mM glucose (basal) or 16.7 mM glucose (stimulated), with or without this compound. To assess incretin effects, include GLP-1 (e.g., 100 nM) in the high glucose buffer.

  • Sample Collection: Incubate for 1-2 hours at 37°C. After incubation, collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Analyze the effect of this compound on both basal and stimulated insulin secretion.

Expected Results: Inhibition of EPAC2 by this compound is expected to reduce the potentiation of insulin secretion by agents that increase intracellular cAMP, such as GLP-1. The effect on GSIS alone may be less pronounced, highlighting the role of EPAC2 in the amplification pathway.

Application 3: Neuronal Function Assay - Mitochondrial Respiration

This protocol, adapted from studies on dorsal root ganglion (DRG) neurons, describes the use of this compound to investigate the role of EPAC2 in modulating mitochondrial function in response to inflammatory mediators.

Cell Type: Primary dorsal root ganglion (DRG) neurons or other neuronal cell lines.

Materials:

  • Isolated DRG neurons or neuronal cell line

  • This compound

  • Prostaglandin E2 (PGE2) or other neuronal stimulants

  • Seahorse XF Cell Mito Stress Test Kit

  • Seahorse XF Analyzer

  • DMSO (vehicle control)

Protocol:

  • Cell Seeding: Seed DRG neurons on Seahorse XF plates coated with an appropriate substrate.

  • This compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium. Treat the cells with this compound (e.g., 5 µM) or vehicle (DMSO) for a designated period before the assay.

  • Mitochondrial Respiration Measurement: Place the cell plate in a Seahorse XF Analyzer and follow the manufacturer's protocol for the Mito Stress Test. This involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial respiration, including basal respiration, ATP production-linked respiration, and maximal respiration.

  • Stimulation: During the assay, inject PGE2 (e.g., 10 µM) to stimulate the neurons and observe the effect on the oxygen consumption rate (OCR).

  • Data Analysis: Analyze the OCR data to determine the effect of this compound on basal and PGE2-stimulated mitochondrial respiration.

Quantitative Data Summary:

Cell TypeThis compound ConcentrationStimulantAssayResult
DRG Neurons5 µMPGE2 (10 µM)Mitochondrial Respiration (OCR)Inhibits the PGE2-induced increase in ATP production.

General Considerations and Best Practices

  • Vehicle Control: Always include a vehicle control (DMSO) at the same final concentration as used for this compound to account for any effects of the solvent on the cells.

  • Dose-Response: It is recommended to perform a dose-response curve for this compound in your specific cell type and assay to determine the optimal concentration for your experiments.

  • Selectivity: While this compound is highly selective for EPAC2, it is good practice to use it in conjunction with other pharmacological tools, such as PKA inhibitors (e.g., H-89) or EPAC1-selective activators/inhibitors, to confirm the specificity of the observed effects.

  • Toxicity: Assess the potential cytotoxicity of this compound in your cell line at the concentrations and incubation times used, for example, by using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

By following these detailed protocols and considerations, researchers can effectively utilize this compound to elucidate the specific roles of the EPAC2 signaling pathway in their cell culture models.

References

Application Notes and Protocols: HJC0350 for In Vitro EPAC2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0350 is a potent and selective antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2).[1][2][3] It is crucial to note that this compound is not a kinase inhibitor . Instead, it functions by competitively inhibiting the binding of cyclic adenosine monophosphate (cAMP) to EPAC2, a guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2.[2] This document provides detailed protocols for an in vitro assay to characterize the inhibitory activity of this compound against its specific target, EPAC2.

Mechanism of Action

EPAC2 is a key intracellular sensor for the second messenger cAMP. Upon binding of cAMP, EPAC2 undergoes a conformational change that activates its GEF activity, leading to the activation of Rap GTPases and downstream signaling pathways. This compound exerts its inhibitory effect by competing with cAMP for binding to EPAC2, thereby preventing its activation.[2] this compound demonstrates high selectivity for EPAC2 over the isoform EPAC1 and cAMP-dependent protein kinase (PKA).

cluster_0 Signal Signal AC Adenylyl Cyclase Signal->AC cAMP cAMP AC->cAMP produces ATP ATP ATP->AC converts EPAC2_inactive Inactive EPAC2 cAMP->EPAC2_inactive binds to EPAC2_active Active EPAC2 EPAC2_inactive->EPAC2_active activating Rap1_GDP Rap1-GDP EPAC2_active->Rap1_GDP acts on Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP GDP/GTP exchange Downstream Downstream Signaling Rap1_GTP->Downstream This compound This compound This compound->EPAC2_inactive inhibits

Figure 1: this compound Inhibition of the EPAC2 Signaling Pathway.

Data Presentation

The inhibitory activity of this compound has been quantified through in vitro assays, demonstrating its potency and selectivity.

CompoundTargetAssay TypeIC50Notes
This compound EPAC2Competitive Binding (8-NBD-cAMP)0.3 µMPotent and selective antagonist.
cAMPEPAC2Competitive Binding (8-NBD-cAMP)~40 µMThis compound is ~133-fold more potent.
This compoundEPAC1Rap1-GDP Exchange ActivityNo inhibition at 25 µMDemonstrates high selectivity for EPAC2 over EPAC1.
This compoundPKAcAMP-mediated PKA activationNo inhibitionDoes not inhibit the canonical cAMP-dependent kinase.

Experimental Protocols

The most common in vitro method to determine the potency of this compound is a competitive binding assay using a fluorescent cAMP analog, 8-NBD-cAMP. Binding of 8-NBD-cAMP to EPAC2 results in a significant increase in its fluorescence intensity. An antagonist like this compound will compete with 8-NBD-cAMP for binding, leading to a dose-dependent decrease in the fluorescence signal.

Protocol: In Vitro Competitive Binding Assay for this compound

This protocol describes the determination of the IC50 value of this compound for EPAC2 by measuring the displacement of 8-NBD-cAMP.

Materials and Reagents:

  • Recombinant human EPAC2 protein

  • This compound

  • 8-NBD-cAMP (8-(2-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)ethylthio)-cAMP)

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM MgCl2)

  • DMSO (for compound dilution)

  • Black, low-volume 384-well assay plates

  • Fluorescence plate reader (Excitation ~470 nm, Emission ~535 nm)

Procedure:

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the this compound stock solution in DMSO.

    • Further dilute the compound dilutions in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects.

  • Assay Setup:

    • Add a small volume of the diluted this compound or vehicle control (Assay Buffer with the same final DMSO concentration) to the wells of the 384-well plate.

    • Add recombinant EPAC2 protein diluted in Assay Buffer to each well. A final concentration of ~0.8 µM has been previously described, but this should be optimized.

    • Include control wells:

      • No Protein Control: Assay Buffer only.

      • No Inhibitor Control (Max Signal): EPAC2 protein with vehicle.

      • Blank: Assay Buffer with DMSO.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the compound to bind to the protein.

  • Addition of Fluorescent Probe:

    • Add 8-NBD-cAMP diluted in Assay Buffer to all wells. A final concentration of ~0.1 µM has been previously used.

  • Final Incubation:

    • Incubate the plate at room temperature, protected from light, for 2-4 hours to allow the binding reaction to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for 8-NBD-cAMP (e.g., Ex: 470 nm, Em: 535 nm).

  • Data Analysis:

    • Subtract the background fluorescence (Blank wells) from all other readings.

    • Normalize the data: Set the "No Inhibitor Control" as 100% signal and the "No Protein Control" as 0% signal.

    • Plot the normalized fluorescence intensity against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC50 value.

cluster_workflow prep 1. Reagent Preparation (this compound dilutions, EPAC2, 8-NBD-cAMP) plate 2. Plate Setup Add this compound/Vehicle to wells prep->plate add_epac 3. Add EPAC2 Protein plate->add_epac incubate1 4. Pre-incubation (Compound + Protein) add_epac->incubate1 add_probe 5. Add 8-NBD-cAMP incubate1->add_probe incubate2 6. Equilibrium Incubation (Protected from light) add_probe->incubate2 read 7. Read Fluorescence (Ex: 470nm, Em: 535nm) incubate2->read analyze 8. Data Analysis (Normalize data, plot curve, calculate IC50) read->analyze

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0350 is a potent and selective antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2), a crucial guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2.[1] The activation of EPAC2 by cyclic adenosine monophosphate (cAMP) is a key signaling event in various cellular processes. Förster Resonance Energy Transfer (FRET)-based biosensors are powerful tools to monitor the conformational changes of EPAC2 upon cAMP binding in real-time within living cells. This compound serves as a valuable tool to dissect the role of EPAC2 in these signaling pathways by specifically inhibiting its activation. These application notes provide recommended concentrations for this compound and detailed protocols for its use in FRET-based assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for the use of this compound in FRET-based and related biochemical assays, as derived from published studies.

ParameterValueCell Type/SystemNotesReference
IC50 0.3 µMRecombinant EPAC2 proteinCompetitive binding assay with 8-NBD-cAMP.[1]
Effective Concentration in FRET Assays 10 µMHEK293 cells expressing an EPAC2-based FRET sensorCompletely inhibited the 007-AM (EPAC selective cAMP analogue) induced decrease in FRET.[1]
Effective Concentration in GEF Assays 25 µMIn vitro Rap1-GDP exchange assayInhibited EPAC2 GEF activity in the presence of 25 µM cAMP. Showed no effect on EPAC1-mediated Rap1-GDP exchange activity.[1]

Signaling Pathway

This compound acts as an antagonist to EPAC2, which is a key effector of the second messenger cAMP. The binding of cAMP to EPAC2 induces a conformational change, activating its GEF activity towards Rap1 and Rap2. Activated Rap GTPases, in turn, modulate a variety of downstream effectors involved in processes such as cell adhesion, secretion, and gene expression.

EPAC2_Signaling_Pathway cluster_upstream Upstream Activation cluster_epac EPAC2 Inhibition by this compound cluster_downstream Downstream Effectors GPCR GPCRs AC Adenylyl Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC EPAC2_inactive EPAC2 (Inactive) cAMP->EPAC2_inactive Binding EPAC2_active EPAC2 (Active) EPAC2_inactive->EPAC2_active Activation Rap1_GDP Rap1-GDP EPAC2_active->Rap1_GDP GEF Activity This compound This compound This compound->EPAC2_inactive Antagonism Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP GTP Loading Downstream_Effectors Downstream Effectors (e.g., PLCε, Vav2, Tiam) Rap1_GTP->Downstream_Effectors Activation Cellular_Responses Cellular Responses Downstream_Effectors->Cellular_Responses

Figure 1: EPAC2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Inhibition of EPAC2 Activity in a FRET-Based Assay Using a Genetically Encoded Biosensor

This protocol describes the use of this compound to inhibit cAMP-induced activation of EPAC2 in HEK293 cells expressing a FRET-based EPAC2 biosensor.

Materials:

  • HEK293 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Plasmid encoding an EPAC2-FRET biosensor (e.g., CFP-EPAC2-YFP)

  • Transfection reagent

  • This compound (stock solution in DMSO)

  • Forskolin (or other adenylyl cyclase activators)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with FRET capabilities

Procedure:

  • Cell Culture and Transfection: a. Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. b. Transfect the cells with the EPAC2-FRET biosensor plasmid according to the manufacturer's protocol for the transfection reagent. c. Incubate for 24-48 hours to allow for protein expression.

  • Compound Treatment: a. Prepare a working solution of this compound in assay buffer (e.g., HBSS or phenol red-free medium). A final concentration of 10 µM is recommended for complete inhibition.[1] A dose-response curve (e.g., 0.1 to 50 µM) can be performed to determine the IC50 in your specific system. b. Prepare a working solution of Forskolin (or another agonist) in assay buffer. c. Wash the cells once with assay buffer. d. Add the this compound working solution to the designated wells and incubate for 15-30 minutes at 37°C. Include vehicle control wells (DMSO).

  • FRET Measurement: a. Set up the fluorescence plate reader to measure the emission of the donor (e.g., CFP at ~475 nm) and the acceptor (e.g., YFP at ~530 nm) upon excitation of the donor (e.g., at ~430 nm). b. Record a baseline FRET ratio (Acceptor/Donor emission) for all wells. c. Add the Forskolin solution to stimulate cAMP production and induce a FRET change. d. Immediately begin kinetic measurements of the FRET ratio over time (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis: a. Calculate the FRET ratio for each time point. b. Normalize the FRET ratio to the baseline value. c. Plot the change in FRET ratio over time for control, agonist-only, and this compound-treated wells. d. For dose-response experiments, plot the maximal FRET change against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50.

FRET_Assay_Workflow Start Start Seed_Cells Seed HEK293 Cells in 96-well plate Start->Seed_Cells Transfect Transfect with EPAC2-FRET Sensor Seed_Cells->Transfect Incubate_Expression Incubate 24-48h Transfect->Incubate_Expression Wash_Cells Wash Cells Incubate_Expression->Wash_Cells Add_this compound Add this compound (or vehicle) Wash_Cells->Add_this compound Incubate_Inhibitor Incubate 15-30 min Add_this compound->Incubate_Inhibitor Measure_Baseline Measure Baseline FRET Incubate_Inhibitor->Measure_Baseline Add_Agonist Add Agonist (e.g., Forskolin) Measure_Baseline->Add_Agonist Measure_Kinetic Kinetic FRET Measurement Add_Agonist->Measure_Kinetic Analyze_Data Data Analysis Measure_Kinetic->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the this compound FRET-based assay.

General Considerations

  • Specificity: this compound is highly selective for EPAC2 over EPAC1 and PKA. However, it is always good practice to include appropriate controls, such as cells expressing an EPAC1-FRET sensor, to confirm selectivity in your experimental system.

  • Solubility: this compound is typically dissolved in DMSO to prepare a stock solution. Ensure the final concentration of DMSO in the assay is low (e.g., <0.5%) to avoid solvent-induced artifacts.

  • FRET Biosensor: The choice of FRET pair (e.g., CFP/YFP, GFP/mCherry) and the specific design of the EPAC2 biosensor can influence the dynamic range of the FRET signal.

By following these guidelines and protocols, researchers can effectively utilize this compound as a specific inhibitor to investigate the role of EPAC2 in cAMP-mediated signaling pathways using FRET-based assays.

References

HJC0350: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of HJC0350, a potent and selective EPAC2 antagonist.

Physicochemical Properties and Solubility

This compound is a small molecule inhibitor with a molecular weight of 277.38 g/mol and a chemical formula of C15H19NO2S.[1][2][3] It presents as a white to off-white solid.[3] Understanding its solubility is critical for the preparation of stock solutions and for use in various experimental settings. This compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol, but it is considered insoluble in water.[4] For optimal results, it is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.

Solvent Maximum Concentration Notes
DMSO10 mM, 50 mM, 120.16 mM (33.33 mg/mL), 187.46 mM (52 mg/mL)Use of ultrasonic agitation may be necessary to achieve higher concentrations.
Ethanol20 mM (5.55 mg/mL), ≥10.84 mg/mL with ultrasonic agitation
WaterInsoluble

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended for higher concentrations)

  • Calibrated pipettes

Procedure:

  • Determine the Desired Stock Concentration and Volume: Based on experimental needs, calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 277.38 g/mol

    • Mass (mg) = 2.7738 mg

  • Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the Compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).

Workflow for this compound Stock Solution Preparation:

G cluster_start Preparation cluster_dissolution Dissolution cluster_storage Storage Calculate Mass Calculate Mass Weigh this compound Weigh this compound Calculate Mass->Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Vortex Vortex Add DMSO->Vortex Sonicate (if needed) Sonicate (if needed) Vortex->Sonicate (if needed) Visual Inspection Visual Inspection Sonicate (if needed)->Visual Inspection Aliquot Aliquot Visual Inspection->Aliquot Store at -20°C or -80°C Store at -20°C or -80°C Aliquot->Store at -20°C or -80°C

Workflow for preparing an this compound stock solution.

Mechanism of Action and Signaling Pathway

This compound is a potent and specific antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2), with an IC50 value of 0.3 μM. It exhibits high selectivity for EPAC2 over EPAC1, showing no inhibition of EPAC1-mediated Rap1-GDP exchange activity at concentrations up to 25 μM. This compound functions by competing with 8-NBD-cAMP for binding to EPAC2. Importantly, this compound does not inhibit cAMP-mediated Protein Kinase A (PKA) activation, highlighting its specificity for the EPAC2 signaling pathway.

In cellular assays, this compound has been shown to block the activation of EPAC2. For instance, in HEK293 cells expressing an EPAC2-based FRET sensor, 10 μM this compound completely blocks the decrease in FRET induced by the membrane-permeable EPAC selective cAMP analog, 007-AM.

Simplified EPAC2 Signaling Pathway and Inhibition by this compound:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Ligand Binding cAMP cAMP AC->cAMP ATP to cAMP EPAC2 EPAC2 cAMP->EPAC2 Activation Rap1_GDP Rap1-GDP (inactive) EPAC2->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP Downstream Downstream Effectors Rap1_GTP->Downstream This compound This compound This compound->EPAC2 Inhibition

This compound inhibits the EPAC2 signaling pathway.

References

Application of HJC0350 in studying insulin secretion.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0350 is a potent and selective small-molecule inhibitor of Exchange protein directly activated by cAMP 2 (Epac2), with an IC50 of 0.3 µM.[1][2][3][4][5] It exhibits high selectivity for Epac2 over Epac1, making it a valuable pharmacological tool for dissecting the specific roles of Epac2 in cellular processes. In the context of metabolic research, particularly in the study of insulin secretion from pancreatic β-cells, this compound serves as a critical agent for elucidating the cAMP-dependent, protein kinase A (PKA)-independent signaling pathways.

The incretin hormone glucagon-like peptide-1 (GLP-1) is a powerful potentiator of glucose-stimulated insulin secretion (GSIS). Its effects are mediated by an increase in intracellular cyclic AMP (cAMP). The downstream signaling of cAMP in β-cells bifurcates into two main pathways: the well-characterized PKA-dependent pathway and the PKA-independent pathway, which is mediated by Epac proteins. Pancreatic β-cells predominantly express Epac2. By selectively inhibiting Epac2, this compound allows researchers to investigate the specific contribution of the Epac2 signaling cascade to insulin granule exocytosis and overall insulin secretion.

Mechanism of Action in Insulin Secretion

In pancreatic β-cells, elevated glucose levels lead to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and influx of Ca2+, which triggers the exocytosis of insulin-containing granules. Incretins like GLP-1 amplify this signal by binding to their G-protein coupled receptors, leading to the production of cAMP.

cAMP then acts on two main effectors: PKA and Epac2. While PKA phosphorylates various targets to promote insulin secretion, Epac2 acts as a guanine nucleotide exchange factor (GEF) for the small G-protein Rap1. The activation of the Epac2/Rap1 signaling pathway is crucial for the potentiation of the first phase of GSIS. This pathway is thought to regulate the dynamics of insulin granules, increasing the size of the readily releasable pool (RRP) of granules at the plasma membrane.

This compound, by specifically inhibiting Epac2, blocks this PKA-independent potentiation of insulin secretion. This allows for the precise study of the Epac2-mediated signaling events downstream of cAMP elevation.

Data Presentation

While direct quantitative data for the inhibitory effect of this compound on insulin secretion from pancreatic β-cells is not extensively available in the public domain, the effect of inhibiting Epac2 has been demonstrated using other specific inhibitors. The following table illustrates the expected inhibitory effect of an Epac2 inhibitor on potentiated insulin secretion, based on data from a similar compound, MAY 0132, which was shown to inhibit myricetin-induced insulin secretion.

Table 1: Effect of Epac2 Inhibition on Potentiated Insulin Secretion in Isolated Islets

Treatment Condition (at 16.7 mM Glucose)Insulin Secretion (ng/islet/h)Percent Inhibition
Myricetin (25 µM)25.71 ± 1.7-
Myricetin (25 µM) + Epac2 Inhibitor (MAY 0132)12.45 ± 1.71~51.6%

Data are presented as mean ± SEM. The data demonstrates that specific inhibition of Epac2 can significantly reduce potentiated insulin secretion.

Experimental Protocols

The following protocols provide a framework for utilizing this compound to study its effects on insulin secretion in both pancreatic islet and cell line models.

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets

Objective: To determine the effect of this compound on basal and glucose-stimulated insulin secretion from isolated rodent or human pancreatic islets.

Materials:

  • Isolated pancreatic islets

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing:

    • Low glucose (e.g., 2.8 mM)

    • High glucose (e.g., 16.7 mM)

  • This compound (stock solution in DMSO)

  • GLP-1 or other cAMP-elevating agent (optional)

  • Bovine Serum Albumin (BSA)

  • Multi-well plates (24-well or 96-well)

  • Insulin ELISA kit

Procedure:

  • Islet Preparation: After isolation, allow islets to recover overnight in culture medium.

  • Pre-incubation: Hand-pick islets of similar size and place 5-10 islets per well of a 24-well plate. Pre-incubate the islets in KRBH buffer with low glucose (2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate and establish a basal rate of insulin secretion.

  • Basal Secretion: Replace the pre-incubation buffer with fresh KRBH buffer containing low glucose (2.8 mM) with or without this compound at the desired concentrations (e.g., 0.1, 1, 10 µM). Incubate for 1 hour at 37°C. Collect the supernatant for measurement of basal insulin secretion.

  • Stimulated Secretion: Replace the buffer with KRBH buffer containing high glucose (16.7 mM) with or without this compound. To study the effect on potentiated GSIS, include a cAMP-elevating agent like GLP-1 (e.g., 100 nM) in this step. Incubate for 1 hour at 37°C. Collect the supernatant for measurement of stimulated insulin secretion.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize insulin secretion to the number of islets per well or to the total insulin content of the islets. Express the results as ng of insulin per islet per hour.

Protocol 2: Insulin Secretion Assay in MIN6 or INS-1 Cells

Objective: To investigate the role of Epac2 in insulin secretion using a pancreatic β-cell line model.

Materials:

  • MIN6 or INS-1 cells

  • Culture medium (e.g., DMEM)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with varying glucose concentrations

  • This compound

  • GLP-1 or Forskolin (optional)

  • 24-well or 48-well tissue culture plates

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Seed MIN6 or INS-1 cells in multi-well plates and culture until they reach 80-90% confluency.

  • Pre-incubation: Wash the cells twice with a physiological salt solution (e.g., PBS) and then pre-incubate in KRBH buffer with low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C.

  • Treatment: Aspirate the pre-incubation buffer and add fresh KRBH buffer with low or high glucose, with or without this compound and/or a cAMP-elevating agent.

  • Incubation and Sample Collection: Incubate the cells for 1-2 hours at 37°C. Following incubation, collect the supernatant for insulin measurement.

  • Insulin Quantification: Determine the insulin concentration using an insulin ELISA kit.

  • Data Normalization: Normalize the insulin secretion to the total protein content or cell number per well.

Visualizations

Signaling Pathway Diagram

Epac2_Signaling_in_Insulin_Secretion cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol GLP1 GLP-1 GLP1R GLP-1R GLP1->GLP1R binds AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Exocytosis Insulin Exocytosis PKA->Exocytosis potentiates Rap1 Rap1-GDP Epac2->Rap1 activates (GEF) This compound This compound This compound->Epac2 inhibits Rap1_GTP Rap1-GTP Rap1->Rap1_GTP Insulin_Granules Insulin Granules (RRP) Rap1_GTP->Insulin_Granules promotes mobilization Insulin_Granules->Exocytosis

Caption: Epac2 signaling pathway in GLP-1-potentiated insulin secretion.

Experimental Workflow Diagram

GSIS_Workflow cluster_prep Preparation cluster_assay GSIS Assay cluster_analysis Analysis Islet_Isolation Isolate Pancreatic Islets or Culture β-cell line Recovery Overnight Recovery/Culture Islet_Isolation->Recovery Preincubation Pre-incubate with Low Glucose (2.8 mM) Recovery->Preincubation Basal_Stim Incubate with Low Glucose (2.8 mM) +/- this compound Preincubation->Basal_Stim High_Stim Incubate with High Glucose (16.7 mM) +/- this compound +/- GLP-1 Basal_Stim->High_Stim Collect_Supernatant Collect Supernatants High_Stim->Collect_Supernatant ELISA Measure Insulin Concentration (ELISA) Collect_Supernatant->ELISA Data_Analysis Normalize Data and Perform Statistical Analysis ELISA->Data_Analysis

Caption: Experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

References

Application Notes and Protocols: Investigating Neuronal Function with HJC0350

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0350 is a potent and selective antagonist of the Exchange Protein Directly Activated by cAMP 2 (EPAC2), a crucial component of the cyclic AMP (cAMP) signaling pathway.[1][2] With an IC50 of 0.3 µM, this compound offers a powerful tool to dissect the specific roles of EPAC2 in neuronal function, independent of Protein Kinase A (PKA), the other major downstream effector of cAMP.[1][2] EPAC2 is highly expressed in the central nervous system and has been implicated in a variety of neuronal processes, including synaptic plasticity, neurotransmitter release, and neuronal excitability.[1] These application notes provide detailed protocols for utilizing this compound to investigate these fundamental aspects of neuronal signaling.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Weight 277.38 g/mol
Formula C15H19NO2S
IC50 (EPAC2) 0.3 µM
Solubility DMSO (up to 50 mM)Selleck Chemicals
Storage Store as a solid at -20°C for up to 2 years. Store stock solutions in DMSO at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.MedChemExpress

Data Presentation: Quantitative Effects of EPAC Modulation on Neuronal Function

The following tables summarize quantitative data from studies investigating the role of the EPAC pathway in neuronal function. While not all studies used this compound directly, the data provides valuable insights into the expected effects of EPAC2 inhibition.

Table 1: Effects of EPAC Activation on Miniature Excitatory Postsynaptic Currents (mEPSCs) in Cultured Cortical Neurons

ParameterControl8-CPT-2Me-cAMP (50 µM, 1 hr)% ChangeReference
mEPSC Amplitude (pA) 13.85 ± 2.129.19 ± 0.53↓ 33.6%
mEPSC Frequency (events/s) 13.40 ± 2.005.55 ± 1.06↓ 58.6%
(Note: 8-CPT-2Me-cAMP is a selective EPAC activator. Inhibition with this compound would be expected to produce opposing effects or block the effects of EPAC activators.)

Table 2: Effects of EPAC1 and EPAC2 Inhibition on Nociceptor Excitability in a Rat Model of Spinal Cord Injury

ParameterSCI ControlCE3F4 (EPAC1 inhibitor, 10 µM)ESI-05 (EPAC2 inhibitor, 5 µM)Reference
Spontaneous Activity (% of neurons) ~60%↓ to ~20%↓ to ~25%
Resting Membrane Potential (mV) DepolarizedHyperpolarizedHyperpolarized
(Note: This study suggests that inhibition of EPAC2 can reduce neuronal hyperexcitability.)

Mandatory Visualization

Signaling Pathways and Experimental Workflows

EPAC2_Signaling_Pathway cluster_0 Upstream Activation cluster_1 EPAC2-Mediated Signaling cluster_2 Downstream Neuronal Functions GPCR GPCRs (e.g., D1/D5 Dopamine Receptors) AC Adenylyl Cyclase GPCR->AC Gs cAMP cAMP AC->cAMP EPAC2 EPAC2 cAMP->EPAC2 ATP ATP ATP->AC Rap Rap1/2 EPAC2->Rap Ras Ras EPAC2->Ras Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine, Glycine) EPAC2->Neurotransmitter_Release Neuronal_Excitability Neuronal Excitability EPAC2->Neuronal_Excitability This compound This compound This compound->EPAC2 Inhibition Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) - AMPAR Trafficking - Spine Morphology Rap->Synaptic_Plasticity Ras->Synaptic_Plasticity

Electrophysiology_Workflow cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Slice_Prep Prepare Brain Slices or Primary Neuronal Cultures Baseline Record Baseline Neuronal Activity (e.g., mEPSCs, Firing Rate) Slice_Prep->Baseline HJC0350_Prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Application Bath Apply this compound (e.g., 1-10 µM) or Vehicle HJC0350_Prep->Application Baseline->Application Post_Drug Record Post-HJC0350 Activity Application->Post_Drug Data_Analysis Analyze Changes in: - Firing Rate - Synaptic Currents - Membrane Potential Post_Drug->Data_Analysis Conclusion Determine the Role of EPAC2 Data_Analysis->Conclusion

Experimental Protocols

Protocol 1: Investigating the Role of EPAC2 in Synaptic Transmission using Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

Objective: To determine the effect of this compound on spontaneous and evoked synaptic currents in neurons.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Standard artificial cerebrospinal fluid (aCSF) and intracellular solution for patch-clamp recordings

  • Brain slicing equipment (vibratome)

  • Patch-clamp electrophysiology setup (amplifier, micromanipulator, microscope)

  • Acute brain slices (e.g., hippocampus, cortex) from rodents

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • Aliquot and store at -80°C. On the day of the experiment, thaw an aliquot and dilute it in aCSF to the final working concentration (e.g., 1-10 µM). The final DMSO concentration in the recording chamber should be kept below 0.1%.

  • Brain Slice Preparation:

    • Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.

    • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

  • Whole-Cell Patch-Clamp Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at room temperature or 32-34°C.

    • Obtain whole-cell patch-clamp recordings from visually identified neurons.

    • Record baseline spontaneous excitatory postsynaptic currents (sEPSCs) or miniature EPSCs (mEPSCs, in the presence of 1 µM tetrodotoxin) for 5-10 minutes.

    • To study evoked responses, stimulate afferent fibers with a bipolar electrode and record evoked EPSCs.

  • Application of this compound:

    • Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1 µM, 5 µM, or 10 µM).

    • Include a vehicle control group where slices are perfused with aCSF containing the same final concentration of DMSO.

    • Allow the drug to perfuse for at least 10-15 minutes to reach equilibrium before recording.

  • Data Acquisition and Analysis:

    • Record sEPSCs/mEPSCs or evoked EPSCs for another 10-20 minutes in the presence of this compound.

    • Analyze the frequency, amplitude, and kinetics of synaptic events before and after drug application.

    • For evoked responses, analyze the paired-pulse ratio to investigate potential presynaptic effects.

    • Compare the effects of this compound to the vehicle control to determine the specific role of EPAC2 in synaptic transmission.

Protocol 2: Assessing the Impact of EPAC2 Inhibition on Neuronal Excitability

Objective: To examine the effect of this compound on the intrinsic firing properties of neurons.

Materials:

  • Same as Protocol 1.

Procedure:

  • Preparation and Recording Setup:

    • Follow steps 1 and 2 from Protocol 1.

    • Obtain stable whole-cell current-clamp recordings from the neurons of interest.

  • Baseline Firing Properties:

    • Measure the resting membrane potential.

    • Inject a series of depolarizing current steps of increasing amplitude (e.g., from -100 pA to +500 pA in 50 pA increments, 500 ms duration) to elicit action potentials.

    • Record the number of action potentials fired at each current step to generate a firing rate-current injection (F-I) curve.

  • Application of this compound:

    • Bath apply this compound (e.g., 1-10 µM) or vehicle control as described in Protocol 1.

  • Post-Drug Firing Properties:

    • After 10-15 minutes of drug application, repeat the series of current injections and record the firing response.

    • Monitor the resting membrane potential for any changes.

  • Data Analysis:

    • Compare the F-I curves before and after this compound application.

    • Analyze changes in action potential threshold, amplitude, and width.

    • Evaluate any alterations in the resting membrane potential.

Protocol 3: Investigating the Role of EPAC2 in Neurotransmitter Release using In Vitro Assays

Objective: To determine if EPAC2 inhibition by this compound modulates the release of a specific neurotransmitter (e.g., dopamine) from cultured neurons or brain tissue.

Materials:

  • This compound

  • Primary neuronal cultures or synaptosome preparations

  • Appropriate physiological buffer (e.g., Krebs-Ringer buffer)

  • Stimulating agent (e.g., high potassium solution, electrical field stimulation)

  • Neurotransmitter detection assay kit (e.g., ELISA, HPLC with electrochemical detection)

Procedure:

  • Preparation of Neuronal Cultures/Synaptosomes:

    • Prepare primary neuronal cultures or synaptosomes from the brain region of interest according to standard protocols.

  • Pre-incubation with this compound:

    • Pre-incubate the cells or synaptosomes with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) in physiological buffer for a defined period (e.g., 30-60 minutes).

  • Stimulation of Neurotransmitter Release:

    • Induce neurotransmitter release by applying a depolarizing stimulus. This can be achieved by:

      • High Potassium: Replacing the normal buffer with a high potassium buffer (e.g., 50 mM KCl).

      • Electrical Field Stimulation: Using a specialized apparatus to deliver electrical pulses.

  • Sample Collection:

    • Collect the supernatant (for cultured cells) or perfusate (for synaptosomes) immediately after stimulation.

  • Neurotransmitter Quantification:

    • Measure the concentration of the neurotransmitter of interest in the collected samples using a suitable detection method (e.g., ELISA for dopamine).

    • Normalize the amount of released neurotransmitter to the total protein content of the cells/synaptosomes.

  • Data Analysis:

    • Compare the amount of neurotransmitter released in the this compound-treated groups to the vehicle control group to determine the effect of EPAC2 inhibition on release.

Conclusion

This compound is a valuable pharmacological tool for elucidating the specific functions of EPAC2 in the nervous system. The protocols outlined above provide a framework for investigating the role of EPAC2 in synaptic transmission, neuronal excitability, and neurotransmitter release. By employing this compound in well-controlled experiments, researchers can gain a deeper understanding of the complex signaling pathways that govern neuronal function and identify potential therapeutic targets for neurological and psychiatric disorders.

References

HJC0350: A Selective EPAC2 Inhibitor for Investigating Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0350 is a potent and selective antagonist of the Exchange protein directly activated by cAMP 2 (EPAC2), a guanine nucleotide exchange factor for the small GTPases Rap1 and Rap2.[1] With an IC50 of 0.3 μM for EPAC2, this compound exhibits no inhibitory activity against the closely related isoform, EPAC1, making it a valuable pharmacological tool for dissecting the specific roles of EPAC2 in cellular processes.[1][2] While both EPAC1 and EPAC2 are expressed in the heart, emerging evidence suggests they have distinct and sometimes opposing roles in cardiac signaling and pathophysiology. Notably, EPAC1 has been more directly implicated in pro-hypertrophic signaling pathways. Conversely, EPAC2 is understood to play a significant role in regulating sarcoplasmic reticulum (SR) calcium leak and arrhythmogenesis, which are critical components of hypertrophic cardiomyopathy. Therefore, this compound serves as a crucial instrument for elucidating the nuanced contributions of EPAC2 to the complex signaling networks that govern cardiac hypertrophy and its associated complications.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineCommentsReference
IC50 vs. EPAC20.3 µMRecombinant Protein AssayCompetitive binding against 8-NBD-cAMP.
Selectivity vs. EPAC1No inhibition at 25 µMIn vitro Rap1-GDP exchange assayDemonstrates high selectivity for EPAC2 over EPAC1.
Cellular ActivityFull blockade at 10 µMHEK293/EPAC2-FL cellsInhibits 007-AM-induced FRET decrease, confirming cell permeability and target engagement.

Table 2: Differential Roles of EPAC Isoforms in Cardiac Signaling

FeatureEPAC1EPAC2Reference
Primary Role in Hypertrophy Pro-hypertrophicLess directly involved in myocyte growth
Downstream Effectors in Hypertrophy Ras, Calcineurin, CaMKIICaMKIIδ
Expression in Cardiac Hypertrophy UpregulatedExpression levels can vary
Role in Calcium Handling Less definedMediates SR Ca2+ leak via RyR2 phosphorylation
Impact of Knockout on Hypertrophy Attenuates pressure overload-induced dysfunctionNo significant alteration of hypertrophy in response to pressure overload

Signaling Pathways

The following diagrams illustrate the distinct signaling pathways of EPAC1 and EPAC2 in cardiomyocytes and a proposed experimental workflow for utilizing this compound.

EPAC_Signaling_in_Cardiomyocytes cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Beta-AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta-AR->AC Gs cAMP cAMP AC->cAMP ATP EPAC1 EPAC1 cAMP->EPAC1 EPAC2 EPAC2 cAMP->EPAC2 Ras Ras EPAC1->Ras CaMKII_delta CaMKIIδ EPAC2->CaMKII_delta This compound This compound This compound->EPAC2 Calcineurin Calcineurin Ras->Calcineurin CaMKII CaMKII Ras->CaMKII Hypertrophic_Gene_Expression Hypertrophic Gene Expression Calcineurin->Hypertrophic_Gene_Expression CaMKII->Hypertrophic_Gene_Expression RyR2 RyR2 CaMKII_delta->RyR2 Phosphorylation (S2814) Ca_leak SR Ca2+ Leak (Arrhythmogenesis) RyR2->Ca_leak SR Sarcoplasmic Reticulum

Figure 1: Differential signaling of EPAC1 and EPAC2 in cardiomyocytes.

Experimental_Workflow Start Start: Cardiomyocyte Culture (Neonatal Rat or iPSC-CMs) Induce_Hypertrophy Induce Hypertrophy (e.g., Phenylephrine, Angiotensin II) Start->Induce_Hypertrophy Treatment_Groups Treatment Groups Induce_Hypertrophy->Treatment_Groups Vehicle Vehicle Control Treatment_Groups->Vehicle This compound This compound (e.g., 10 µM) Treatment_Groups->this compound Incubation Incubate for 24-48 hours Vehicle->Incubation This compound->Incubation Analysis Analysis Incubation->Analysis Hypertrophy_Markers Hypertrophy Markers: - Cell Size (Phalloidin Staining) - Gene Expression (Nppa, Nppb, Myh7) Analysis->Hypertrophy_Markers Calcium_Handling Calcium Handling: - Calcium Spark/Leak Measurement - RyR2 Phosphorylation (Western Blot) Analysis->Calcium_Handling

Figure 2: Proposed workflow for in vitro studies using this compound.

Experimental Protocols

Protocol 1: In Vitro Analysis of this compound on Cardiomyocyte Hypertrophy and Calcium Handling

This protocol describes the use of this compound to investigate the role of EPAC2 in an in vitro model of cardiac hypertrophy.

1. Cell Culture and Plating:

  • Culture neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) according to standard laboratory protocols.
  • Plate cells at an appropriate density for subsequent analyses (e.g., on glass coverslips for imaging or in multi-well plates for biochemical assays).

2. Induction of Hypertrophy:

  • Once cells are confluent and beating, replace the culture medium with a serum-free medium for 24 hours.
  • Induce hypertrophy by treating the cells with a pro-hypertrophic agonist such as phenylephrine (PE, e.g., 50 µM) or angiotensin II (Ang II, e.g., 1 µM).

3. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
  • Concurrently with the hypertrophic agonist, treat the cells with this compound at a final concentration of 10 µM. Include a vehicle control group treated with an equivalent volume of DMSO.

4. Incubation:

  • Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

5. Analysis of Hypertrophic Markers:

  • Cell Size Measurement:
  • Fix cells with 4% paraformaldehyde.
  • Permeabilize with 0.1% Triton X-100.
  • Stain for F-actin with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488).
  • Counterstain nuclei with DAPI.
  • Capture images using fluorescence microscopy and quantify cell surface area using image analysis software (e.g., ImageJ).
  • Gene Expression Analysis:
  • Isolate total RNA from the cells.
  • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of hypertrophic markers such as natriuretic peptide A (Nppa), natriuretic peptide B (Nppb), and beta-myosin heavy chain (Myh7).

6. Analysis of Calcium Handling:

  • Calcium Spark and Leak Measurement:
  • Load cells with a calcium indicator dye (e.g., Fluo-4 AM).
  • Perform live-cell imaging using a confocal microscope to measure spontaneous calcium release events (sparks) and diastolic calcium levels.
  • Western Blotting for RyR2 Phosphorylation:
  • Lyse the cells and perform SDS-PAGE and Western blotting.
  • Probe membranes with antibodies specific for total RyR2 and phosphorylated RyR2 at Serine 2814.

Protocol 2: In Vivo Investigation of this compound in a Mouse Model of Pressure-Overload Hypertrophy

This protocol outlines a proposed in vivo study to assess the effects of this compound on cardiac function and remodeling in a transverse aortic constriction (TAC) mouse model.

1. Animal Model:

  • Use adult male C57BL/6 mice.
  • Induce pressure-overload cardiac hypertrophy by performing transverse aortic constriction (TAC) surgery. A sham-operated group will serve as the control.

2. This compound Administration:

  • Prepare this compound for in vivo administration (e.g., in a solution of DMSO and polyethylene glycol).
  • Beginning one day post-surgery, administer this compound or vehicle control to the mice daily via intraperitoneal injection or oral gavage. The dosage should be determined based on pharmacokinetic studies, but a starting point could be 10-30 mg/kg.

3. Monitoring Cardiac Function:

  • Perform serial echocardiography at baseline and at weekly intervals post-TAC to assess cardiac function and dimensions (e.g., left ventricular internal dimension, wall thickness, ejection fraction, and fractional shortening).

4. Terminal Experiments (e.g., 4 weeks post-TAC):

  • Hemodynamic Measurements:
  • Perform invasive hemodynamic measurements using a pressure-volume catheter to obtain detailed information on cardiac contractility and relaxation.
  • Histological Analysis:
  • Euthanize the mice and harvest the hearts.
  • Measure heart weight to body weight ratio.
  • Fix the hearts in formalin, embed in paraffin, and section for histological staining.
  • Perform Hematoxylin and Eosin (H&E) staining to assess myocyte size and Masson's trichrome staining to quantify fibrosis.
  • Biochemical Analysis:
  • Snap-freeze a portion of the ventricular tissue in liquid nitrogen for subsequent Western blot or qRT-PCR analysis of hypertrophic and fibrotic markers.

Conclusion

This compound is a precision tool that enables the specific interrogation of EPAC2 function. While EPAC1 appears to be a more dominant driver of myocyte growth in cardiac hypertrophy, the role of EPAC2 in modulating calcium handling and arrhythmogenesis is a critical area of investigation. The provided application notes and protocols offer a framework for utilizing this compound to unravel the distinct contributions of EPAC2 to the multifaceted pathology of cardiac hypertrophy, potentially identifying novel therapeutic targets for the treatment of heart failure and associated arrhythmias.

References

Application Notes and Protocols for In Vivo Administration of HJC0350 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a general guideline for the in vivo administration of the hypothetical compound HJC0350. As no specific data for this compound is publicly available, these protocols are based on standard practices for novel small molecule drug candidates in preclinical animal studies. Researchers must optimize these protocols based on the specific physicochemical properties of this compound and the experimental objectives.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. These notes provide detailed protocols for its administration in common animal models, focusing on pharmacokinetic (PK) and pharmacodynamic (PD) studies. The provided methodologies are intended to ensure reproducibility and accuracy in preclinical research.

Quantitative Data Summary

The following tables represent hypothetical, yet typical, pharmacokinetic parameters for a novel small molecule like this compound in rodents. These values are for illustrative purposes and should be experimentally determined.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice and Rats Following a Single Intravenous (IV) Bolus Dose of 2 mg/kg.

ParameterMouse (n=4)Rat (n=4)
C₀ (ng/mL) 1500 ± 2501200 ± 200
t₁₂ (h) 1.5 ± 0.32.5 ± 0.5
AUC₀₋t (ng·h/mL) 3500 ± 5004500 ± 600
AUC₀₋inf (ng·h/mL) 3650 ± 5204700 ± 630
CL (mL/h/kg) 550 ± 80425 ± 60
Vd (L/kg) 1.2 ± 0.21.5 ± 0.3

C₀: Initial plasma concentration; t₁₂: Half-life; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vd: Volume of distribution. Data are presented as mean ± standard deviation.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral (PO) Gavage Dose of 10 mg/kg.

ParameterRat (n=4)
Cₘₐₓ (ng/mL) 850 ± 150
Tₘₐₓ (h) 2.0 ± 0.5
t₁₂ (h) 2.8 ± 0.6
AUC₀₋t (ng·h/mL) 6200 ± 900
AUC₀₋inf (ng·h/mL) 6400 ± 950
Oral Bioavailability (%) ~28

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; t₁₂: Half-life; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity.

Experimental Protocols

Animal Models
  • Species: Male/Female BALB/c mice (6-8 weeks old) or Sprague-Dawley rats (200-250 g).

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

Formulation Preparation
  • Vehicle Selection: A suitable vehicle must be determined based on the solubility and stability of this compound. A common starting point is a mixture of DMSO, PEG400, and saline. For example, a vehicle of 10% DMSO, 40% PEG400, and 50% saline (v/v/v) can be tested.

  • Preparation:

    • Weigh the required amount of this compound.

    • Dissolve this compound in DMSO first.

    • Add PEG400 and vortex until the solution is clear.

    • Add saline to the final volume and mix thoroughly.

    • The formulation should be prepared fresh on the day of dosing.

Administration Routes
  • Procedure:

    • Warm the animal's tail using a heat lamp to dilate the lateral tail vein.

    • Place the animal in a suitable restraint device.

    • Disinfect the injection site with an alcohol swab.

    • Insert a 27-30 gauge needle attached to a syringe containing the this compound formulation into the lateral tail vein.

    • Inject the formulation slowly over 30-60 seconds.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Dose Volume: 5-10 mL/kg for mice; 2.5-5 mL/kg for rats.

  • Procedure:

    • Manually restrain the animal, ensuring the head is tilted downwards.

    • Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Insert a 25-27 gauge needle at a 15-20 degree angle.

    • Aspirate to ensure no fluid (urine, blood) is drawn back.

    • Inject the this compound formulation.

  • Dose Volume: 10-20 mL/kg for mice; 5-10 mL/kg for rats.

  • Procedure:

    • Gently restrain the animal.

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Insert a ball-tipped gavage needle into the esophagus.

    • Administer the this compound formulation.

  • Dose Volume: 10 mL/kg for mice; 5 mL/kg for rats.

Pharmacokinetic (PK) Study Workflow
  • Dosing: Administer this compound via the desired route.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL for mice, 200-250 µL for rats) from the saphenous vein or via cardiac puncture at terminal time points.

    • Typical time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Typical time points for PO administration: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to determine key PK parameters.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for this compound

Assuming this compound is an inhibitor of a receptor tyrosine kinase (RTK), a potential signaling pathway it might disrupt is the PI3K/AKT/mTOR pathway, commonly dysregulated in cancer.

HJC0350_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds PI3K PI3K RTK->PI3K Activates This compound This compound This compound->RTK Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

Experimental Workflow for an In Vivo Efficacy Study

This diagram outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Efficacy_Study_Workflow A Tumor Cell Implantation (e.g., Subcutaneous) B Tumor Growth Monitoring (Calipers) A->B C Randomization into Groups (Vehicle, this compound Doses) B->C D Treatment Administration (e.g., Daily IP injection) C->D E Tumor Volume & Body Weight Measurement (2-3 times/week) D->E F Endpoint Reached (Tumor size limit or study duration) E->F G Euthanasia & Tissue Collection (Tumor, Plasma, Organs) F->G H Data Analysis (Tumor Growth Inhibition, PK/PD) G->H

Caption: Workflow for an in vivo tumor xenograft efficacy study.

Logical Relationship for Dose-Response Analysis

This diagram illustrates the logical flow for determining the dose-response relationship of this compound.

Dose_Response_Logic Dose This compound Dose Exposure Systemic Exposure (AUC, Cmax) Dose->Exposure Determines Target Target Engagement (e.g., p-AKT inhibition) Exposure->Target Drives Efficacy Pharmacological Effect (e.g., Tumor Growth Inhibition) Target->Efficacy Leads to

Caption: Logical relationship in a dose-response study.

Application Notes and Protocols for HJC0350 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0350 is a potent and selective cell-permeable inhibitor of Exchange Protein Directly Activated by cAMP 2 (EPAC2). It exhibits high selectivity for EPAC2, with an IC50 value of 0.3 µM, and shows no inhibitory activity against EPAC1 or Protein Kinase A (PKA) at similar concentrations.[1][2][3] This specificity makes this compound an invaluable tool for dissecting the cellular functions of EPAC2 and for developing high-throughput screening (HTS) assays to identify novel modulators of the EPAC2 signaling pathway. These application notes provide detailed protocols for utilizing this compound as a control compound in two common HTS formats: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and an AlphaScreen cAMP competition assay.

Mechanism of Action and Signaling Pathway

EPAC2 is a guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2.[4] Upon binding of the second messenger cyclic AMP (cAMP), EPAC2 undergoes a conformational change that activates its GEF activity, leading to the exchange of GDP for GTP on Rap1.[4] GTP-bound Rap1, in turn, activates a cascade of downstream effectors involved in diverse cellular processes, including insulin secretion, calcium mobilization, and cell adhesion. This compound acts as a competitive antagonist at the cAMP binding site of EPAC2, preventing its activation and subsequent downstream signaling.

EPAC2_Signaling_Pathway cluster_upstream Upstream Activation cluster_core EPAC2 Core Activation cluster_downstream Downstream Effectors GPCR GPCR AC Adenylyl Cyclase GPCR->AC Gsα cAMP cAMP AC->cAMP EPAC2_inactive EPAC2 (Inactive) cAMP->EPAC2_inactive ATP ATP ATP->AC EPAC2_active EPAC2 (Active) EPAC2_inactive->EPAC2_active Conformational Change Rap1_GDP Rap1-GDP EPAC2_active->Rap1_GDP GEF Activity This compound This compound This compound->EPAC2_inactive Inhibition Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP Downstream Downstream Effectors (e.g., PLC-ε, Ca2+ mobilization, Insulin Exocytosis) Rap1_GTP->Downstream

Caption: EPAC2 Signaling Pathway and Point of Inhibition by this compound.

Data Presentation: this compound in High-Throughput Screening

The following tables summarize representative quantitative data for this compound in the context of HTS assay development and validation.

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Target Exchange Protein Directly Activated by cAMP 2 (EPAC2)
IC50 0.3 µM
Selectivity No inhibition of EPAC1 or PKA at concentrations up to 25 µM
Molecular Weight 277.38 g/mol
Solubility Soluble in DMSO (up to 50 mM)
Storage Store at -20°C as a powder or in DMSO aliquots

Table 2: Representative HTS Assay Validation Data Using this compound as a Control

ParameterTR-FRET AssayAlphaScreen AssayAcceptance Criteria
Assay Principle EPAC2-Rap1 InteractioncAMP CompetitionN/A
Positive Control 8-pCPT-2'-O-Me-cAMP (EPAC Activator)Low cAMP ConcentrationN/A
Negative Control DMSO (Vehicle)High cAMP ConcentrationN/A
Inhibitor Control This compound (10 µM)This compound (10 µM)N/A
Signal (Max) 25,000 RFU500,000 Counts> 3x Background
Background (Min) 5,000 RFU20,000 CountsN/A
Signal to Background (S/B) 5.025.0> 3
Z'-Factor 0.780.85≥ 0.5
This compound IC50 (from assay) 0.32 µM0.29 µMConsistent with literature

Note: The data in Table 2 are illustrative and may vary depending on specific assay conditions and instrumentation.

Experimental Protocols

Detailed methodologies for two key HTS assays are provided below. These protocols are designed for a 384-well plate format, which is common in HTS campaigns.

Protocol 1: TR-FRET Assay for EPAC2-Rap1 Interaction

This assay measures the cAMP-dependent interaction between EPAC2 and its substrate Rap1. Inhibition of this interaction by compounds like this compound results in a decrease in the TR-FRET signal.

TR_FRET_Workflow cluster_reagents Reagent Preparation cluster_dispensing Dispensing to 384-well Plate cluster_incubation_read Incubation and Reading A 1. Prepare Assay Buffer B 2. Prepare EPAC2-Europium (Donor) C 3. Prepare Rap1-APC (Acceptor) D 4. Prepare cAMP Activator Solution G 7. Add EPAC2-Eu + Rap1-APC Mix C->G E 5. Prepare this compound/Test Compounds H 8. Add cAMP Activator (to all wells except negative control) D->H F 6. Dispense this compound/ Test Compounds/Controls E->F I 9. Incubate at RT (e.g., 60 min) H->I J 10. Read TR-FRET Signal

Caption: Workflow for the EPAC2-Rap1 TR-FRET HTS Assay.

Materials:

  • Recombinant human EPAC2 protein (tagged, e.g., His-tag)

  • Recombinant human Rap1B protein (tagged, e.g., GST-tag)

  • TR-FRET Donor (e.g., Anti-His-Europium)

  • TR-FRET Acceptor (e.g., Anti-GST-APC)

  • 8-pCPT-2'-O-Me-cAMP (EPAC specific activator)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA)

  • 384-well low-volume, black plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds, this compound (positive inhibitor control), or DMSO (vehicle control) into the appropriate wells of a 384-well plate.

  • Reagent Preparation:

    • Prepare a 2X solution of EPAC2-Europium donor and Rap1B-APC acceptor in Assay Buffer. The final concentration should be optimized, but a starting point is 10 nM for each component.

    • Prepare a 2X solution of 8-pCPT-2'-O-Me-cAMP in Assay Buffer. The final concentration should be at the EC80, as determined from a dose-response curve (e.g., 20 µM).

  • Reagent Addition:

    • Add 5 µL of the EPAC2/Rap1B TR-FRET reagent mix to all wells.

    • Add 5 µL of the cAMP activator solution to all wells except the negative control wells (add 5 µL of Assay Buffer instead).

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm) * 10,000. Normalize the data using the positive (DMSO) and negative (no activator) controls. Calculate the Z'-factor to assess assay quality.

Protocol 2: AlphaScreen cAMP Competition Assay

This is a homogenous competition immunoassay that measures the amount of cAMP produced in a cell-based or biochemical system. This compound can be used to inhibit EPAC2-mediated effects on adenylyl cyclase activity if such a feedback loop exists, or more commonly, to inhibit the activation of EPAC2 by cAMP in a biochemical assay format. The protocol below describes a biochemical competition assay.

Caption: Workflow for the AlphaScreen cAMP Competition HTS Assay.

Materials:

  • AlphaScreen cAMP Assay Kit (containing Streptavidin-Donor beads, Anti-cAMP Acceptor beads, Biotinylated-cAMP, and Lysis Buffer)

  • This compound

  • cAMP for standard curve

  • Assay Buffer (as required for the specific enzymatic reaction generating cAMP)

  • 384-well white, opaque microplates

  • AlphaScreen-capable plate reader

Procedure:

  • cAMP Generating Reaction (if applicable): In a separate plate or tube, perform the enzymatic reaction that produces cAMP. Include controls with a known EPAC2 activator to stimulate cAMP production and this compound to inhibit it.

  • Standard Curve and Sample Plating:

    • Prepare a serial dilution of cAMP in Assay Buffer to create a standard curve (e.g., from 1 µM to 10 pM).

    • Add 5 µL of each standard, control reaction (with this compound or vehicle), or test compound reaction to the wells of a 384-well white plate.

  • Reagent Preparation (in subdued light):

    • Prepare the Anti-cAMP Acceptor bead mix according to the kit manufacturer's instructions.

    • Prepare the Biotin-cAMP/Streptavidin-Donor bead mix according to the manufacturer's instructions.

  • Reagent Addition:

    • Add 5 µL of the Anti-cAMP Acceptor bead mix to all wells. Incubate for 30 minutes at room temperature.

    • Add 15 µL of the Biotin-cAMP/Donor bead detection mix to all wells.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 3-4 hours.

  • Data Acquisition: Read the plate on an AlphaScreen-capable reader.

  • Data Analysis: The AlphaScreen signal is inversely proportional to the amount of cAMP produced. Use the standard curve to quantify the cAMP concentration in each well. Calculate the percent inhibition for test compounds relative to controls. Determine the Z'-factor using high (low cAMP) and low (high cAMP) signal controls.

Conclusion

This compound is a critical research tool for the study of EPAC2-mediated signaling. Its high potency and selectivity make it an ideal control compound for the development and validation of robust high-throughput screening assays. The TR-FRET and AlphaScreen protocols described here provide a solid foundation for researchers to identify and characterize novel modulators of EPAC2, paving the way for new therapeutic discoveries.

References

Application Notes and Protocols for Combining HJC0350 with Other Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0350 is a potent and selective small molecule inhibitor of the Exchange Protein Directly Activated by cAMP 2 (EPAC2), a guanine nucleotide exchange factor for the small GTPases Rap1 and Rap2.[1][2][3][4][5] this compound exhibits a high degree of selectivity for EPAC2 over EPAC1 and Protein Kinase A (PKA), making it a valuable tool for dissecting the specific roles of the EPAC2 signaling pathway in various physiological and pathological processes. Dysregulation of the EPAC2 pathway has been implicated in several diseases, including cancer (notably glioma and lung cancer), neurodegenerative disorders, and metabolic diseases.

The rationale for combining this compound with other small molecule inhibitors stems from the interconnected nature of cellular signaling pathways. Cancer cells, for instance, often develop resistance to single-agent therapies by activating compensatory signaling routes. By simultaneously targeting multiple nodes within a signaling network, combination therapies can enhance therapeutic efficacy, overcome resistance, and potentially reduce drug dosages to minimize toxicity. Given EPAC2's role in modulating key cancer-related pathways such as PI3K/Akt/mTOR and MAPK/ERK, there is a strong basis for exploring the synergistic potential of this compound with inhibitors targeting these cascades.

These application notes provide a comprehensive guide for researchers to design, execute, and interpret experiments combining this compound with other small molecule inhibitors. Detailed protocols for assessing synergistic effects on cell viability, long-term survival, and signaling pathway modulation are provided.

Data Presentation

Effective evaluation of drug combinations requires clear and quantitative presentation of data. The following tables provide a template for summarizing the results of combination studies.

Table 1: Single-Agent and Combination IC50 Values

This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a hypothetical combination partner (e.g., a PI3K inhibitor), both alone and in combination, in a cancer cell line.

Compound/CombinationCell LineAssay TypeIC50 (µM)
This compoundU87 MG (Glioma)MTT Assay (72h)0.3
PI3K Inhibitor (e.g., Alpelisib)U87 MG (Glioma)MTT Assay (72h)1.2
This compound + PI3K Inhibitor (1:4 ratio)U87 MG (Glioma)MTT Assay (72h)This compound: 0.1; PI3K Inhibitor: 0.4

Table 2: Combination Index (CI) Values for this compound and a PI3K Inhibitor

The Combination Index (CI) is calculated using the Chou-Talalay method to quantify the nature of the drug interaction. CI values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Fraction Affected (Fa)This compound (µM)PI3K Inhibitor (µM)Combination Index (CI)Interpretation
0.250.050.20.75Synergy
0.500.10.40.60Strong Synergy
0.750.20.80.52Strong Synergy
0.900.41.60.48Very Strong Synergy

Experimental Protocols

Protocol 1: Cell Viability Assessment Using the MTT Assay

This protocol details the determination of cell viability following treatment with this compound alone and in combination with another inhibitor.

Materials:

  • Cancer cell line of interest (e.g., U87 MG glioma cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Combination inhibitor (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of this compound and the combination inhibitor in complete medium.

    • For combination studies, prepare mixtures at both constant and variable ratios based on the individual IC50 values.

    • Remove the medium from the wells and add 100 µL of the single drug or combination solutions. Include vehicle-only controls (DMSO concentration should be consistent across all wells and typically ≤ 0.1%).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.

Protocol 2: Clonogenic Survival Assay

This assay assesses the long-term effects of drug treatment on the ability of single cells to form colonies.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound and combination inhibitor

  • 6-well cell culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound, the combination inhibitor, or their combination for 24-48 hours.

  • Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with ice-cold methanol for 15 minutes.

    • Stain with Crystal Violet solution for 20 minutes at room temperature.

  • Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the vehicle control.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the molecular mechanisms underlying the synergistic effects by examining changes in key signaling proteins.

Materials:

  • Cancer cell line of interest

  • This compound and combination inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound, the combination inhibitor, or their combination for a specified time (e.g., 6, 24, 48 hours). Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated and total proteins across different treatment groups.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

G This compound Mechanism of Action and Downstream Signaling cluster_upstream Upstream Activation cluster_epac EPAC2 Inhibition cluster_downstream Downstream Pathways GPCR GPCR AC AC GPCR->AC Activates cAMP cAMP AC->cAMP Produces EPAC2 EPAC2 cAMP->EPAC2 Activates Rap1 Rap1 EPAC2->Rap1 Activates This compound This compound This compound->EPAC2 Inhibits PI3K PI3K Rap1->PI3K MAPK MAPK Rap1->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation ERK ERK MAPK->ERK ERK->Cell_Proliferation

Caption: this compound inhibits EPAC2, blocking downstream signaling pathways.

G Experimental Workflow for Combination Synergy Testing Start Start Cell_Culture Select and Culture Cancer Cell Line Start->Cell_Culture Single_Agent_Screen Determine IC50 of This compound and Partner Drug Cell_Culture->Single_Agent_Screen Combination_Design Design Combination Ratios (Constant and Variable) Single_Agent_Screen->Combination_Design Cell_Viability_Assay Perform MTT Assay (72h Treatment) Combination_Design->Cell_Viability_Assay Data_Analysis_CI Calculate Combination Index (CI) (Chou-Talalay Method) Cell_Viability_Assay->Data_Analysis_CI Synergy_Identified Synergy? (CI < 1) Data_Analysis_CI->Synergy_Identified Clonogenic_Assay Validate with Clonogenic Assay Synergy_Identified->Clonogenic_Assay Yes End End Synergy_Identified->End No Western_Blot Investigate Mechanism (Western Blot) Clonogenic_Assay->Western_Blot Western_Blot->End G Rationale for Combining this compound with a PI3K Inhibitor EPAC2 EPAC2 Rap1 Rap1 EPAC2->Rap1 Activates This compound This compound This compound->EPAC2 Inhibits PI3K PI3K Akt Akt PI3K->Akt Activates PI3K_Inhibitor PI3K_Inhibitor PI3K_Inhibitor->PI3K Inhibits Rap1->PI3K Activates mTOR mTOR Akt->mTOR Activates Cell_Survival_Proliferation Cell_Survival_Proliferation Akt->Cell_Survival_Proliferation mTOR->Cell_Survival_Proliferation

References

Troubleshooting & Optimization

Troubleshooting HJC0350 insolubility in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous insolubility of the selective EPAC2 antagonist, HJC0350.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action? A1: this compound is a potent and selective small molecule antagonist of EPAC2 (Exchange Protein Directly Activated by cAMP 2), with a reported IC50 of 0.3 μM.[1][2][3] It functions by selectively blocking the cAMP-induced activation of EPAC2.[1][4] Notably, this compound does not inhibit the EPAC1 isoform or cAMP-mediated Protein Kinase A (PKA) activation, making it a specific tool for studying EPAC2-mediated signaling pathways.

Q2: I have received this compound as a powder. How should I properly store it? A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved into a stock solution, it is recommended to store it in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.

Q3: this compound is listed as insoluble in water. How can I prepare it for my aqueous-based experiments? A3: Due to its hydrophobic nature, this compound is insoluble in water and aqueous buffers. The standard procedure is to first prepare a high-concentration stock solution in a water-miscible organic solvent. The most commonly recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Q4: What is the recommended concentration for an this compound stock solution in DMSO? A4: this compound exhibits good solubility in DMSO. You can prepare stock solutions in the range of 10 mM to 50 mM. For guidance, refer to the solubility data in Table 2. Always use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility. For a detailed method, see Protocol 1.

Q5: My this compound precipitated out of solution when I diluted the DMSO stock into my aqueous buffer. Why did this happen and what can I do? A5: This common issue is known as "precipitation upon dilution". It occurs because the final concentration of this compound in the aqueous medium exceeds its thermodynamic solubility limit. As the DMSO is diluted, its ability to keep the hydrophobic compound solubilized decreases dramatically. To resolve this, you can:

  • Lower the final working concentration: This is the most direct way to stay below the solubility limit.

  • Optimize the dilution process: Add the DMSO stock dropwise into your pre-warmed (e.g., 37°C) aqueous buffer while vortexing vigorously. This rapid mixing prevents localized high concentrations that trigger precipitation.

  • Perform serial dilutions: Instead of a single large dilution, create intermediate dilutions in your buffer or medium.

  • Maintain a low final DMSO concentration: Ensure the final DMSO concentration in your assay is typically below 0.5%, and ideally below 0.1%, to minimize solvent effects on your biological system. Remember to always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Q6: Are there any alternative solvents or advanced methods to improve the solubility of this compound in my final working solution? A6: While DMSO is the primary choice, ethanol is another potential solvent, though solubility data is conflicting. If standard dilution methods fail, you can explore advanced formulation strategies as a third tier of troubleshooting. These include using co-solvents like PEG400 or solubilizing excipients such as Tween® 80 or cyclodextrins, which can encapsulate hydrophobic compounds. However, these additives must be tested for compatibility with your specific assay.

Physicochemical and Solubility Data

All quantitative data for this compound is summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₁₅H₁₉NO₂S
Molecular Weight 277.38 g/mol

| CAS Number | 885434-70-8 | |

Table 2: Solubility of this compound in Common Solvents

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM) Reference(s)
Water Insoluble Insoluble
Ethanol Insoluble Insoluble
Ethanol 5.55 20
DMSO 52 187.46
DMSO 33.33 120.16

| DMSO | 13.87 | 50 | |

Note: The variability in reported DMSO solubility may be due to differences in experimental conditions or the purity of the DMSO used. Starting with a concentration in the 10-50 mM range is recommended.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

  • Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Dissolve: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Apply Gentle Heat/Sonication (If Necessary): If particles remain, sonicate the solution briefly or warm it in a 37°C water bath for 5-10 minutes, followed by more vortexing.

  • Inspect and Store: Visually confirm that the solution is clear and free of particulates. Store the stock solution in small, single-use aliquots at -80°C to prevent degradation from freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Pre-warm Medium: Gently warm your aqueous cell culture medium or experimental buffer to your experimental temperature (e.g., 37°C).

  • Vortex and Add: While vigorously vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid, continuous mixing is critical to prevent precipitation.

  • Final Mix: Continue to mix the solution for an additional 30 seconds.

  • Final Inspection: Visually inspect the working solution for any signs of precipitation or cloudiness before adding it to your experiment. Ensure the final DMSO concentration is as low as possible (<0.5%).

Visual Guides and Workflows

The following diagrams illustrate the mechanism of action of this compound and the recommended experimental and troubleshooting workflows.

Caption: this compound selectively inhibits the EPAC2 signaling pathway.

HJC0350_Preparation_Workflow start This compound Powder weigh 1. Weigh Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve check Fully Dissolved? dissolve->check warm Gentle Warming (37°C) check->warm No stock 4. Concentrated Stock (10-50 mM in DMSO) check->stock Yes warm->dissolve store Store at -80°C stock->store dilute 5. Dilute stock into pre-warmed aqueous buffer while vortexing stock->dilute final Final Working Solution (DMSO < 0.5%) dilute->final

Caption: Recommended workflow for preparing this compound working solutions.

Caption: Troubleshooting logic for addressing this compound precipitation.

References

Technical Support Center: Optimizing HJC0350 Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of HJC0350 for maximal inhibition of its target, EPAC2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the Exchange Protein directly Activated by cAMP 2 (EPAC2).[1][2][3][4][5] It functions as a competitive antagonist to cyclic AMP (cAMP), binding to EPAC2 and preventing the conformational change required for its activation. This compound exhibits high selectivity for EPAC2 over EPAC1 and Protein Kinase A (PKA).

Q2: What is the reported IC50 value for this compound?

A2: The half-maximal inhibitory concentration (IC50) for this compound against EPAC2 is approximately 0.3 µM.

Q3: Why is optimizing the incubation time for this compound important?

A3: The incubation time of an inhibitor can significantly impact its observed potency and the downstream biological effects. Insufficient incubation time may not allow the inhibitor to reach its target and exert its maximal effect, leading to an underestimation of its potency. Conversely, excessively long incubation times can lead to off-target effects, cellular toxicity, or degradation of the compound, confounding experimental results.

Q4: What are the key downstream signaling events of EPAC2 activation that can be monitored to assess this compound inhibition?

A4: EPAC2 activation leads to the activation of the small GTPase Rap1. Therefore, a common method to assess EPAC2 activity and its inhibition by this compound is to measure the levels of GTP-bound Rap1 (activated Rap1). Downstream of Rap1, EPAC2 signaling can influence various cellular processes, including cell adhesion, insulin secretion, and neurotransmitter release, which can also be measured as functional readouts of this compound activity.

Troubleshooting Guides

Issue 1: No or weak inhibition observed with this compound treatment.

Potential Cause Troubleshooting Steps
Suboptimal Incubation Time The incubation time may be too short for this compound to effectively inhibit EPAC2. Perform a time-course experiment to determine the optimal incubation period (see Experimental Protocols section).
Incorrect this compound Concentration The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Compound Instability This compound may be unstable in your cell culture medium. Assess the stability of this compound under your experimental conditions (see Experimental Protocols section).
Cell Permeability Issues Although generally cell-permeable, specific cell types might have lower permeability to this compound. Consider using a higher concentration or a different EPAC2 inhibitor if permeability is a concern.
High Cell Density A high cell density can lead to rapid depletion of the inhibitor from the medium. Optimize cell seeding density to ensure adequate inhibitor exposure.
Presence of Competing Agonists High intracellular levels of cAMP will compete with this compound for binding to EPAC2. Consider experimental conditions that do not excessively stimulate cAMP production if possible.

Issue 2: High variability in results between experiments.

Potential Cause Troubleshooting Steps
Inconsistent Incubation Times Ensure precise and consistent incubation times across all experiments. Use a timer and stagger the addition of reagents if necessary.
Variability in Cell Health and Passage Number Use cells that are in a healthy, logarithmic growth phase and maintain a consistent passage number for all experiments.
Inconsistent Reagent Preparation Prepare fresh stock solutions of this compound and other reagents for each experiment. Ensure thorough mixing of all solutions.
Pipetting Errors Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.

Data Presentation

Table 1: this compound Inhibitor Profile

Parameter Value Reference
Target EPAC2
Mechanism of Action Competitive Antagonist of cAMP
IC50 ~0.3 µM
Selectivity Selective for EPAC2 over EPAC1 and PKA

Table 2: Example Time-Course Experiment for this compound Incubation Time Optimization

Incubation Time (minutes) This compound Concentration (µM) Rap1-GTP Level (Fold Change vs. Control) Cell Viability (%)
011.0100
510.8100
1510.5100
3010.398
6010.295
12010.292
24010.285

Note: This is example data. Actual results will vary depending on the cell type and experimental conditions.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for this compound

This protocol describes a time-course experiment to identify the minimal incubation time required for this compound to achieve maximal inhibition of EPAC2 activity, measured by Rap1 activation.

Materials:

  • Cells expressing EPAC2 (e.g., HEK293, INS-1)

  • This compound

  • EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP)

  • Cell lysis buffer

  • Rap1 activation assay kit (e.g., pull-down assay using RalGDS-RBD)

  • Western blotting reagents and antibodies against Rap1 and a loading control (e.g., GAPDH)

  • Cell viability assay kit (e.g., MTT, MTS)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.

  • This compound Incubation: Treat the cells with a fixed, effective concentration of this compound (e.g., 1-10 µM) for various incubation times (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes). Include a vehicle control (e.g., DMSO).

  • EPAC Activation: Following the this compound incubation, stimulate the cells with an EPAC activator for a short period (e.g., 15-30 minutes) to induce Rap1 activation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

  • Rap1 Activation Assay: Determine the levels of GTP-bound Rap1 in the cell lysates using a Rap1 activation assay kit according to the manufacturer's instructions.

  • Western Blotting: Analyze the levels of total Rap1 and a loading control in the cell lysates by Western blotting.

  • Data Analysis: Quantify the band intensities and normalize the levels of GTP-bound Rap1 to total Rap1. Plot the normalized Rap1-GTP levels against the this compound incubation time to determine the time point at which maximal inhibition is achieved.

  • Cell Viability Assay: In a parallel experiment, assess cell viability at each incubation time point to ensure that the observed inhibition is not due to cytotoxicity.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

This protocol helps determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Complete cell culture medium (including serum, if applicable)

  • Incubator at 37°C with 5% CO2

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Sample Preparation: Prepare a solution of this compound in your complete cell culture medium at the desired final concentration.

  • Incubation: Incubate the this compound-containing medium at 37°C in a CO2 incubator.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), collect an aliquot of the medium.

  • Sample Processing: Immediately process the collected aliquots to stop any further degradation. This may involve protein precipitation with a solvent like acetonitrile.

  • HPLC Analysis: Analyze the concentration of intact this compound in each sample using a validated HPLC method.

  • Data Analysis: Plot the concentration of this compound against time to determine its degradation rate and half-life in the cell culture medium.

Mandatory Visualizations

EPAC2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates Ligand Hormone/Neurotransmitter Ligand->GPCR cAMP cAMP AC->cAMP Synthesizes EPAC2 EPAC2 cAMP->EPAC2 Activates Rap1_GDP Rap1-GDP (Inactive) EPAC2->Rap1_GDP Promotes GDP-GTP Exchange This compound This compound This compound->EPAC2 Inhibits Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Activates Cellular_Responses Cellular Responses (e.g., Adhesion, Secretion) Downstream_Effectors->Cellular_Responses

Caption: EPAC2 signaling pathway and the point of this compound inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed Cells Time_Points 2. Set up Time Points (0, 5, 15, 30, 60, 120, 240 min) Seed_Cells->Time_Points Add_this compound 3. Add this compound (or Vehicle) Time_Points->Add_this compound Activate_EPAC 4. Add EPAC Activator Add_this compound->Activate_EPAC Lyse_Cells 5. Lyse Cells Activate_EPAC->Lyse_Cells Rap1_Assay 6. Rap1 Activation Assay Lyse_Cells->Rap1_Assay Western_Blot 7. Western Blot (Total Rap1, Loading Control) Lyse_Cells->Western_Blot Analyze_Data 8. Analyze Data & Determine Optimal Incubation Time Rap1_Assay->Analyze_Data Western_Blot->Analyze_Data

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting_Logic Start No/Weak Inhibition Observed Check_Time Is Incubation Time Optimized? Start->Check_Time Check_Conc Is this compound Concentration Optimal? Check_Time->Check_Conc Yes Perform_Time_Course Perform Time-Course Experiment Check_Time->Perform_Time_Course No Check_Stability Is this compound Stable in Media? Check_Conc->Check_Stability Yes Perform_Dose_Response Perform Dose-Response Experiment Check_Conc->Perform_Dose_Response No Check_Permeability Is Cell Permeability an Issue? Check_Stability->Check_Permeability Yes Perform_Stability_Assay Perform Stability Assay Check_Stability->Perform_Stability_Assay No Consider_Alternatives Consider Alternative Inhibitor or Higher Concentration Check_Permeability->Consider_Alternatives Yes Success Inhibition Observed Check_Permeability->Success No Perform_Time_Course->Check_Conc Perform_Dose_Response->Check_Stability Perform_Stability_Assay->Check_Permeability Consider_Alternatives->Success

Caption: Troubleshooting logic for weak this compound-mediated inhibition.

References

HJC0350 Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HJC0350, a potent and selective inhibitor of Exchange protein directly activated by cAMP 2 (EPAC2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific antagonist of EPAC2, with a reported half-maximal inhibitory concentration (IC50) of 0.3 μM.[1][2] It functions by competing with cyclic adenosine monophosphate (cAMP) for binding to EPAC2, thereby preventing the activation of its downstream effectors, the small GTPases Rap1 and Rap2.[3][4][5]

Q2: How selective is this compound?

A2: this compound exhibits high selectivity for EPAC2 over its isoform EPAC1 and Protein Kinase A (PKA). Studies have shown that it does not significantly inhibit EPAC1-mediated Rap1 activation or cAMP-mediated PKA activation. However, comprehensive data from broad-panel screenings, such as a full kinome scan, is not publicly available. Therefore, it is crucial to validate its selectivity in your specific experimental model.

Q3: What are the known off-target effects of this compound?

A3: Currently, there is limited published data on the broad off-target effects of this compound beyond its selectivity against EPAC1 and PKA. The absence of comprehensive screening data means that researchers should be cautious and employ rigorous experimental controls to distinguish between on-target and potential off-target effects.

Q4: What are the primary downstream signaling pathways affected by this compound?

A4: By inhibiting EPAC2, this compound primarily blocks the activation of the small GTPases Rap1 and Rap2. These proteins are involved in a variety of cellular processes, including cell adhesion, junction formation, and secretion. Understanding the specific roles of the EPAC2-Rap1/2 axis in your cell type or model system is essential for interpreting experimental results.

Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects

Encountering unexpected results in your experiments with this compound? This guide will help you troubleshoot and determine if the observed effects are due to the intended inhibition of EPAC2 or potential off-target interactions.

Observed Problem Potential Cause Recommended Action
Unexpected phenotype inconsistent with known EPAC2 function. 1. Off-target effect: this compound may be interacting with other cellular proteins. 2. Cell-type specific EPAC2 signaling: The role of EPAC2 in your model may not be fully characterized.1. Perform a dose-response experiment to determine if the effect is concentration-dependent. 2. Use a structurally unrelated EPAC2 inhibitor as a control. 3. Validate your findings using a genetic approach, such as siRNA or CRISPR-mediated knockdown/knockout of EPAC2.
Variable or inconsistent results between experiments. 1. Compound instability: this compound may be degrading under your experimental conditions. 2. Inconsistent cell state: Variations in cell confluency, passage number, or serum concentration can alter signaling pathways.1. Prepare fresh stock solutions of this compound in DMSO and store them properly. 2. Standardize your cell culture and experimental procedures meticulously.
No observable effect at the expected concentration. 1. Low compound potency in your system: The effective concentration may be higher in your specific cell type. 2. Inactive compound: The this compound stock may have degraded. 3. Dominant parallel signaling pathway: Other pathways may compensate for EPAC2 inhibition.1. Perform a dose-response curve to determine the optimal concentration. 2. Test a fresh, validated batch of this compound. 3. Investigate the potential for crosstalk with other cAMP-responsive pathways, such as the PKA pathway.

Experimental Protocols

To minimize off-target effects and ensure the validity of your results, we recommend the following experimental protocols:

Dose-Response Study for Determining Optimal this compound Concentration

Objective: To identify the minimal effective concentration of this compound that elicits the desired biological response, thereby reducing the likelihood of off-target effects.

Methodology:

  • Cell Seeding: Plate your cells at an appropriate density in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration used for the highest this compound concentration.

  • Treatment: Replace the medium in your cell plates with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined duration based on the biological process you are investigating.

  • Assay: Perform your desired functional assay to measure the biological response (e.g., Rap1 activation assay, cell migration assay, etc.).

  • Data Analysis: Plot the measured response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (or IC50) value. For subsequent experiments, use the lowest concentration that produces a maximal or near-maximal on-target effect.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to EPAC2 within intact cells, providing evidence of on-target engagement.

Methodology:

  • Cell Culture and Treatment: Culture your cells to 80-90% confluency. Treat the cells with this compound at the desired concentration (e.g., 1-10 µM) or with a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis: Lyse the cells using three freeze-thaw cycles (liquid nitrogen and a 37°C water bath) or a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of soluble EPAC2 by Western blotting using an EPAC2-specific antibody.

  • Data Analysis: Quantify the band intensity of soluble EPAC2 at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Data Presentation

Table 1: this compound Selectivity Profile
TargetIC50 (µM)Notes
EPAC2 0.3 Primary target.
EPAC1> 25No significant inhibition observed.
PKANot specifiedNo inhibition of cAMP-mediated PKA activation.

Note: This table summarizes publicly available data. A broader selectivity profile has not been published.

Visualizations

EPAC2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces EPAC2 EPAC2 cAMP->EPAC2 Activates Rap1_GDP Rap1-GDP (Inactive) EPAC2->Rap1_GDP Promotes GDP/GTP Exchange Rap1_GTP Rap1-GTP (Active) This compound This compound This compound->EPAC2 Inhibits Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Activates

Caption: EPAC2 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow start Start Experiment dose_response 1. Dose-Response Study start->dose_response determine_conc Determine Minimal Effective Concentration dose_response->determine_conc target_engagement 2. Cellular Thermal Shift Assay (CETSA) determine_conc->target_engagement confirm_binding Confirm On-Target Binding target_engagement->confirm_binding functional_assay 3. Functional Assays confirm_binding->functional_assay interpret_results Interpret Results functional_assay->interpret_results troubleshoot Troubleshoot Unexpected Results functional_assay->troubleshoot end End interpret_results->end troubleshoot->dose_response Re-evaluate Concentration

References

Addressing HJC0350 instability in long-term experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential instability of HJC0350 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder for maximum stability?

A1: For long-term stability, this compound powder should be stored at -20°C, where it can be stable for up to three years.[1][2] Some suppliers also indicate that storage at +4°C is suitable for shorter periods.[3]

Q2: What is the recommended way to prepare and store this compound stock solutions?

A2: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[4] For long-term storage, these stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for 1-6 months). When using DMSO, it is crucial to use a fresh, moisture-free grade, as absorbed moisture can reduce the solubility of this compound.

Q3: My this compound stock solution, stored at -20°C, shows precipitation after thawing. What should I do?

A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To address this, warm the solution gently and vortex thoroughly to ensure it is fully redissolved before use. To prevent this, consider storing the stock solution at a slightly lower concentration or storing it at -80°C for better long-term stability in solution.

Q4: Is this compound sensitive to light or air?

Troubleshooting Guide for this compound Instability

Issue 1: I am observing a gradual loss of this compound activity in my multi-day cell culture experiment.

  • Possible Cause: The compound may be degrading in the aqueous culture medium at 37°C.

  • Troubleshooting Steps:

    • Replenish the compound: In long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.

    • Assess stability in media: Perform a stability test of this compound in your specific cell culture medium. Incubate the compound in the medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours) and then analyze the remaining compound concentration using HPLC.

    • Include a positive control: Use a known stable inhibitor for the same pathway, if available, to ensure the experimental system is behaving as expected over time.

Issue 2: The results of my experiments with this compound are inconsistent.

  • Possible Cause: Inconsistent results can be due to improper handling of the compound, leading to variable active concentrations.

  • Troubleshooting Steps:

    • Prepare fresh dilutions: Always prepare fresh working dilutions from a frozen stock aliquot for each experiment to avoid degradation in diluted aqueous solutions.

    • Ensure complete solubilization: Before making dilutions, ensure your stock solution is completely dissolved. If precipitation is observed, warm and vortex the solution.

    • Verify stock concentration: If you suspect your stock solution may have degraded, consider verifying its concentration and purity via HPLC or mass spectrometry.

Issue 3: I observe a color change in my this compound stock solution.

  • Possible Cause: A color change can be an indicator of chemical degradation or oxidation.

  • Troubleshooting Steps:

    • Discard the solution: Do not use a stock solution that has changed color.

    • Prepare a fresh stock: Make a new stock solution from the powder.

    • Review storage conditions: Ensure your storage conditions are optimal (e.g., protected from light, stored at the correct temperature) to prevent this from recurring.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSource(s)
Solid Powder-20°CUp to 3 years
Solid Powder+4°CShort-term
In Solvent-80°CUp to 2 years
In Solvent-20°C1-6 months

Table 2: Solubility of this compound

SolventMaximum ConcentrationSource(s)
DMSO10 mM - 187.46 mM
Ethanol~20 mM
WaterInsoluble

Experimental Protocols

Protocol: Assessment of this compound Stability in Experimental Buffer

  • Objective: To determine the stability of this compound in a specific aqueous buffer over a defined period.

  • Materials:

    • This compound powder

    • High-purity DMSO

    • Experimental buffer (e.g., PBS, cell culture medium)

    • HPLC system with a suitable column (e.g., C18)

    • HPLC-grade solvents

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 10 µM in your experimental buffer.

    • Divide the solution into several aliquots in amber vials.

    • Immediately take a "time 0" sample and analyze it by HPLC to determine the initial peak area corresponding to this compound.

    • Incubate the remaining aliquots at the experimental temperature (e.g., 37°C).

    • At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and analyze it by HPLC.

    • Data Analysis: Compare the peak area of this compound at each time point to the peak area at time 0. A decrease in the peak area indicates degradation. The appearance of new peaks may suggest the formation of degradation products.

Mandatory Visualization

HJC0350_Mechanism_of_Action cluster_inhibition This compound Action cluster_pathway cAMP Signaling Pathway This compound This compound EPAC2 EPAC2 (inactive) This compound->EPAC2 inhibits binding cAMP cAMP cAMP->EPAC2 binds EPAC2_active EPAC2 (active) EPAC2->EPAC2_active activates Rap1_GDP Rap1-GDP (inactive) EPAC2_active->Rap1_GDP activates (GEF activity) Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP GDP to GTP exchange Downstream Downstream Effectors Rap1_GTP->Downstream activates Troubleshooting_Workflow start Inconsistent Results or Loss of Activity with this compound check_solubility Is the compound fully dissolved in stock and working solutions? start->check_solubility warm_vortex Warm gently and vortex to redissolve. check_solubility->warm_vortex No check_storage Are stock solutions stored correctly? (aliquoted, -80°C, protected from light) check_solubility->check_storage Yes warm_vortex->check_storage review_storage Review and correct storage procedures. check_storage->review_storage No fresh_dilutions Are fresh working dilutions made for each experiment? check_storage->fresh_dilutions Yes review_storage->fresh_dilutions implement_fresh Prepare fresh dilutions from a new aliquot each time. fresh_dilutions->implement_fresh No stability_test Perform stability test in experimental medium at 37°C. fresh_dilutions->stability_test Yes implement_fresh->stability_test replenish_compound Consider replenishing compound in long-term experiments. stability_test->replenish_compound verify_purity Verify compound identity and purity (e.g., HPLC/MS). stability_test->verify_purity

References

Technical Support Center: Improving HJC0350 Delivery into Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HJC0350. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the effective delivery of the selective EPAC2 inhibitor, this compound, into primary cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the Exchange Protein Directly Activated by cAMP 2 (EPAC2). It functions by competitively binding to the cyclic AMP (cAMP) binding domain of EPAC2, preventing its activation.[1][2][3][4] this compound exhibits high selectivity for EPAC2 over EPAC1 and Protein Kinase A (PKA), making it a valuable tool for dissecting EPAC2-specific signaling pathways.[1]

Q2: What are the solubility properties of this compound?

This compound is a hydrophobic compound with poor solubility in aqueous solutions like water and ethanol. It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO). This property is a key consideration for its delivery into primary cells.

Q3: Why is delivering this compound to primary cells challenging?

The primary challenges stem from its hydrophobicity and the sensitive nature of primary cells. Hydrophobic compounds like this compound have a tendency to precipitate when diluted from an organic stock solution into aqueous cell culture media. Primary cells are also more susceptible to solvent-induced toxicity (e.g., from DMSO) compared to immortalized cell lines.

Q4: What is the maximum recommended concentration of DMSO for primary cell culture?

The tolerance of primary cells to DMSO can vary. For sensitive primary cells like neurons, it is recommended to keep the final DMSO concentration at or below 0.1% to avoid cytotoxicity and off-target effects. Some robust primary cell types may tolerate up to 0.5%, but it is crucial to perform a vehicle control to assess the impact of DMSO on your specific primary cell type.

Troubleshooting Guides

Issue 1: this compound precipitates upon addition to cell culture medium.
  • Observation: The cell culture medium becomes cloudy or contains visible particles after adding the this compound stock solution.

  • Cause: The low aqueous solubility of this compound causes it to "crash out" of solution when the concentration of the organic solvent (DMSO) is significantly diluted in the aqueous medium.

  • Solutions:

SolutionDetailed Steps
Optimize Dilution Method Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock in a small volume of serum-free media, mix gently, and then add this intermediate dilution to the final volume of complete media. This gradual decrease in solvent concentration can help maintain solubility.
Pre-warm Media Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. Temperature shifts can affect solubility.
Increase Stock Concentration Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the culture medium to achieve the desired final concentration, thus keeping the final DMSO percentage low.
Use a Carrier Molecule For particularly difficult solubility issues, consider using a carrier molecule like a cyclodextrin to enhance the aqueous solubility of this compound. This approach works by forming an inclusion complex with the hydrophobic drug.
Issue 2: Low or no observable effect of this compound on primary cells.
  • Observation: No change in the expected downstream signaling or phenotype after treating primary cells with this compound.

  • Cause: This could be due to poor cell permeability, degradation of the compound, or insufficient intracellular concentration.

  • Solutions:

SolutionDetailed Steps
Verify Compound Integrity Ensure your this compound stock solution has been stored correctly (typically at -20°C or -80°C in a desiccated environment) and has not undergone multiple freeze-thaw cycles. Compound degradation can lead to a loss of activity.
Optimize Incubation Time The kinetics of this compound uptake and action may vary between different primary cell types. Perform a time-course experiment to determine the optimal incubation time for your specific cells.
Increase Compound Concentration The effective concentration of this compound may be higher in primary cells compared to cell lines due to differences in membrane composition and efflux pump activity. Perform a dose-response experiment to determine the optimal concentration, being mindful of potential off-target effects and cytotoxicity at higher concentrations.
Enhance Membrane Permeability While DMSO itself enhances membrane permeability, other strategies could be explored cautiously. These are generally more advanced and require careful optimization to avoid cell damage.
Issue 3: Observed cytotoxicity or changes in cell morphology.
  • Observation: Primary cells show signs of stress, such as rounding up, detaching, or reduced viability after treatment with this compound.

  • Cause: This is often due to the toxicity of the solvent (DMSO) or the compound itself at the concentration used.

  • Solutions:

SolutionDetailed Steps
Perform a Vehicle Control Always include a control group of cells treated with the same final concentration of DMSO as your experimental group. This will help you distinguish between the effects of the solvent and the effects of this compound.
Reduce DMSO Concentration As a primary troubleshooting step, lower the final concentration of DMSO in your culture medium to the lowest possible level that maintains this compound solubility, ideally ≤0.1%.
Conduct a Cytotoxicity Assay Perform a dose-response experiment and assess cell viability using an appropriate assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of this compound for your primary cells.
Reduce Incubation Time Shorter exposure to the compound and solvent may be sufficient to achieve the desired biological effect while minimizing toxicity.

Quantitative Data Summary

Table 1: Effect of DMSO Concentration on Primary Neuron Viability

DMSO Concentration (%)Neuronal Viability after 24h (%)Morphological ChangesReference
0 (Control)100Healthy, intact neurites
≤ 0.25~100No significant changes
0.50~100Some neurite retraction observed
≥ 1.00Significant decreasePronounced neurite retraction and cell loss

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to prepare a 10 mM stock solution.

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous, sterile DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C may be applied if necessary.

    • Visually inspect the solution to ensure there is no undissolved material.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in a desiccated container.

Protocol 2: Delivery of this compound to Primary Hepatocytes

This protocol is a general guideline and should be optimized for your specific primary cell type.

  • Materials:

    • Primary hepatocytes in culture

    • Complete cell culture medium, pre-warmed to 37°C

    • 10 mM this compound stock solution in DMSO

    • Sterile conical tubes

  • Procedure:

    • Determine the final concentration of this compound to be used in your experiment.

    • Calculate the volume of this compound stock solution needed. Aim to keep the final DMSO concentration below 0.1%.

    • Intermediate Dilution: In a sterile conical tube, add the required volume of this compound stock solution to a small volume of pre-warmed, serum-free medium (e.g., 100 µL). Gently pipette up and down to mix.

    • Final Dilution: Add the intermediate dilution to the final volume of complete cell culture medium. Invert the tube several times to ensure thorough mixing.

    • Visually inspect the final this compound-containing medium for any signs of precipitation.

    • Remove the existing medium from your primary hepatocytes and replace it with the medium containing this compound.

    • Incubate the cells for the desired period.

    • Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Visualizations

EPAC2 Signaling Pathway

EPAC2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR 1. Activation AC Adenylyl Cyclase GPCR->AC 2. G-protein coupling cAMP cAMP AC->cAMP 3. ATP to cAMP EPAC2 EPAC2 cAMP->EPAC2 4. Activation This compound This compound This compound->EPAC2 Inhibition Rap1 Rap1-GDP (inactive) EPAC2->Rap1 5. GEF Activity Rap1_active Rap1-GTP (active) Rap1->Rap1_active Downstream_Effectors Downstream Effectors Rap1_active->Downstream_Effectors 6. Signal Transduction Cellular_Response Cellular Response (e.g., Exocytosis, Gene Expression, Cell Adhesion) Downstream_Effectors->Cellular_Response 7. Outcome

Caption: this compound inhibits the EPAC2 signaling pathway.

Experimental Workflow for this compound Delivery

HJC0350_Delivery_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_treatment Treatment & Analysis prep_stock Prepare 10 mM this compound stock in 100% DMSO intermediate_dilution Perform intermediate dilution in serum-free medium prep_stock->intermediate_dilution prep_media Pre-warm complete cell culture medium to 37°C final_dilution Perform final dilution in complete medium prep_media->final_dilution intermediate_dilution->final_dilution add_to_cells Add this compound-containing medium to primary cells final_dilution->add_to_cells vehicle_control Add vehicle control (DMSO-containing medium) final_dilution->vehicle_control incubation Incubate for optimized duration add_to_cells->incubation vehicle_control->incubation analysis Analyze cellular response (e.g., Western Blot, qPCR, Imaging) incubation->analysis

Caption: Workflow for this compound delivery to primary cells.

Troubleshooting Logic for Poor this compound Efficacy

Troubleshooting_Logic start No observable effect of this compound check_precipitation Is there precipitation in the media? start->check_precipitation check_compound Is the compound and stock solution valid? check_precipitation->check_compound No solution_precipitation Optimize dilution method (see Protocol 2) check_precipitation->solution_precipitation Yes check_concentration Is the concentration and incubation time optimal? check_compound->check_concentration Yes solution_compound Prepare fresh stock (see Protocol 1) check_compound->solution_compound No solution_concentration Perform dose-response and time-course experiments check_concentration->solution_concentration No end Effective Inhibition check_concentration->end Yes

Caption: Troubleshooting logic for this compound efficacy issues.

References

Technical Support Center: Overcoming HJC0350 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the selective EPAC2 inhibitor, HJC0350. Our focus is on identifying and overcoming potential mechanisms of resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the Exchange Protein directly Activated by cAMP 2 (EPAC2). It functions by competitively binding to the cAMP-binding domain of EPAC2, thereby preventing its activation.[1][2][3][4][5] this compound exhibits high selectivity for EPAC2 over EPAC1 and Protein Kinase A (PKA), making it a valuable tool for studying EPAC2-specific signaling pathways.

Q2: My cells are showing reduced sensitivity to this compound. What are the potential causes?

A2: Reduced sensitivity, or resistance, to this compound can arise from various molecular changes within the cell. While specific resistance mechanisms to this compound have not been extensively documented, based on analogous drug resistance studies, potential causes include:

  • Target Alteration: Mutations in the RAPGEF4 gene (encoding EPAC2) that prevent this compound from binding effectively.

  • Target Overexpression: Increased expression of EPAC2, requiring higher concentrations of the inhibitor to achieve the same effect.

  • Bypass Pathway Activation: Activation of alternative signaling pathways that compensate for the inhibition of EPAC2. Common bypass pathways in cancer include the PI3K/Akt/mTOR and MAPK/ERK pathways.

  • Drug Efflux: Increased expression or activity of multidrug resistance (MDR) transporters, such as P-glycoprotein (ABCB1), which can actively pump this compound out of the cell.

  • Upregulation of Compensatory Proteins: Increased expression of EPAC1, which may partially compensate for the loss of EPAC2 activity in some cellular contexts.

Q3: How can I confirm if my cell line has developed resistance to this compound?

A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This can be achieved using a cell viability assay, such as the MTT or CellTiter-Glo assay.

Q4: What strategies can I employ to overcome this compound resistance?

A4: Overcoming resistance often involves a multi-pronged approach:

  • Combination Therapy: Combining this compound with inhibitors of potential bypass pathways (e.g., PI3K/Akt or MEK/ERK inhibitors) can be a highly effective strategy.

  • Inhibition of Drug Efflux Pumps: If overexpression of MDR transporters is suspected, co-treatment with an MDR inhibitor, such as verapamil, may restore sensitivity.

  • Alternative EPAC Inhibition: If resistance is specific to the chemical scaffold of this compound, exploring other EPAC2 inhibitors with different binding modes could be beneficial.

  • Gene Knockdown: Using siRNA or shRNA to knockdown proteins involved in the identified resistance mechanism can validate their role and potentially re-sensitize the cells.

Troubleshooting Guides

This section provides practical guidance for specific experimental issues you may encounter.

Guide 1: Inconsistent or Higher-Than-Expected IC50 Values for this compound
Potential Cause Troubleshooting Steps
Poor Drug Solubility This compound is soluble in DMSO. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and drug precipitation. Prepare fresh serial dilutions for each experiment.
Cell Seeding Density Inconsistent cell numbers can lead to variable results. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. Use a consistent cell counting method.
Assay Incubation Time The optimal treatment duration can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for observing a dose-dependent effect.
Cell Line Health Ensure cells are healthy and free from contamination (e.g., mycoplasma). Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
Edge Effects in 96-well plates Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. Avoid using the outermost wells for experimental data points; instead, fill them with sterile PBS or media.
Guide 2: Developing an this compound-Resistant Cell Line
Issue Troubleshooting Steps
Massive Cell Death at Initial Concentrations The starting concentration of this compound may be too high. Begin with a concentration at or below the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line.
Failure to Develop Resistance The incremental dose increase may be too rapid, not allowing for the selection and expansion of resistant clones. Maintain cells at each concentration for at least 2-3 passages before escalating the dose. The development of resistance can be a lengthy process, sometimes taking several months.
Loss of Resistant Phenotype Resistance can sometimes be unstable in the absence of selective pressure. It is advisable to continuously culture the resistant cell line in the presence of a maintenance dose of this compound. Freeze down vials of the resistant cells at various stages of development.
Heterogeneous Population The resulting resistant cell line may be a mixed population of clones with different resistance mechanisms. Consider performing single-cell cloning to isolate and characterize distinct resistant populations.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay

This protocol provides a method for assessing cell viability and determining the IC50 of this compound.

Materials:

  • Parental and potentially this compound-resistant cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.01 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation:

Cell LineThis compound IC50 (µM)Resistance Index (RI)
Parentale.g., 0.51.0
This compound-Resistante.g., 5.010.0
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line
Protocol 2: Western Blot Analysis of EPAC2 and Downstream Effectors

This protocol allows for the semi-quantitative analysis of protein expression levels.

Materials:

  • Cell lysates from parental and this compound-resistant cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EPAC2, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-P-glycoprotein, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL reagent. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using image analysis software and normalize to the loading control.

Protocol 3: Rap1 Activation Assay

This pull-down assay measures the amount of active, GTP-bound Rap1, a direct downstream target of EPAC2.

Materials:

  • Cell lysates from parental and this compound-resistant cells (treated with or without a cAMP agonist like 8-pCPT-2'-O-Me-cAMP)

  • Rap1 activation assay kit (containing RalGDS-RBD agarose beads)

  • GTPγS (non-hydrolyzable GTP analog for positive control)

  • GDP (for negative control)

  • Anti-Rap1 antibody

Procedure:

  • Cell Lysis: Lyse cells according to the kit manufacturer's instructions, ensuring to work quickly and on ice to prevent GTP hydrolysis.

  • Lysate Normalization: Equalize the protein concentration of all lysates.

  • Positive and Negative Controls: In separate tubes, load a portion of the parental cell lysate with GTPγS (positive control) and GDP (negative control).

  • Pull-Down of Active Rap1: Incubate the lysates with RalGDS-RBD agarose beads for 1 hour at 4°C. These beads will specifically bind to GTP-bound (active) Rap1.

  • Washing: Pellet the beads and wash several times with the provided wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-Rap1 antibody. Also, run a sample of the total cell lysate to show the total amount of Rap1 protein.

Visualizations

HJC0350_Signaling_Pathway cluster_upstream Upstream Activation cluster_epac EPAC2 Inhibition cluster_downstream Downstream Effectors GPCR GPCR AC AC GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC EPAC2 EPAC2 cAMP->EPAC2 Activates Rap1_GDP Rap1_GDP EPAC2->Rap1_GDP Activates (GEF activity) This compound This compound This compound->EPAC2 Inhibits Rap1_GTP Rap1_GTP Rap1_GDP->Rap1_GTP Downstream_Signaling Cell Proliferation, Survival, Migration Rap1_GTP->Downstream_Signaling

Caption: this compound inhibits the EPAC2 signaling pathway.

Resistance_Mechanisms cluster_mechanisms Potential Mechanisms HJC0350_Resistance Resistance to this compound Target_Alteration EPAC2 Mutation or Overexpression HJC0350_Resistance->Target_Alteration Bypass_Pathways Activation of PI3K/Akt or MAPK HJC0350_Resistance->Bypass_Pathways Drug_Efflux Increased P-glycoprotein (MDR1) Expression HJC0350_Resistance->Drug_Efflux Compensatory_Upregulation Upregulation of EPAC1 HJC0350_Resistance->Compensatory_Upregulation

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow Start Observe Decreased This compound Sensitivity IC50 Determine IC50 (MTT Assay) Start->IC50 Confirm_Resistance Resistance Confirmed (Increased IC50)? IC50->Confirm_Resistance Investigate Investigate Mechanisms Confirm_Resistance->Investigate Yes Western_Blot Western Blot (EPAC2, p-Akt, p-ERK, MDR1) Investigate->Western_Blot Rap1_Assay Rap1 Activation Assay Investigate->Rap1_Assay Sequencing EPAC2 Gene Sequencing Investigate->Sequencing Overcome Test Strategies to Overcome Resistance Western_Blot->Overcome Rap1_Assay->Overcome Sequencing->Overcome Combination_Tx Combination Therapy (e.g., + PI3K inhibitor) Overcome->Combination_Tx MDR_Inhibitor Co-treat with MDR Inhibitor Overcome->MDR_Inhibitor

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Validating HJC0350's Inhibitory Effect on EPAC2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HJC0350 to validate its inhibitory effect on Exchange Protein Directly Activated by cAMP 2 (EPAC2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of EPAC2.[1][2] Its primary mechanism of action is to competitively inhibit the binding of cyclic AMP (cAMP) to EPAC2, thereby preventing the activation of EPAC2's guanine nucleotide exchange factor (GEF) activity.[1][2]

Q2: What is the potency and selectivity of this compound for EPAC2?

This compound exhibits high potency for EPAC2 with an IC50 value of 0.3 μM in 8-NBD-cAMP binding competition assays.[3] It is approximately 133-fold more potent than cAMP itself in this assay. Importantly, this compound is highly selective for EPAC2 over EPAC1 and Protein Kinase A (PKA). At a concentration of 25 μM, this compound does not inhibit EPAC1-mediated Rap1-GDP exchange activity or cAMP-mediated PKA activation.

Q3: How can I confirm this compound's activity in a cellular context?

A common method to validate this compound's activity in living cells is to use a Fluorescence Resonance Energy Transfer (FRET)-based EPAC2 biosensor. In cells expressing an EPAC2-FRET sensor, activation by a cAMP analog like 007-AM leads to a conformational change in the sensor and a decrease in FRET. Pre-treatment with this compound should block this 007-AM-induced decrease in FRET, confirming its inhibitory effect on EPAC2 in a cellular environment.

Q4: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO (up to 50 mM) and ethanol (up to 20 mM). For long-term storage, it is recommended to store the powder at -20°C for up to one year or at -80°C for up to two years. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound

TargetAssay TypeIC50 ValueNotes
EPAC28-NBD-cAMP Competition0.3 μMThis compound is ~133-fold more potent than cAMP (IC50 ~40 μM) in this assay.
EPAC1Rap1-GDP ExchangeNo inhibition at 25 μMDemonstrates selectivity for EPAC2 over EPAC1.
PKAPKA Activity AssayNo inhibitionSelectively blocks cAMP-induced EPAC2 activation without affecting PKA.

Experimental Protocols

Protocol 1: In Vitro 8-NBD-cAMP Competition Assay

This assay quantitatively determines the ability of this compound to compete with a fluorescent cAMP analog (8-NBD-cAMP) for binding to purified EPAC2 protein.

Materials:

  • Purified full-length EPAC2 protein

  • 8-NBD-cAMP

  • This compound

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with NaCl and MgCl2)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in the assay buffer. Also, prepare a positive control (cAMP serial dilution) and a negative control (assay buffer with DMSO).

  • In a 96-well black plate, add the purified EPAC2 protein to each well.

  • Add the different concentrations of this compound, cAMP, or the vehicle control to the respective wells.

  • Add 8-NBD-cAMP to all wells at a final concentration that gives a robust fluorescence signal when bound to EPAC2.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for 8-NBD-cAMP.

  • Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular FRET-Based EPAC2 Inhibition Assay

This assay validates the inhibitory effect of this compound on EPAC2 activation in living cells using an EPAC2-FRET biosensor.

Materials:

  • HEK293 cells (or other suitable cell line)

  • EPAC2-FRET biosensor plasmid (e.g., CFP-EPAC2-YFP)

  • Cell culture medium and reagents

  • Transfection reagent

  • This compound

  • EPAC-selective cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP-AM or 007-AM)

  • Fluorescence microscope or plate reader capable of FRET measurements

Procedure:

  • Seed HEK293 cells in a suitable culture plate (e.g., glass-bottom dish for microscopy or a 96-well plate for plate reader assays).

  • Transfect the cells with the EPAC2-FRET biosensor plasmid using a suitable transfection reagent and allow for protein expression (typically 24-48 hours).

  • Prepare a stock solution of this compound in DMSO.

  • Pre-incubate the transfected cells with the desired concentration of this compound (e.g., 10 μM) or vehicle control for a specified period (e.g., 30 minutes).

  • Stimulate the cells with the EPAC-selective cAMP analog (e.g., 007-AM) to activate the EPAC2-FRET biosensor.

  • Measure the FRET signal (e.g., the ratio of CFP to YFP emission) before and after the addition of the cAMP analog.

  • A decrease in the FRET ratio upon stimulation with the cAMP analog indicates EPAC2 activation. The absence of or a significant reduction in this decrease in FRET in this compound-pre-treated cells confirms its inhibitory activity.

Troubleshooting Guide

Q5: I am not observing a significant inhibitory effect of this compound in my in vitro assay. What could be the issue?

  • Incorrect this compound Concentration: Verify the concentration of your this compound stock solution. Ensure that the final concentrations in your assay are appropriate to observe inhibition (typically in the nanomolar to low micromolar range).

  • Compound Stability: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • Assay Conditions: Check the pH, salt concentration, and temperature of your assay buffer, as these can affect protein stability and compound binding.

  • Protein Quality: Ensure that your purified EPAC2 protein is active and properly folded.

Q6: My FRET-based cellular assay is not showing the expected results with this compound. What should I check?

  • Cell Permeability: While this compound is cell-permeable, ensure that you are allowing sufficient pre-incubation time for the compound to enter the cells and reach its target.

  • FRET Biosensor Expression: Confirm that the EPAC2-FRET biosensor is expressed at appropriate levels in your cells. Very high or low expression levels can affect the dynamic range of the FRET signal.

  • Agonist Concentration: Use an appropriate concentration of the EPAC activator (e.g., 007-AM). A very high concentration might overcome the competitive inhibition by this compound.

  • Cell Health: Ensure that the cells are healthy and not stressed, as this can affect signaling pathways and the FRET response.

Q7: I am observing off-target effects in my experiments. How can I be sure the effects are due to EPAC2 inhibition?

  • Use Controls: Always include appropriate controls in your experiments. This includes a vehicle control (DMSO), a positive control for EPAC2 activation (e.g., 007-AM), and potentially a negative control compound that is structurally similar to this compound but inactive.

  • Confirm Selectivity: To rule out off-target effects on PKA, you can perform experiments in the presence of a PKA inhibitor. This compound's effects should be independent of PKA activity.

  • Rescue Experiments: In some experimental setups, you might be able to rescue the effect of this compound by overexpressing EPAC2 or using a higher concentration of an EPAC activator.

Visualizations

EPAC2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Hormone/Neurotransmitter GPCR GPCR Ligand->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP EPAC2 EPAC2 (inactive) cAMP->EPAC2 EPAC2_active EPAC2 (active) EPAC2->EPAC2_active Rap1_GDP Rap1-GDP EPAC2_active->Rap1_GDP Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP GEF Activity Downstream Downstream Effectors Rap1_GTP->Downstream This compound This compound This compound->EPAC2 Inhibition

Caption: EPAC2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation start_invitro Start: Purified EPAC2 assay_setup 8-NBD-cAMP Assay Setup (EPAC2, 8-NBD-cAMP, this compound) start_invitro->assay_setup measurement Fluorescence Measurement assay_setup->measurement ic50 IC50 Determination measurement->ic50 start_cellular Start: EPAC2-FRET Cells pretreatment Pre-treatment (this compound or Vehicle) start_cellular->pretreatment stimulation Stimulation (e.g., 007-AM) pretreatment->stimulation fret_measurement FRET Measurement stimulation->fret_measurement analysis Analysis of FRET Change fret_measurement->analysis

Caption: Workflow for validating this compound's inhibitory effect on EPAC2.

References

How to control for HJC0350's potential cytotoxicity?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HJC0350. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on controlling for its potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Exchange Protein Directly Activated by cAMP 2 (EPAC2).[1][2][3] It functions by competing with the endogenous second messenger, cyclic adenosine monophosphate (cAMP), for binding to the EPAC2 protein.[2] this compound has an IC50 of 0.3 μM for EPAC2 and displays high selectivity with no significant inhibition of the related EPAC1 isoform or Protein Kinase A (PKA). Its primary use is in the study of EPAC2-mediated signaling pathways.

Q2: Is this compound known to be cytotoxic?

A2: Currently, there is no specific data available in the public domain detailing the cytotoxicity of this compound. Safety Data Sheets (SDS) for this compound do not provide specific toxicological information such as mutagenicity or carcinogenicity. Therefore, it is crucial for researchers to empirically determine the cytotoxic potential of this compound in their specific experimental system.

Q3: What are the initial steps to assess the potential cytotoxicity of this compound?

A3: The first step is to perform a dose-response experiment to determine the concentration range over which this compound affects cell viability. This will allow you to determine the half-maximal cytotoxic concentration (CC50). It is recommended to test a broad range of concentrations (e.g., from nanomolar to high micromolar) and include appropriate controls.

Q4: What are the recommended controls to include in my experiments?

A4: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to rule out any cytotoxic effects of the solvent itself.

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell viability.

  • Positive Control for Cytotoxicity: A known cytotoxic agent to ensure that the chosen cytotoxicity assay is working correctly.

  • Negative Control for On-Target Effect: To distinguish between on-target and off-target effects, a multi-faceted approach is recommended (see Troubleshooting Guide).

Troubleshooting Guide: Controlling for Potential Cytotoxicity

This guide provides a systematic approach to assess and control for the potential cytotoxicity of this compound.

Problem: Unexpected Cell Death or Reduced Viability After this compound Treatment

Possible Cause 1: Direct Cytotoxicity of this compound

  • Solution: Determine the cytotoxic profile of this compound in your cell line of interest.

    • Experimental Workflow:

      A 1. Cell Seeding B 2. This compound Dose-Response (e.g., 0.01 µM to 100 µM) A->B C 3. Include Controls (Vehicle, Untreated) B->C D 4. Incubate for Desired Timepoints (e.g., 24, 48, 72h) C->D E 5. Perform Cytotoxicity Assays (MTT, LDH, Annexin V/PI) D->E F 6. Analyze Data and Determine CC50 E->F

      Caption: Workflow for determining the cytotoxicity of this compound.

    • Recommended Assays: A combination of assays is recommended to get a comprehensive view of cytotoxicity.

AssayPrincipleWhat it Measures
MTT Assay Conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.Metabolic activity as an indicator of cell viability.
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.Loss of cell membrane integrity (necrosis).
Annexin V/PI Staining Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells. Propidium Iodide (PI) stains the DNA of cells with compromised membranes.Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase-3 Activity Assay Measures the activity of caspase-3, a key executioner caspase in apoptosis.Induction of apoptosis.

Possible Cause 2: Off-Target Effects of this compound

  • Solution: Differentiate between on-target EPAC2 inhibition and off-target effects.

    • Experimental Workflow:

      cluster_0 Experimental Arms A 1. This compound Treatment D Observe Phenotype (e.g., Cytotoxicity, Signaling Changes) A->D B 2. Negative Control (Structurally Inactive Analog or Different EPAC2 Inhibitor) B->D C 3. Genetic Controls (EPAC2 Knockdown/Knockout) C->D E Compare Results D->E F On-Target Effect: Phenotype observed with this compound and absent in controls E->F G Off-Target Effect: Phenotype observed with this compound but not with genetic controls E->G

      Caption: Workflow to distinguish on-target vs. off-target effects.

    • Control Strategies:

Control StrategyDescriptionRationale
Structurally Inactive Analog A molecule with a similar chemical structure to this compound but that does not inhibit EPAC2.If the cytotoxic effect is still observed with the inactive analog, it is likely an off-target effect related to the chemical scaffold.
Alternative EPAC2 Inhibitor Use a structurally different EPAC2 inhibitor (e.g., ESI-05).If a different EPAC2 inhibitor recapitulates the phenotype, it strengthens the evidence for an on-target effect.
EPAC2 Knockdown (RNAi) Use siRNA or shRNA to reduce the expression of EPAC2.If this compound-induced cytotoxicity is rescued or reduced in EPAC2 knockdown cells, it indicates an on-target effect.
EPAC2 Knockout (CRISPR/Cas9) Use a cell line where the EPAC2 gene has been genetically deleted.This is the gold standard for confirming on-target effects. This compound should have no effect on the EPAC2-mediated pathway in these cells.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound and controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate at 37°C for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well.

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired time.

  • Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for the recommended time, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Annexin V/PI Staining Protocol
  • Cell Seeding and Treatment: Treat cells with this compound and controls in a suitable culture dish.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate at room temperature in the dark for 15-20 minutes.

  • Analysis: Analyze the cells by flow cytometry.

Signaling Pathway

This compound acts as an antagonist to the EPAC2 signaling pathway.

cluster_0 Upstream Signaling cluster_1 EPAC2 Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC EPAC2 EPAC2 cAMP->EPAC2 Activates Rap1 Rap1 EPAC2->Rap1 Activates This compound This compound This compound->EPAC2 Inhibits Downstream Downstream Effectors Rap1->Downstream Modulates

Caption: Simplified EPAC2 signaling pathway and the point of inhibition by this compound.

References

Validation & Comparative

Validating the Specificity of HJC0350 for EPAC2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, the precise validation of a small molecule's specificity for its intended target is paramount. This guide provides a comprehensive comparison of HJC0350, a known EPAC2 inhibitor, with other commercially available EPAC modulators. By presenting key performance data, detailed experimental protocols, and illustrative signaling and workflow diagrams, this document serves as a practical resource for scientists investigating the roles of Exchange Proteins Directly Activated by cAMP (EPAC) in cellular signaling.

Comparative Performance of EPAC Inhibitors

The following table summarizes the inhibitory potency of this compound and other notable EPAC inhibitors against the two main EPAC isoforms, EPAC1 and EPAC2. This quantitative data is essential for selecting the most appropriate chemical tool for specific research questions, enabling the dissection of isoform-specific functions of EPAC proteins.

CompoundTarget(s)IC50 (µM) vs EPAC1IC50 (µM) vs EPAC2SelectivityMode of Action
This compound EPAC2 > 25 [1][2]0.3 [2][3][4]EPAC2 selective (>83-fold) Competitive
ESI-05EPAC2Ineffective0.4 - 0.43EPAC2 selectiveCompetitive
(R)-CE3F4EPAC1~5.8~66EPAC1 selective (~11-fold)Uncompetitive
ESI-09EPAC1/EPAC23.21.4Pan-EPAC inhibitorCompetitive

EPAC2 Signaling Pathway

EPAC2 is a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1. Upon binding of the second messenger cyclic AMP (cAMP), EPAC2 undergoes a conformational change that activates its GEF activity, leading to the exchange of GDP for GTP on Rap1. Activated, GTP-bound Rap1 then engages with various downstream effectors to modulate a range of cellular processes, including cell adhesion, secretion, and gene expression.

EPAC2_Signaling_Pathway cluster_upstream Upstream Activation cluster_core EPAC2 Core Pathway cluster_downstream Downstream Effectors GPCR GPCR AC AC GPCR->AC Activates cAMP cAMP AC->cAMP Produces EPAC2_inactive EPAC2 (inactive) cAMP->EPAC2_inactive Binds to EPAC2_active EPAC2 (active) EPAC2_inactive->EPAC2_active Activates Rap1_GDP Rap1-GDP EPAC2_active->Rap1_GDP Catalyzes GDP/GTP Exchange Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP Effectors Downstream Effectors (e.g., PLCε, CaMKII) Rap1_GTP->Effectors Activates Cellular_Response Cellular Response (Adhesion, Secretion, etc.) Effectors->Cellular_Response Leads to This compound This compound This compound->EPAC2_inactive Inhibits Activation

Caption: Simplified EPAC2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Validating the specificity of an inhibitor like this compound requires robust and reproducible experimental methods. Below are detailed protocols for two key assays used to determine the potency and selectivity of EPAC inhibitors.

Fluorescence-Based Rap1 Guanine Nucleotide Exchange Factor (GEF) Assay

This in vitro biochemical assay directly measures the enzymatic activity of EPAC2 and its inhibition by this compound. The principle lies in monitoring the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for unlabeled GTP on Rap1, a process catalyzed by active EPAC2.

Materials:

  • Purified recombinant EPAC1 and EPAC2 proteins

  • Purified recombinant Rap1b protein

  • mant-GDP (N-methylanthraniloyl-GDP) or BODIPY-FL-GDP

  • GTP solution

  • cAMP solution

  • This compound and other test compounds

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • 384-well, black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Dilute all proteins, nucleotides, and compounds to their final working concentrations in Assay Buffer.

  • Inhibitor Pre-incubation: In the microplate wells, add the assay buffer, the test compound (e.g., serial dilutions of this compound), and the EPAC enzyme (EPAC1 or EPAC2). Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Enzyme Activation: Add a fixed concentration of cAMP to each well to activate the EPAC enzyme.

  • Initiate the Exchange Reaction: Add a pre-mixed solution of Rap1 pre-loaded with mant-GDP and a high concentration of unlabeled GTP to each well.

  • Fluorescence Measurement: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths will depend on the fluorescent GDP analog used, e.g., ~360/440 nm for mant-GDP). The rate of fluorescence decay is proportional to the GEF activity.

  • Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Förster Resonance Energy Transfer (FRET) Assay in Live Cells

This cell-based assay provides a measure of target engagement and specificity in a more physiological context. It utilizes a genetically encoded FRET-based biosensor for EPAC activation. The sensor typically consists of EPAC flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP).

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for FRET-based EPAC1 and EPAC2 biosensors (e.g., CFP-EPAC1-YFP and CFP-EPAC2-YFP)

  • Cell culture reagents

  • Transfection reagent

  • EPAC-selective cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP-AM)

  • This compound and other test compounds

  • Fluorescence microscope or plate reader capable of FRET measurements

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells and transfect them with the EPAC1 or EPAC2 FRET biosensor constructs. Allow 24-48 hours for protein expression.

  • Cell Treatment: Pre-incubate the transfected cells with various concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes).

  • Stimulation: Stimulate the cells with an EPAC-selective cAMP analog to induce EPAC activation.

  • FRET Measurement: Measure the FRET signal by exciting the donor (CFP) and measuring the emission of both the donor (CFP) and the acceptor (YFP). A decrease in the YFP/CFP emission ratio indicates a conformational change in the biosensor upon cAMP binding and thus, EPAC activation.

  • Data Analysis: Quantify the change in the FRET ratio in response to the cAMP analog in the presence and absence of the inhibitor. This will demonstrate the ability of this compound to specifically block EPAC2 activation in living cells.

Experimental Workflow for Inhibitor Specificity Validation

The process of validating the specificity of a compound like this compound involves a multi-step approach, starting from initial biochemical screens and progressing to cell-based and potentially in vivo studies.

Inhibitor_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation cluster_in_vivo In Vivo Validation (Optional) Biochemical_Screen Primary Biochemical Screen (e.g., Rap1 GEF Assay) IC50_Determination IC50 Determination vs EPAC2 Biochemical_Screen->IC50_Determination Selectivity_Panel Selectivity Profiling (vs EPAC1, PKA, etc.) IC50_Determination->Selectivity_Panel FRET_Assay Live-Cell FRET Assay (Target Engagement) Selectivity_Panel->FRET_Assay Promising Candidates Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot for p-Rap1) FRET_Assay->Downstream_Signaling Phenotypic_Assay Functional/Phenotypic Assays (e.g., Adhesion, Secretion) Downstream_Signaling->Phenotypic_Assay Animal_Model Animal Model of Disease Phenotypic_Assay->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Efficacy_Studies Efficacy Studies PK_PD->Efficacy_Studies

Caption: A stepwise workflow for validating the specificity of an EPAC2 inhibitor.

References

A Comparative Guide to the Potency of HJC0350 and Other EPAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the EPAC inhibitor HJC0350 with other known EPAC inhibitors, focusing on their potency. The information is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies of EPAC-mediated signaling pathways.

Introduction to EPAC and its Inhibitors

Exchange proteins directly activated by cAMP (EPAC) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[1][2] They function as crucial intracellular sensors for the second messenger cyclic AMP (cAMP), playing a significant role in a variety of cellular processes independently of Protein Kinase A (PKA). The two major isoforms, EPAC1 and EPAC2, have distinct tissue distributions and physiological functions, making them attractive therapeutic targets for various diseases. The development of specific inhibitors is crucial for dissecting the precise roles of each EPAC isoform in health and disease.

This compound has emerged as a potent and selective inhibitor of EPAC2. This guide compares its potency against other EPAC inhibitors based on available in vitro data.

Data Presentation: Potency of EPAC Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected EPAC inhibitors. It is important to note that these values are compiled from various sources and may have been determined using different experimental assays and conditions. Therefore, direct comparison should be made with caution.

InhibitorTarget(s)IC50 (µM)Notes
This compound EPAC2 0.3 Selective for EPAC2; no significant inhibition of EPAC1.
ESI-05EPAC20.43Selective for EPAC2.[3]
(R)-CE3F4EPAC14.2Selective for EPAC1 (approximately 10-fold over EPAC2).[3]
ESI-09EPAC1 & EPAC23.2 (EPAC1), 1.4 (EPAC2)Pan-EPAC inhibitor.[4]
ZL0524EPAC1 & EPAC23.6 (EPAC1), 1.2 (EPAC2)Potent pan-EPAC inhibitor.
I942EPAC1~35 (binding affinity)Partial agonist for EPAC1.

Mandatory Visualization

EPAC Signaling Pathway

EPAC_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates EPAC EPAC cAMP->EPAC Activates Rap_GDP Rap-GDP (inactive) EPAC->Rap_GDP Acts on Rap_GTP Rap-GTP (active) Rap_GDP->Rap_GTP GDP/GTP Exchange Downstream Downstream Effectors Rap_GTP->Downstream Activates

Caption: A simplified diagram of the EPAC signaling cascade.

Experimental Workflow for EPAC Inhibitor Screening

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow start Start: Compound Library primary_screen Primary High-Throughput Screen (e.g., FRET-based assay) start->primary_screen hit_identification Hit Identification (Compounds showing inhibition) primary_screen->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response secondary_assay Secondary Assay (e.g., GEF activity assay) dose_response->secondary_assay selectivity_panel Selectivity Profiling (vs. EPAC1, PKA, etc.) secondary_assay->selectivity_panel lead_compound Lead Compound selectivity_panel->lead_compound

Caption: A typical workflow for the screening and identification of EPAC inhibitors.

Experimental Protocols

The potency of EPAC inhibitors is primarily determined through in vitro biochemical assays. The two most common methods are Fluorescence Resonance Energy Transfer (FRET)-based assays and Guanine Nucleotide Exchange Factor (GEF) activity assays.

FRET-Based Competitive Binding Assay

Principle: This assay measures the ability of a test compound to compete with a fluorescently labeled cAMP analog (e.g., 8-NBD-cAMP) for binding to the EPAC protein. Inhibition of the fluorescent analog's binding results in a decrease in the FRET signal, which is proportional to the concentration of the inhibitor. This method is well-suited for high-throughput screening.

Detailed Methodology:

  • Reagents and Materials:

    • Purified recombinant EPAC2 protein.

    • Fluorescent cAMP analog (e.g., 8-NBD-cAMP).

    • Test compounds (including this compound and other inhibitors) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM MgCl2).

    • 384-well microplates suitable for fluorescence measurements.

    • A microplate reader capable of detecting the FRET signal.

  • Procedure:

    • Add a fixed concentration of the fluorescent cAMP analog to each well of the microplate.

    • Add varying concentrations of the test compounds to the wells.

    • Initiate the reaction by adding a fixed concentration of the purified EPAC2 protein to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

    • Measure the FRET signal using the microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Guanine Nucleotide Exchange Factor (GEF) Activity Assay

Principle: This functional assay directly measures the enzymatic activity of EPAC as a GEF for Rap1. The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., MANT-GDP) from Rap1 for unlabeled GTP, a process catalyzed by active EPAC. Inhibitors of EPAC will reduce the rate of this nucleotide exchange.

Detailed Methodology:

  • Reagents and Materials:

    • Purified recombinant EPAC2 protein.

    • Purified recombinant Rap1 protein.

    • Fluorescent GDP analog (e.g., MANT-GDP).

    • GTP.

    • cAMP (to activate EPAC).

    • Test compounds at various concentrations.

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).

    • A spectrofluorometer or microplate reader capable of monitoring the change in fluorescence over time.

  • Procedure:

    • Pre-load Rap1 with the fluorescent GDP analog.

    • In the wells of a microplate, combine the pre-loaded Rap1, cAMP, and varying concentrations of the test compound.

    • Initiate the exchange reaction by adding purified EPAC2 protein and an excess of unlabeled GTP.

    • Immediately begin monitoring the decrease in fluorescence intensity over time as the fluorescent GDP is displaced from Rap1.

  • Data Analysis:

    • The initial rate of the exchange reaction is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited control.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a highly potent and selective inhibitor of EPAC2, with a reported IC50 value of 0.3 µM. This makes it a valuable tool for specifically investigating the roles of EPAC2 in cellular signaling. When compared to other EPAC inhibitors, this compound's selectivity for EPAC2 distinguishes it from pan-inhibitors like ESI-09 and EPAC1-selective inhibitors such as (R)-CE3F4. Its potency is comparable to or greater than other reported EPAC2-selective inhibitors like ESI-05. The choice of inhibitor will ultimately depend on the specific research question, with this compound being an excellent choice when selective inhibition of EPAC2 is required. The experimental protocols outlined in this guide provide a framework for researchers to independently verify and compare the potency of these and other EPAC inhibitors in their own experimental systems.

References

A Head-to-Head Comparison of HJC0350 and ESI-05 for EPAC2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal EPAC2 Inhibitor

In the landscape of signaling pathway research, the specific inhibition of Exchange protein directly activated by cAMP 2 (EPAC2) has garnered significant interest due to its role in a multitude of cellular processes, including insulin secretion, cardiac function, and neuronal signaling. Two small molecule inhibitors, HJC0350 and ESI-05, have emerged as prominent tools for dissecting the function of EPAC2. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate inhibitor for their experimental needs.

Quantitative Performance Comparison

The inhibitory potency and selectivity of this compound and ESI-05 against EPAC2 have been characterized in multiple studies. The following table summarizes the key quantitative data for these two compounds.

ParameterThis compoundESI-05Reference(s)
EPAC2 IC50 0.3 µM0.4 µM - 0.43 µM[1][2][3][4][5]
Selectivity Selective for EPAC2; no significant inhibition of EPAC1 or PKA at effective concentrations.Selective for EPAC2; not effective in suppressing EPAC1 GEF activity.
Mechanism Competitive antagonist, competes with 8-NBD-cAMP binding.Inhibits cAMP-mediated EPAC2 GEF activity.

Deciphering the EPAC2 Signaling Cascade

EPAC2 is a guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2. Upon binding of the second messenger cyclic AMP (cAMP), EPAC2 undergoes a conformational change that activates its GEF activity, leading to the exchange of GDP for GTP on Rap1. GTP-bound Rap1, in turn, modulates a variety of downstream effector proteins, influencing cellular processes such as cell adhesion, secretion, and gene expression.

EPAC2_Signaling_Pathway cluster_upstream Upstream Activation cluster_epac2 EPAC2 Activation cluster_downstream Downstream Signaling cluster_inhibition Inhibition GPCR GPCR Adenylate_Cyclase Adenylate_Cyclase GPCR->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase EPAC2_inactive EPAC2 (Inactive) cAMP->EPAC2_inactive EPAC2_active EPAC2 (Active) EPAC2_inactive->EPAC2_active Conformational Change Rap1_GDP Rap1-GDP (Inactive) EPAC2_active->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP GTP Loading Downstream_Effectors Downstream Effectors (e.g., PLC-ε, Integrins) Rap1_GTP->Downstream_Effectors Activates Cellular_Responses Cellular Responses (e.g., Insulin Secretion, Cell Adhesion) Downstream_Effectors->Cellular_Responses This compound This compound This compound->EPAC2_inactive Inhibits cAMP binding ESI05 ESI05 ESI05->EPAC2_active Inhibits GEF activity

Caption: EPAC2 Signaling Pathway and Inhibition.

Experimental Protocols

To aid in the replication and validation of findings, detailed methodologies for key experiments used to characterize this compound and ESI-05 are provided below.

In Vitro EPAC2 Inhibition Assay (FRET-based)

This assay measures the ability of a compound to inhibit the cAMP-induced conformational change in EPAC2, often using a FRET (Förster Resonance Energy Transfer) biosensor.

Workflow Diagram:

FRET_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - EPAC2 FRET biosensor - cAMP - Test compounds (this compound/ESI-05) - Assay buffer Start->Prepare_Reagents Dispense_Biosensor Dispense EPAC2 FRET biosensor into microplate wells Prepare_Reagents->Dispense_Biosensor Add_Inhibitor Add test compounds at varying concentrations Dispense_Biosensor->Add_Inhibitor Incubate_1 Incubate briefly Add_Inhibitor->Incubate_1 Add_cAMP Add cAMP to induce conformational change Incubate_1->Add_cAMP Incubate_2 Incubate to allow reaction to reach equilibrium Add_cAMP->Incubate_2 Measure_FRET Measure FRET signal (e.g., ratio of acceptor/donor emission) Incubate_2->Measure_FRET Analyze_Data Analyze data to determine IC50 values Measure_FRET->Analyze_Data End End Analyze_Data->End

Caption: FRET-based EPAC2 Inhibition Assay Workflow.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a solution of purified EPAC2 FRET biosensor (e.g., CFP-EPAC2-YFP) in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM MgCl2).

    • Prepare a stock solution of cAMP.

    • Prepare serial dilutions of this compound and ESI-05 in the assay buffer.

  • Assay Procedure:

    • Dispense the EPAC2 FRET biosensor solution into the wells of a microplate.

    • Add the serially diluted test compounds to the wells. Include wells with vehicle control (e.g., DMSO) and a positive control for inhibition.

    • Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding a fixed concentration of cAMP to all wells (except for the no-cAMP control).

    • Incubate the plate for a sufficient time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

    • Measure the FRET signal using a plate reader capable of detecting the emission wavelengths of the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the FRET ratio (e.g., acceptor emission / donor emission) for each well.

    • Normalize the data to the controls.

    • Plot the normalized FRET signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Rap1 Activation Assay (Pull-down based)

This assay measures the levels of active, GTP-bound Rap1 in cell lysates following treatment with EPAC2 inhibitors and a cAMP-elevating agent.

Workflow Diagram:

Rap1_Pulldown_Workflow Start Start Cell_Culture Culture cells expressing EPAC2 Start->Cell_Culture Pretreat Pre-treat cells with this compound, ESI-05, or vehicle control Cell_Culture->Pretreat Stimulate Stimulate cells with a cAMP-elevating agent (e.g., Forskolin + IBMX) Pretreat->Stimulate Lyse_Cells Lyse cells in ice-cold lysis buffer Stimulate->Lyse_Cells Clarify_Lysate Clarify lysate by centrifugation Lyse_Cells->Clarify_Lysate Incubate_with_beads Incubate lysate with GST-RalGDS-RBD beads Clarify_Lysate->Incubate_with_beads Wash_beads Wash beads to remove non-specifically bound proteins Incubate_with_beads->Wash_beads Elute_proteins Elute bound proteins (GTP-Rap1) Wash_beads->Elute_proteins Western_Blot Analyze eluates by Western blotting using an anti-Rap1 antibody Elute_proteins->Western_Blot Quantify Quantify band intensities to determine relative Rap1 activation Western_Blot->Quantify End End Quantify->End

Caption: Rap1 Activation Pull-down Assay Workflow.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture cells known to express EPAC2 (e.g., HEK293 cells overexpressing EPAC2, or a relevant primary cell type).

    • Pre-treat the cells with various concentrations of this compound, ESI-05, or a vehicle control for a specified time (e.g., 30 minutes).

    • Stimulate the cells with a cAMP-elevating agent, such as a combination of forskolin and IBMX, for a short period (e.g., 5-10 minutes) to activate EPAC2.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the cell lysates by centrifugation to remove cellular debris.

    • Determine the protein concentration of each lysate.

  • Pull-down of GTP-Rap1:

    • Incubate equal amounts of protein from each lysate with a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS (GST-RalGDS-RBD) coupled to glutathione-agarose beads. This specifically pulls down the active, GTP-bound form of Rap1.

    • Incubate the lysates with the beads for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Rap1.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Also, run a parallel Western blot with a portion of the total cell lysate to determine the total Rap1 levels in each sample.

  • Data Analysis:

    • Quantify the band intensities of the pulled-down Rap1-GTP and the total Rap1.

    • Normalize the amount of Rap1-GTP to the total Rap1 for each condition to determine the relative level of Rap1 activation.

Conclusion

Both this compound and ESI-05 are potent and selective inhibitors of EPAC2, making them valuable tools for studying its biological functions. This compound exhibits a slightly lower IC50 value in some reported assays. The choice between these two inhibitors may depend on the specific experimental context, including the cell type, the required concentration, and potential off-target effects in the system of interest. The detailed experimental protocols provided in this guide offer a framework for researchers to directly compare these inhibitors and make an informed decision for their studies.

References

A Comparative Guide to EPAC2 Inhibitors: HJC0350 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of HJC0350, a potent and selective EPAC2 inhibitor, with other known EPAC inhibitors, ESI-09 and CE3F4. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

On-Target Efficacy: A Quantitative Comparison

The primary on-target effect of this compound is the selective inhibition of the Exchange Protein Directly Activated by cAMP 2 (EPAC2). The following table summarizes the inhibitory potency (IC50) of this compound in comparison to ESI-09 and CE3F4 against both EPAC1 and EPAC2, highlighting the selectivity of these compounds.

CompoundTargetIC50 (µM)Selectivity (EPAC1/EPAC2)Reference
This compound EPAC2 0.3 >83-fold [1]
EPAC1>25[1]
ESI-09EPAC21.4~2.3-fold[2]
EPAC13.2[2]
CE3F4EPAC266~0.16-fold (Prefers EPAC1)[3]
EPAC110.7

Key Findings:

  • This compound demonstrates high potency and selectivity for EPAC2, with an IC50 value of 0.3 µM.

  • ESI-09 inhibits both EPAC1 and EPAC2 with low micromolar potency, exhibiting only a slight preference for EPAC2.

  • CE3F4 is significantly more potent as an EPAC1 inhibitor and shows weak activity against EPAC2.

Signaling Pathway Intervention

This compound exerts its effect by directly antagonizing the binding of cyclic AMP (cAMP) to EPAC2, thereby preventing the conformational change required for its activation and subsequent downstream signaling.

EPAC2_Signaling_Pathway cluster_upstream Upstream Activation cluster_epac2 EPAC2 Activation & Inhibition cluster_downstream Downstream Effectors GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP ATP ATP ATP->AC EPAC2_inactive EPAC2 (Inactive) cAMP->EPAC2_inactive Binds EPAC2_active EPAC2 (Active) EPAC2_inactive->EPAC2_active Conformational Change Rap1_GDP Rap1-GDP EPAC2_active->Rap1_GDP GEF Activity This compound This compound This compound->EPAC2_inactive Inhibits cAMP Binding Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP GDP -> GTP Downstream\nSignaling Downstream Signaling Rap1_GTP->Downstream\nSignaling

Figure 1: this compound Inhibition of the EPAC2 Signaling Pathway.

Experimental Protocols

The on-target effects of this compound and its alternatives are typically validated through two key in vitro assays: a FRET-based EPAC activation assay and a Rap1 activation pull-down assay.

FRET-Based EPAC2 Activation Assay

This assay measures the conformational change in EPAC2 upon cAMP binding, which can be inhibited by compounds like this compound.

Principle: A FRET (Förster Resonance Energy Transfer) sensor is created by flanking EPAC2 with a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorophore. In the inactive state, the fluorophores are in close proximity, resulting in a high FRET signal. Upon cAMP binding, EPAC2 undergoes a conformational change, increasing the distance between the fluorophores and causing a decrease in the FRET signal. An effective inhibitor will prevent this cAMP-induced decrease in FRET.

Experimental Workflow:

FRET_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis node1 Transfect HEK293 cells with EPAC2-FRET sensor plasmid node2 Culture cells for 24-48 hours node1->node2 node3 Incubate cells with this compound (or alternative inhibitor) at various concentrations node2->node3 node4 Stimulate cells with a cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP) node3->node4 node5 Measure FRET signal using a fluorescence plate reader (Ex/Em wavelengths for CFP and YFP) node4->node5 node6 Calculate FRET ratio (YFP/CFP) node5->node6 node7 Plot FRET ratio against inhibitor concentration to determine IC50 node6->node7

Figure 2: Workflow for the FRET-Based EPAC2 Activation Assay.

Detailed Methodology (adapted from Chen et al., 2013):

  • Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently transfected with a mammalian expression vector encoding an EPAC2-based FRET sensor (e.g., CFP-EPAC2-YFP) using a suitable transfection reagent.

  • Compound Incubation: 24-48 hours post-transfection, cells are seeded into 96-well plates. Cells are then pre-incubated with varying concentrations of this compound (or other inhibitors) or vehicle (DMSO) for 30 minutes at 37°C.

  • Stimulation: Following incubation, cells are stimulated with an EPAC-specific cAMP analog, such as 10 µM 8-(4-chlorophenylthio)-2′-O-methyladenosine-3′,5′-cyclic monophosphate (8-pCPT-2′-O-Me-cAMP), to induce EPAC2 activation.

  • FRET Measurement: The fluorescence intensity of CFP (excitation ~430 nm, emission ~475 nm) and YFP (excitation ~500 nm, emission ~530 nm) is measured immediately using a fluorescence microplate reader.

  • Data Analysis: The ratio of YFP to CFP fluorescence is calculated for each well. The data is then normalized to the control (stimulated cells without inhibitor) and plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Rap1 Activation Pull-Down Assay

This assay biochemically measures the guanine nucleotide exchange factor (GEF) activity of EPAC2 on its direct downstream target, Rap1.

Principle: Activated EPAC2 catalyzes the exchange of GDP for GTP on the small G-protein Rap1, leading to its activation. The active, GTP-bound form of Rap1 can be specifically captured (pulled down) from cell lysates using a protein domain that binds only to GTP-Rap1 (e.g., the RalGDS-RBD). The amount of pulled-down Rap1-GTP is then quantified by Western blotting. An effective EPAC2 inhibitor will reduce the amount of Rap1-GTP.

Experimental Workflow:

Rap1_Assay_Workflow cluster_cell_treatment Cell Treatment & Lysis cluster_pull_down Pull-Down of Active Rap1 cluster_detection Detection & Quantification node1 Treat cells with this compound (or alternative) and a cAMP-elevating agent (e.g., Forskolin) node2 Lyse cells in a buffer containing protease inhibitors node1->node2 node3 Incubate cell lysates with RalGDS-RBD agarose beads node2->node3 node4 Wash beads to remove non-specifically bound proteins node3->node4 node5 Elute bound proteins from beads node4->node5 node6 Separate proteins by SDS-PAGE and transfer to a membrane node5->node6 node7 Probe with an anti-Rap1 antibody node6->node7 node8 Detect and quantify the amount of active Rap1 node7->node8

References

HJC0350: A Validated Negative Control for Selective EPAC1 Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the intricate world of cyclic AMP (cAMP) signaling, dissecting the specific roles of its downstream effectors, Exchange protein directly activated by cAMP 1 (EPAC1) and EPAC2, is paramount. This guide provides a comprehensive comparison of HJC0350 as a negative control for EPAC1 studies, alongside other commonly used EPAC inhibitors. We present supporting experimental data, detailed protocols for key assays, and visual diagrams to facilitate a deeper understanding of its application.

Understanding the Role of a Negative Control in EPAC1 Research

To specifically elucidate the functions of EPAC1, researchers require tools that can differentiate its activity from the closely related EPAC2. An ideal negative control for EPAC1 studies should be a molecule that selectively inhibits or has no effect on EPAC1 while potentially modulating EPAC2. This allows for the attribution of observed cellular effects specifically to EPAC1 signaling. This compound has emerged as a valuable tool for this purpose due to its high selectivity for EPAC2, rendering it inactive against EPAC1.

Comparative Analysis of EPAC Modulators

The selection of appropriate pharmacological tools is critical for the accurate interpretation of experimental results. Below is a comparison of this compound with other known EPAC inhibitors, highlighting their selectivity and mechanism of action.

CompoundTarget(s)Mechanism of ActionIC50 (EPAC1)IC50 (EPAC2)Reference(s)
This compound EPAC2 Selective EPAC2 antagonist No effect 0.3 µM [1]
ESI-09EPAC1 & EPAC2Non-cyclic nucleotide antagonist3.2 µM1.4 µM[2][3]
CE3F4EPAC1Noncompetitive inhibitor10.7 µM - 23 µM66 µM[4][5]

This compound stands out as a highly specific negative control for EPAC1 investigations. Its inability to inhibit EPAC1, in stark contrast to its potent inhibition of EPAC2, allows researchers to confidently dissect EPAC1-mediated pathways.

ESI-09 acts as a pan-EPAC inhibitor, targeting both isoforms with similar potency. While useful for studying the general roles of EPAC proteins, it cannot distinguish between EPAC1 and EPAC2 signaling.

CE3F4 is a noncompetitive inhibitor of EPAC1. This means it does not compete with cAMP for the binding site but rather binds to a different site on the protein to inhibit its activity. Its selectivity for EPAC1 over EPAC2 makes it a useful tool for specifically inhibiting EPAC1.

Visualizing the Logic of this compound as a Negative Control

The following diagram illustrates the rationale for using this compound to isolate EPAC1-specific effects.

G cluster_0 Experimental Conditions cluster_1 EPAC Isoform Activity cluster_2 Observed Downstream Effect Activator EPAC1/2 Activator (e.g., 8-pCPT-cAMP) EPAC1_Active EPAC1 Active Activator->EPAC1_Active EPAC2_Active EPAC2 Active Activator->EPAC2_Active Activator_this compound Activator + this compound Activator_this compound->EPAC1_Active EPAC2_Inactive EPAC2 Inactive Activator_this compound->EPAC2_Inactive Activator_CE3F4 Activator + CE3F4 EPAC1_Inactive EPAC1 Inactive Activator_CE3F4->EPAC1_Inactive Activator_CE3F4->EPAC2_Active Effect_Observed Effect Observed EPAC1_Active->Effect_Observed EPAC1-mediated EPAC1_Active->Effect_Observed Effect_Blocked Effect Blocked EPAC1_Inactive->Effect_Blocked Confirms EPAC1 involvement G cAMP cAMP EPAC1 EPAC1 cAMP->EPAC1 binds and activates Rap1_GDP Rap1-GDP (inactive) EPAC1->Rap1_GDP promotes GDP-GTP exchange Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Cellular_Response Cellular Response (e.g., adhesion, secretion) Downstream_Effectors->Cellular_Response G Cell_Culture Culture cells expressing EPAC1-FRET biosensor Treatment Treat cells with: - Vehicle (Control) - EPAC Activator - Activator + this compound - Activator + EPAC1 Inhibitor Cell_Culture->Treatment Imaging Acquire fluorescence images (Donor and FRET channels) Treatment->Imaging Analysis Calculate FRET ratio (Acceptor/Donor intensity) Imaging->Analysis Results Compare FRET changes between treatment groups Analysis->Results G Cell_Treatment Treat cells with: - Vehicle (Control) - EPAC Activator - Activator + this compound - Activator + EPAC1 Inhibitor Lysis Lyse cells and collect supernatant Cell_Treatment->Lysis Pull_Down Incubate lysate with Rap1-GTP affinity beads Lysis->Pull_Down Wash_Elute Wash beads and elute bound proteins Pull_Down->Wash_Elute Western_Blot Analyze eluates by Western blot for Rap1 Wash_Elute->Western_Blot Quantification Quantify Rap1 band intensity Western_Blot->Quantification

References

Comparative Analysis of HJC0350's Effects in Different Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective EPAC2 inhibitor, HJC0350, across various cell types. This document summarizes key experimental findings, details relevant protocols, and offers a comparative perspective with other EPAC inhibitors.

This compound is a potent and selective antagonist of Exchange Protein Directly Activated by cAMP 2 (EPAC2), a crucial mediator of cAMP signaling in various cellular processes.[1][2][3] Its selectivity for EPAC2 over EPAC1 makes it a valuable tool for dissecting the specific roles of this EPAC isoform in different physiological and pathological contexts. This guide focuses on the comparative effects of this compound in three key cell types where EPAC2 is prominently expressed and functionally significant: Human Embryonic Kidney 293 (HEK293) cells, pancreatic β-cells (specifically the INS-1 cell line), and neuronal cells (represented by the SH-SY5Y neuroblastoma cell line).

Data Presentation: Quantitative Comparison of this compound's Effects

The following tables summarize the quantitative effects of this compound in different cell types based on available experimental data. It is important to note that this data is compiled from various studies, and direct side-by-side comparisons should be interpreted with consideration for potential variations in experimental conditions.

Parameter HEK293 Cells Pancreatic β-cells (INS-1) Neuronal Cells (SH-SY5Y) Reference
EPAC2 Inhibition (IC50) 0.3 µMNot explicitly reported, but EPAC2 is the primary target for cAMP-mediated, PKA-independent insulin secretion potentiation.Not explicitly reported, but EPAC2 is expressed and involved in cAMP-mediated neuronal differentiation.[1][3]
Effect on Rap1 Activation Inhibition of cAMP-induced Rap1 activation.Inhibition of cAMP-induced Rap1 activation, which is crucial for insulin granule exocytosis.Expected to inhibit cAMP-induced Rap1 activation, which is involved in neurite outgrowth.
Functional Readout Inhibition of EPAC2-mediated FRET sensor activation.Inhibition of cAMP-potentiated, glucose-stimulated insulin secretion (GSIS).Potential modulation of cAMP-induced neuronal differentiation.
Compound Target(s) IC50 (EPAC2) Key Cellular Effects Reference
This compound EPAC2 (selective)0.3 µMSelective inhibition of EPAC2-mediated signaling pathways.
ESI-09 EPAC1 and EPAC21.4 µMPan-EPAC inhibitor, affects both EPAC1 and EPAC2 signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

FRET-Based Assay for EPAC2 Activation

This assay measures the conformational change in an EPAC2-based FRET (Förster Resonance Energy Transfer) sensor upon cAMP binding, which is inhibited by this compound.

  • Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently transfected with an EPAC2-FRET sensor plasmid (e.g., pCFP-Epac2-YFP) using a suitable transfection reagent.

  • Cell Treatment: After 24-48 hours of transfection, cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

  • FRET Measurement: Cells are then stimulated with a cAMP-elevating agent (e.g., forskolin or a cell-permeable cAMP analog like 8-pCPT-2'-O-Me-cAMP). FRET is measured using a fluorescence microscope equipped with appropriate filters for the donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores. The ratio of acceptor to donor emission is calculated to determine the FRET efficiency.

  • Data Analysis: The change in FRET ratio upon stimulation is quantified. The inhibitory effect of this compound is determined by comparing the FRET change in treated versus untreated cells. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Rap1 Activation Assay (Pull-down)

This assay measures the levels of active, GTP-bound Rap1, which is a downstream effector of EPAC2.

  • Cell Lysis: Cells (e.g., INS-1 or HEK293) are treated with this compound followed by a cAMP-elevating agent. Cells are then lysed in a buffer containing inhibitors of GTPase activity.

  • Pull-down of Active Rap1: The cell lysates are incubated with a GST-fusion protein of the RalGDS-RBD (Ras-binding domain), which specifically binds to GTP-bound Rap1, coupled to glutathione-agarose beads.

  • Western Blotting: The beads are washed, and the bound proteins are eluted and separated by SDS-PAGE. The amount of pulled-down Rap1 is detected by Western blotting using an anti-Rap1 antibody.

  • Data Analysis: The intensity of the Rap1 band in the pull-down fraction is quantified and normalized to the total Rap1 in the cell lysate. The inhibition by this compound is calculated relative to the stimulated control.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is specific to pancreatic β-cells (e.g., INS-1) and measures the potentiation of insulin secretion by cAMP, which is inhibited by this compound.

  • Cell Culture: INS-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Pre-incubation: Cells are washed and pre-incubated in a low-glucose Krebs-Ringer bicarbonate buffer (KRBH) for 1-2 hours to establish a basal level of insulin secretion.

  • Treatment and Stimulation: Cells are then incubated with this compound or vehicle, followed by stimulation with a high concentration of glucose in the presence of a cAMP-elevating agent (e.g., forskolin or GLP-1).

  • Sample Collection and Insulin Measurement: The supernatant is collected, and the amount of secreted insulin is quantified using an ELISA kit.

  • Data Analysis: The amount of secreted insulin is normalized to the total protein content or cell number. The inhibitory effect of this compound on cAMP-potentiated GSIS is determined.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

EPAC2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., GLP-1) GPCR GPCR Agonist->GPCR binds AC Adenylyl Cyclase (AC) GPCR->AC activates cAMP cAMP AC->cAMP produces EPAC2 EPAC2 cAMP->EPAC2 activates Rap1_GDP Rap1-GDP (inactive) EPAC2->Rap1_GDP activates This compound This compound This compound->EPAC2 inhibits Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP GDP/GTP exchange Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors activates Cellular_Response Cellular Response (e.g., Insulin Secretion, Neurite Outgrowth) Downstream_Effectors->Cellular_Response leads to

Caption: this compound inhibits the EPAC2 signaling pathway.

FRET_Assay_Workflow cluster_workflow FRET Assay Workflow Start Start: HEK293 Cells Transfect Transfect with EPAC2-FRET Sensor Start->Transfect Incubate Incubate 24-48h Transfect->Incubate Pretreat Pre-treat with This compound or Vehicle Incubate->Pretreat Stimulate Stimulate with cAMP Agonist Pretreat->Stimulate Measure Measure FRET Signal (CFP/YFP Ratio) Stimulate->Measure Analyze Analyze Data: Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for FRET-based EPAC2 activation assay.

Rap1_Activation_Assay_Workflow cluster_workflow Rap1 Activation Assay Workflow Start Start: Target Cells Treat Treat with this compound and cAMP Agonist Start->Treat Lyse Cell Lysis Treat->Lyse Pulldown Pull-down Active Rap1 (RalGDS-RBD beads) Lyse->Pulldown WesternBlot Western Blot for Rap1 Pulldown->WesternBlot Quantify Quantify Band Intensity WesternBlot->Quantify Analyze Analyze Inhibition Quantify->Analyze End End Analyze->End

Caption: Workflow for Rap1 activation pull-down assay.

References

A Comparative Guide to the EPAC2 Inhibitor HJC0350 and its Alternatives: Assessing In Vitro Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro effects of the selective EPAC2 inhibitor, HJC0350, and its commonly used alternatives. While direct inter-laboratory reproducibility studies for this compound are not publicly available, this document aims to facilitate an assessment of its performance by presenting key experimental data and detailed methodologies from seminal studies. By offering a side-by-side view of this compound with other EPAC inhibitors, this guide serves as a resource for experimental design and evaluation of potential EPAC2-targeted therapeutics.

I. Comparative Analysis of EPAC Inhibitors

The following table summarizes the reported in vitro potency and selectivity of this compound and other notable EPAC inhibitors. It is important to consider that variations in experimental conditions can influence these values.

CompoundTarget(s)IC50 (µM)Assay MethodPrimary Reference
This compound EPAC2 0.3 8-NBD-cAMP competition assay Chen et al., 2013[1][2][3]
ESI-05EPAC20.48-NBD-cAMP competition assayTsalkova et al., 2012
CE3F4EPAC1 > EPAC210.7 (EPAC1), 66 (EPAC2)GEF activity assayCourilleau et al., 2012
ESI-09EPAC1/EPAC2~5GEF activity assayZhu et al., 2015

II. Signaling Pathway and Experimental Workflows

To provide a clear understanding of the mechanism of action and the assays used for characterization, the following diagrams illustrate the EPAC2 signaling pathway and the general workflows for key in vitro experiments.

EPAC2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates Ligand Ligand Ligand->GPCR cAMP cAMP AC->cAMP Converts ATP to EPAC2 EPAC2 cAMP->EPAC2 Binds and Activates PKA PKA cAMP->PKA Binds and Activates Rap1_GDP Rap1-GDP EPAC2->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP GDP to GTP Exchange Downstream Downstream Effectors Rap1_GTP->Downstream This compound This compound This compound->EPAC2 Inhibits

Figure 1. Simplified EPAC2 signaling pathway. This compound selectively inhibits EPAC2, preventing the activation of Rap1.

Experimental_Workflows cluster_FRET FRET-based Assay for EPAC2 Activation cluster_GEF In Vitro GEF Activity Assay cluster_Rap1 Rap1 Activation (Pull-down) Assay FRET_1 HEK293 cells expressing EPAC2-FRET sensor FRET_2 Add this compound (or alternative inhibitor) FRET_1->FRET_2 FRET_3 Stimulate with EPAC agonist (e.g., 8-CPT-cAMP) FRET_2->FRET_3 FRET_4 Measure FRET signal change FRET_3->FRET_4 GEF_1 Purified EPAC2 protein GEF_2 Add Rap1 loaded with fluorescent GDP analog GEF_1->GEF_2 GEF_3 Add this compound (or alternative inhibitor) GEF_2->GEF_3 GEF_4 Initiate reaction with cAMP and excess GTP GEF_3->GEF_4 GEF_5 Monitor fluorescence change GEF_4->GEF_5 Rap1_1 Cell lysate Rap1_2 Incubate with GST-RalGDS-RBD beads (binds active Rap1-GTP) Rap1_1->Rap1_2 Rap1_3 Wash and elute bound proteins Rap1_2->Rap1_3 Rap1_4 Western blot for Rap1 Rap1_3->Rap1_4

Figure 2. General workflows for key in vitro assays used to characterize EPAC2 inhibitors.

III. Detailed Experimental Protocols

The following are summaries of the key experimental protocols as described in the primary literature for this compound. These methodologies provide a basis for replication and comparison with alternative compounds.

A. In Vitro 8-NBD-cAMP Competition Assay (for IC50 determination of this compound)
  • Principle: This assay measures the ability of a compound to compete with a fluorescent cAMP analog (8-NBD-cAMP) for binding to the EPAC2 protein.

  • Reagents:

    • Purified recombinant EPAC2 protein.

    • 8-NBD-cAMP (fluorescent ligand).

    • This compound (or other test compounds) at various concentrations.

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100).

  • Procedure (summarized from Chen et al., 2013[1][2]):

    • A solution of purified EPAC2 protein and 8-NBD-cAMP is prepared in the assay buffer.

    • This compound is added to the mixture at a range of concentrations.

    • The reaction is incubated to allow binding to reach equilibrium.

    • The fluorescence polarization or intensity is measured. A decrease in fluorescence signal indicates displacement of 8-NBD-cAMP by the test compound.

    • The IC50 value is calculated from the dose-response curve.

B. In Vitro Guanine Nucleotide Exchange Factor (GEF) Activity Assay
  • Principle: This assay measures the ability of EPAC2 to catalyze the exchange of GDP for GTP on its substrate, Rap1. The activity is monitored by the change in fluorescence of a GDP analog.

  • Reagents:

    • Purified recombinant EPAC2 protein.

    • Purified Rap1b protein.

    • MANT-GDP or BODIPY-GDP (fluorescent GDP analogs).

    • GTPγS (a non-hydrolyzable GTP analog).

    • cAMP.

    • This compound (or other test compounds).

    • GEF reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).

  • Procedure (general protocol):

    • Rap1b is pre-loaded with the fluorescent GDP analog.

    • The Rap1b-MANT-GDP complex is mixed with EPAC2 and the test compound (this compound).

    • The exchange reaction is initiated by the addition of cAMP and a molar excess of GTPγS.

    • The decrease in fluorescence, which corresponds to the displacement of the fluorescent GDP analog by GTPγS, is monitored over time.

    • The rate of nucleotide exchange is calculated to determine the inhibitory effect of the compound.

C. Live-Cell FRET-Based Assay for EPAC2 Activation
  • Principle: This assay utilizes a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor for EPAC2 expressed in living cells. Activation of EPAC2 by cAMP induces a conformational change in the sensor, leading to a change in FRET efficiency.

  • Materials:

    • HEK293 cells stably or transiently expressing an EPAC2-FRET biosensor (e.g., CFP-EPAC2-YFP).

    • This compound (or other test compounds).

    • An EPAC agonist (e.g., 8-pCPT-2'-O-Me-cAMP).

    • Cell culture medium and imaging buffer.

    • Fluorescence microscope equipped for FRET imaging.

  • Procedure (summarized from Chen et al., 2013):

    • Cells expressing the EPAC2-FRET biosensor are seeded in a suitable imaging dish.

    • The cells are pre-incubated with this compound at various concentrations.

    • The cells are then stimulated with an EPAC agonist.

    • Time-lapse images of both the donor (CFP) and acceptor (YFP) fluorescence are acquired.

    • The FRET ratio (e.g., YFP/CFP) is calculated for each cell over time. Inhibition of EPAC2 activation by this compound is observed as a blunted or absent change in the FRET ratio upon agonist stimulation.

D. Rap1 Activation Assay (GTP-Rap1 Pull-Down)
  • Principle: This assay measures the amount of active, GTP-bound Rap1 in cell lysates. A protein domain that specifically binds to GTP-Rap1 (the Ras-binding domain of RalGDS) is used to pull down the active form of Rap1.

  • Materials:

    • Cultured cells (e.g., HEK293).

    • This compound (or other test compounds).

    • EPAC agonist.

    • Lysis buffer.

    • GST-RalGDS-RBD fusion protein immobilized on glutathione-agarose beads.

    • Anti-Rap1 antibody for Western blotting.

  • Procedure (general protocol):

    • Cells are treated with the test compound (this compound) and then stimulated with an EPAC agonist.

    • The cells are lysed, and the lysates are clarified by centrifugation.

    • A portion of the lysate is saved as the "total Rap1" control.

    • The remaining lysate is incubated with GST-RalGDS-RBD beads to capture GTP-Rap1.

    • The beads are washed to remove non-specifically bound proteins.

    • The bound proteins are eluted and, along with the total Rap1 samples, are subjected to SDS-PAGE and Western blotting using an anti-Rap1 antibody.

    • The amount of active Rap1 is determined by the intensity of the band in the pull-down sample relative to the total Rap1.

IV. Conclusion

This compound is consistently reported as a potent and selective inhibitor of EPAC2 in vitro. The methodologies outlined in this guide, derived from the primary literature, provide a foundation for researchers to independently verify these findings and to compare this compound with other EPAC inhibitors under their own laboratory conditions. While this guide cannot replace a direct multi-laboratory reproducibility study, the detailed protocols and comparative data herein are intended to support the rigorous and reproducible investigation of EPAC2 signaling. Researchers are encouraged to carefully consider the specific experimental conditions when comparing data across different studies and compounds.

References

HJC0350: A Comparative Analysis of a Selective EPAC2 Inhibitor in Biochemical and Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating cyclic AMP (cAMP) signaling pathways, the selective modulation of specific effector proteins is crucial. Exchange protein directly activated by cAMP (EPAC) has emerged as a key mediator of cAMP signaling, distinct from the well-known Protein Kinase A (PKA). HJC0350 is a potent and highly selective inhibitor of EPAC2, an isoform predominantly expressed in the central nervous system, pancreas, and adrenal glands.[1] This guide provides a comparative overview of this compound's performance in standard biochemical and cell-based assays against other known EPAC inhibitors, offering researchers the data and methodologies needed to make informed decisions for their experimental designs.

Performance Comparison of EPAC Inhibitors

The following table summarizes the in vitro inhibitory potency of this compound and two other commonly used EPAC inhibitors, ESI-09 and (R)-CE3F4. The data highlights the superior selectivity of this compound for EPAC2.

CompoundTargetBiochemical IC50 (µM)Cell-Based Assay PerformanceMechanism of Action
This compound EPAC2 0.3 [2][3]Effectively blocks EPAC2 activation in HEK293 cells at 10 µM Competitive
EPAC1No inhibition observedNo effect on EPAC1 in HEK293 cells
ESI-09EPAC21.4Inhibits EPAC2-mediated signalingCompetitive
EPAC13.2Inhibits EPAC1-mediated signaling
(R)-CE3F4EPAC2~44-58 (approx. 10-fold less potent than for EPAC1)Less effective than on EPAC1Uncompetitive
EPAC14.2 - 5.8Inhibits EPAC1 activation in cells

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EPAC2 signaling pathway and a typical experimental workflow for evaluating EPAC inhibitors.

EPAC2_Signaling_Pathway EPAC2 Signaling Pathway cAMP cAMP EPAC2_inactive Inactive EPAC2 cAMP->EPAC2_inactive Binds EPAC2_active Active EPAC2 EPAC2_inactive->EPAC2_active Activation Rap1_GDP Rap1-GDP EPAC2_active->Rap1_GDP Catalyzes GDP-GTP Exchange Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP Downstream Downstream Effectors Rap1_GTP->Downstream Activates This compound This compound This compound->EPAC2_inactive Inhibits

Caption: this compound competitively inhibits the activation of EPAC2 by cAMP.

Experimental_Workflow Inhibitor Evaluation Workflow cluster_biochemical Biochemical Assay cluster_cell Cell-Based Assay b_start Purified EPAC2 Protein b_reagents Add 8-NBD-cAMP (Fluorescent cAMP analog) b_start->b_reagents b_inhibitor Add Test Inhibitor (e.g., this compound) b_reagents->b_inhibitor b_measure Measure Fluorescence (Competition) b_inhibitor->b_measure c_measure Measure FRET Signal Change c_start HEK293 cells expressing EPAC2 FRET sensor c_inhibitor Pre-incubate with Test Inhibitor c_start->c_inhibitor c_stimulate Stimulate with cAMP analog (e.g., 007-AM) c_inhibitor->c_stimulate c_stimulate->c_measure

Caption: Workflow for biochemical and cell-based inhibitor screening.

Experimental Protocols

Biochemical Assay: 8-NBD-cAMP Competition Assay

This assay measures the ability of a test compound to compete with the fluorescent cAMP analog, 8-(7-nitro-2,1,3-benzoxadiazol-4-yl)aminoethylthio-cAMP (8-NBD-cAMP), for binding to purified EPAC2 protein.

Materials:

  • Purified, full-length human EPAC2 protein

  • 8-NBD-cAMP

  • cAMP (for positive control)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Black, low-volume 384-well assay plates

Procedure:

  • Prepare a 50 nM solution of EPAC2 protein in the assay buffer.

  • Add 8-NBD-cAMP to the EPAC2 solution to a final concentration of 60 nM.

  • Dispense 100 µL of the EPAC2/8-NBD-cAMP mixture into each well of the 384-well plate.

  • Add 1 µL of the test inhibitor at various concentrations to the respective wells. For the positive control, add 1 µL of a high concentration of unlabeled cAMP (e.g., 30 mM stock). For the negative control, add 1 µL of DMSO.

  • Incubate the plate for 4 hours at room temperature, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at 480 nm and emission at 535 nm.

  • A decrease in fluorescence intensity in the presence of the test inhibitor indicates displacement of 8-NBD-cAMP and suggests binding of the inhibitor to EPAC2. The IC50 value can be calculated from the dose-response curve.

Cell-Based Assay: FRET-Based EPAC2 Activation Assay

This assay quantifies the activation of EPAC2 in living cells using a genetically encoded Förster Resonance Energy Transfer (FRET) biosensor. Activation of the EPAC2 sensor by cAMP or its analogs leads to a conformational change that alters the FRET efficiency between a donor and an acceptor fluorophore.

Materials:

  • HEK293 cells stably or transiently expressing an EPAC2-based FRET sensor (e.g., CFP-EPAC2-YFP or a sensor with improved fluorophores like mTurquoise2 and Venus).

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • EPAC-selective cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP-AM, also known as 007-AM)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates suitable for cell culture and fluorescence measurements

Procedure:

  • Seed the HEK293 cells expressing the EPAC2 FRET sensor into the 96-well plate and culture until they reach approximately 80-90% confluency.

  • Carefully replace the culture medium with PBS or a suitable imaging buffer.

  • Pre-incubate the cells with the test inhibitor (e.g., 10 µM this compound) or vehicle (DMSO) for a specified period (e.g., 30 minutes) at 37°C.

  • Place the plate in a microplate reader equipped for FRET measurements.

  • Establish a baseline FRET reading.

  • Add the EPAC agonist (e.g., 007-AM) to the wells to stimulate EPAC2 activation and monitor the change in the FRET ratio (e.g., YFP/CFP or acceptor/donor emission ratio) over time.

  • An inhibitor of EPAC2, such as this compound, will prevent or reduce the change in the FRET signal induced by the agonist. The degree of inhibition can be quantified by comparing the FRET change in the presence and absence of the inhibitor.

References

Safety Operating Guide

Essential Safety and Disposal Guide for HJC0350

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of HJC0350, a potent and selective EPAC2 antagonist. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Chemical and Physical Properties of this compound

A thorough understanding of the properties of this compound is the first step toward safe handling and disposal. Key data for this compound are summarized below.

PropertyValue
Molecular Formula C₁₅H₁₉NO₂S
Molecular Weight 277.38 g/mol
Appearance Crystalline solid
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (up to 52 mg/mL) and Ethanol
Storage Store at -20°C for long-term stability

Step-by-Step Disposal Procedures for this compound

Given that this compound is a bioactive small molecule, it must be treated as hazardous chemical waste. Disposal procedures must comply with all applicable local, state, and federal regulations. The following steps provide a general framework for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Identify: All materials contaminated with this compound must be classified as hazardous waste. This includes unused or expired neat compound, solutions containing this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., pipette tips, vials, flasks) that has come into contact with the compound.

  • Segregate: Do not mix this compound waste with non-hazardous waste. It should be segregated from other chemical waste streams unless compatibility has been verified to prevent dangerous reactions.

2. Containerization:

  • Select Appropriate Containers: Use only approved, chemically resistant, and leak-proof containers for this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is compatible with any solvents used to dissolve the this compound.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic). The date of waste accumulation should also be clearly marked.

3. On-site Accumulation and Storage:

  • Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.

  • Secondary Containment: Place waste containers in secondary containment trays or bins to prevent the spread of material in case of a spill.

  • Closed Containers: Keep waste containers tightly sealed at all times, except when adding waste.

4. Disposal of Contaminated Materials:

  • Solid Waste: Contaminated solids such as gloves, absorbent pads, and weighing papers should be placed in a designated, lined hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container. Do not pour this compound solutions down the drain.

  • Empty Containers: "Empty" containers that held this compound are still considered hazardous waste as they retain residue. They should be managed according to institutional guidelines, which may involve triple-rinsing (with the rinsate collected as hazardous waste) or direct disposal as hazardous waste.

5. Off-site Disposal:

  • Engage a Certified Waste Disposal Vendor: The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures and approved vendors for this purpose.

  • Documentation: Ensure all required waste manifests and documentation are completed accurately, as required by law.

Experimental Protocols: Spill Decontamination

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, a respirator may be necessary.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Cleanup:

    • Carefully sweep or scoop up the absorbed material and any solid this compound.

    • Place the collected material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's reporting procedures.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound and associated materials.

HJC0350_Disposal_Workflow cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Containerization cluster_3 Step 3: On-Site Storage cluster_4 Step 4: Off-Site Disposal start Generation of this compound Waste (Unused compound, solutions, contaminated materials) identify Classify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate containerize Use approved, leak-proof containers segregate->containerize label_waste Label container with 'Hazardous Waste', chemical name, and date containerize->label_waste store Store in designated, secure, and ventilated area label_waste->store secondary_containment Use secondary containment store->secondary_containment contact_ehs Contact Institutional EHS Office secondary_containment->contact_ehs vendor_pickup Arrange for pickup by a certified hazardous waste vendor contact_ehs->vendor_pickup document Complete all required waste manifests vendor_pickup->document end_node Compliant and Safe Disposal document->end_node

Caption: this compound Disposal Workflow Diagram.

Personal protective equipment for handling HJC0350

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for HJC0350 was not publicly available at the time of this writing. The following guidance is based on general laboratory safety protocols for handling solid chemical compounds of a similar nature. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling any new chemical.

This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound, a potent and specific EPAC2 antagonist. The procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. Consistent and proper use of PPE is the first line of defense against potential exposure.

PPE CategoryItemSpecification/StandardPurpose
Eye and Face Protection Safety GlassesANSI Z87.1 certified, with side shieldsProtects against splashes and airborne particles.
Chemical Splash GogglesANSI Z87.1 certifiedRecommended when there is a significant risk of splashing.
Face Shield-To be worn over safety glasses or goggles during procedures with a high risk of splashing or aerosol generation.
Hand Protection Disposable GlovesNitrile or neopreneProvides a barrier against skin contact. Check manufacturer's chemical resistance guide for suitability.
Body Protection Laboratory CoatStandard cotton or poly/cotton blendProtects skin and personal clothing from contamination.
Chemical Resistant Apron-Recommended when handling larger quantities or during procedures with a high splash risk.
Respiratory Protection Fume Hood-All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
RespiratorNIOSH-approved (e.g., N95 or higher)May be required for specific procedures such as weighing large quantities of powder outside of a containment system. Consult your institution's EHS for respirator program requirements.

Operational and Disposal Plans

Adherence to standardized operational and disposal procedures is critical for maintaining a safe laboratory environment.

Handling and Storage
  • Engineering Controls: Always handle solid this compound and its solutions in a properly functioning chemical fume hood to control airborne exposure. Emergency eyewash stations and safety showers must be readily accessible.

  • Procedural Controls:

    • Avoid the creation of dust when handling the solid compound.

    • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the powder.

    • Prepare solutions in a fume hood.

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill Management

In the event of a spill:

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Assess the Spill: Determine the nature and extent of the spill.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection. A respirator may be necessary for large spills of the solid.

  • Contain and Clean:

    • Solid Spills: Gently cover the spill with an absorbent material to avoid raising dust. Carefully scoop the material into a labeled waste container.

    • Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, collect the material into a labeled waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store the waste container in a designated satellite accumulation area.

  • Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

While specific experimental protocols will vary, the following general workflow should be adapted to your specific procedures.

Preparation of a Stock Solution
  • Pre-weighing: In a chemical fume hood, place a clean, empty vial on an analytical balance and tare it.

  • Weighing: Carefully add the desired amount of solid this compound to the vial using a clean spatula. Record the exact weight.

  • Solvent Addition: Add the appropriate volume of solvent (e.g., DMSO) to the vial to achieve the desired concentration.

  • Dissolving: Cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Labeling and Storage: Clearly label the vial with the chemical name, concentration, solvent, date of preparation, and your initials. Store the solution under the recommended conditions.

Visualized Workflows

The following diagrams illustrate the key workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Prep_PPE Don Appropriate PPE Prep_FumeHood Work in Fume Hood Prep_PPE->Prep_FumeHood Prep_Weigh Weigh Solid this compound Prep_FumeHood->Prep_Weigh Prep_Dissolve Dissolve in Solvent Prep_Weigh->Prep_Dissolve Exp_Procedure Perform Experimental Procedure Prep_Dissolve->Exp_Procedure Clean_Decontaminate Decontaminate Work Area Exp_Procedure->Clean_Decontaminate Clean_Waste Collect Hazardous Waste Clean_Decontaminate->Clean_Waste Clean_DoffPPE Doff PPE Correctly Clean_Waste->Clean_DoffPPE Clean_Wash Wash Hands Clean_DoffPPE->Clean_Wash

Caption: Workflow for the safe handling of this compound from preparation to disposal.

PPE_Decision_Logic cluster_hazard Hazard Assessment cluster_ppe Required PPE Hazard_Solid Handling Solid? Hazard_Splash Splash Risk? Hazard_Solid->Hazard_Splash No PPE_Respirator Respirator Hazard_Solid->PPE_Respirator Yes PPE_Goggles Chemical Goggles Hazard_Splash->PPE_Goggles Yes PPE_Base Lab Coat, Gloves, Safety Glasses PPE_Base->Hazard_Solid PPE_FaceShield Face Shield PPE_Goggles->PPE_FaceShield High Risk

Caption: Logical relationship between potential hazards and the selection of appropriate PPE.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.